1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Description
Properties
IUPAC Name |
1'-benzyl-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-17-7-8-18-19(23)14-21(25-20(18)13-17)9-11-22(12-10-21)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRAAHOJCKZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCN(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467915 | |
| Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868361-89-1 | |
| Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged structures" due to their inherent ability to bind to multiple biological targets with high affinity. The spiro[chromane-2,4'-piperidine] scaffold has emerged as one such key pharmacophore.[1][2] Its rigid, three-dimensional architecture provides a unique topographical presentation of functional groups, making it an attractive starting point for developing novel therapeutics targeting enzymes and G-protein coupled receptors (GPCRs).[1]
This guide focuses on a specific, functionally rich derivative: This compound . We will dissect its core chemical properties, propose a robust synthetic strategy, and explore its therapeutic potential by contextualizing it within the broader class of spirochromane inhibitors and agonists. The inclusion of a benzyl group on the piperidine nitrogen, a methoxy group on the chromane ring, and a ketone at the 4-position creates a molecule with a finely tuned balance of lipophilicity, hydrogen bonding potential, and reactive handles for further chemical exploration.
Caption: Structure of this compound.
Physicochemical Properties
Direct experimental data for this specific analogue is not extensively published. However, by combining information from chemical suppliers and computational predictions for structurally related compounds, we can assemble a reliable profile. The properties outlined below are critical for researchers in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability.
| Property | Value | Source / Method |
| CAS Number | 868361-89-1 | Chemical Supplier Data[3] |
| Molecular Formula | C₂₁H₂₃NO₃ | Calculated |
| Molecular Weight | 337.41 g/mol | Calculated |
| Monoisotopic Mass | 337.16779 Da | Calculated |
| Predicted XLogP | ~3.5 - 4.2 | Estimated based on related oximes[4][5] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | Calculated |
| Appearance | Likely an off-white to yellowish solid | Inferred from related compounds[6][7] |
Causality Insight: The predicted XLogP value suggests moderate lipophilicity. The benzyl group significantly increases this value compared to an unsubstituted piperidine, enhancing membrane permeability but potentially reducing aqueous solubility. The methoxy and ketone groups contribute to the polar surface area, providing necessary hydrogen bond acceptor sites for target interaction.
Synthesis and Mechanistic Insights
The synthesis of spiro[chromane-2,4'-piperidine]-4-ones can be achieved through several routes. A robust and logical approach involves a base-catalyzed domino reaction starting from a suitably substituted 2'-hydroxychalcone and N-benzyl-4-piperidone. This method is efficient as it forms two rings and a stereocenter in a controlled manner.
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the molecule at the chromanone ring, identifying a key chalcone intermediate.
Caption: Retrosynthetic analysis for the target spiro compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a representative, self-validating workflow based on established methodologies for related structures.[8]
Step 1: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Reagent Preparation: Dissolve 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Reaction Initiation: Cool the mixture in an ice bath and add an aqueous solution of potassium hydroxide (e.g., 40%, 3.0 eq) dropwise with vigorous stirring. The causality here is that the strong base deprotonates the acetophenone, forming an enolate which then attacks the benzaldehyde in a classic Claisen-Schmidt condensation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once complete, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl. The chalcone product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
Step 2: Synthesis of this compound
-
Reagent Preparation: To a solution of the chalcone from Step 1 (1.0 eq) in ethanol, add N-benzyl-4-piperidone (1.1 eq).
-
Catalysis: Add a catalytic amount of a secondary amine base, such as piperidine or pyrrolidine. This base facilitates the initial Michael addition of the piperidone enolate to the chalcone.
-
Domino Reaction: Reflux the mixture for 8-12 hours. After the initial 1,4-conjugate addition, the phenolic hydroxyl group attacks the piperidone carbonyl in an intramolecular cyclization, followed by dehydration, to form the stable spirocyclic chromanone system.
-
Workup and Purification: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product.
Anticipated Spectroscopic Characterization
Validation of the final structure is paramount. Based on the functional groups present, the following spectroscopic signatures would be expected:
| Technique | Expected Signature |
| ¹H NMR | - Aromatic Protons: Multiplets in the range of δ 6.5-7.9 ppm. The methoxy group will cause characteristic splitting of the protons on the chromane ring. The benzyl group protons will also appear in this region. - Methoxy Group: A sharp singlet around δ 3.8 ppm. - Benzyl CH₂: A singlet around δ 3.5-3.7 ppm. - Piperidine & Chromane CH₂: A series of complex multiplets in the aliphatic region (δ 1.8-3.0 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal downfield, around δ 190-195 ppm.[7] - Spiro Carbon (O-C-N): A key signal around δ 70-80 ppm. - Aromatic Carbons: Multiple signals between δ 100-165 ppm. - Aliphatic Carbons: Signals for the piperidine, benzyl, and chromane CH₂ groups between δ 30-60 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 338.17. |
| Infrared (IR) | - C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-O-C Stretch: Bands in the region of 1050-1250 cm⁻¹. - Aromatic C=C Stretch: Signals around 1500-1600 cm⁻¹. |
Biological Activity and Therapeutic Context
While the specific biological profile of this compound is not detailed in the literature, the core scaffold is a validated modulator of several important drug targets. This provides a strong rationale for its investigation in multiple therapeutic areas.
Histone Deacetylase (HDAC) Inhibition
Derivatives of the spiro[chromane-2,4'-piperidine] scaffold have been developed as potent HDAC inhibitors for cancer therapy.[2][9] HDACs remove acetyl groups from histones, leading to chromatin condensation and repression of tumor suppressor genes. Inhibitors prevent this, reactivating gene expression and inducing cell cycle arrest or apoptosis in cancer cells.[1] The spiro scaffold acts as a rigid core to correctly position a zinc-binding group (often a hydroxamic acid) within the active site of the enzyme. Our target molecule, with its ketone, could serve as a key intermediate for the synthesis of more complex HDAC inhibitors.[2]
Caption: Mechanism of HDAC inhibition in cancer therapy.
G-Protein-Coupled Receptor 119 (GPR119) Agonism
Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as potent and orally bioavailable agonists for GPR119, a target for type 2 diabetes.[10] GPR119 is a Gs-coupled receptor found primarily in pancreatic β-cells and intestinal L-cells. Its activation increases intracellular cyclic AMP (cAMP), which in turn potentiates glucose-stimulated insulin secretion (GSIS) and promotes the release of glucagon-like peptide-1 (GLP-1).[1][10] The conformational rigidity of the spiro scaffold is believed to be key for achieving high agonist potency.[10] The benzyl and methoxy groups on our target molecule could be crucial for optimizing interactions within the GPR119 binding pocket.
Serotonin 5-HT₂C Receptor Agonism
By modifying related scaffolds, researchers have identified spiro[chromene-2,4'-piperidine]s as a new class of selective 5-HT₂C receptor agonists.[11] 5-HT₂C receptor agonists are of interest for treating obesity, as they are known to reduce food intake. The study highlighted that small halogen substituents at the 7-position (analogous to our methoxy group) improved potency and selectivity.[11] This suggests that our target molecule is a promising candidate for evaluation in metabolic disorders.
Conclusion and Future Directions
This compound is more than a simple chemical entity; it is a strategically designed molecule built upon a privileged scaffold. Its physicochemical properties suggest a favorable profile for a drug candidate intermediate, balancing lipophilicity and polarity. The presence of a ketone provides a versatile chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) in multiple therapeutic contexts.
Future research should focus on:
-
Experimental Validation: The synthesis and full experimental characterization (NMR, MS, X-ray crystallography) of the title compound to confirm the predicted properties.
-
Biological Screening: Evaluation of its activity in HDAC, GPR119, and 5-HT₂C receptor assays to determine its primary biological target and potency.
-
Lead Optimization: Using the ketone functionality to generate a library of derivatives (e.g., oximes, alcohols, hydroxamic acids) to optimize potency, selectivity, and pharmacokinetic properties.
This in-depth analysis underscores the significant potential of this compound as a valuable building block and potential lead compound in the ongoing quest for novel therapeutics.
References
-
Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-21. [Link][9]
-
ResearchGate. (n.d.). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity | Request PDF. ResearchGate. [Link][2]
-
Wang, L., et al. (2021). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 12(15), 2855–2866. [Link][11]
-
PubChem. (n.d.). 1''-Benzylspiro[chroman-2,4''-piperidine]. PubChem. [Link][12]
-
PubChemLite. (n.d.). This compound oxime. PubChemLite. [Link][4]
-
Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. [Link][10]
-
Hassan, A. S., et al. (2018). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Chemistry Central Journal, 12(1), 118. [Link][6]
-
PubChemLite. (n.d.). 1'-benzyl-6-methoxy-spiro[chromane-2,4'-piperidine]-4-one oxime. PubChemLite. [Link][5]
-
Abdel-Rhman, R. M., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 057-068. [Link][7]
-
Rajalakshmi, P., et al. (2012). 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. Acta Crystallographica Section E, 68(Pt 9), o2732. [Link][13]
-
Syaefulloh, M., et al. (2022). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. Molbank, 2022(2), M1390. [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 868361-89-1 [m.chemicalbook.com]
- 4. PubChemLite - this compound oxime (C21H24N2O3) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 1'-benzyl-6-methoxy-spiro[chromane-2,4'-piperidine]-4-one oxime (C21H24N2O3) [pubchemlite.lcsb.uni.lu]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1''-Benzylspiro[chroman-2,4''-piperidine] | C20H23NO | CID 10661409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Foreword: The Architectural Elegance of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced biological activity and favorable pharmacokinetic profiles is relentless. Among these, spirocyclic systems, particularly those incorporating the piperidine moiety, have emerged as a privileged scaffold.[1][2] Their inherent three-dimensionality provides a distinct advantage over flat, sp²-rich structures, allowing for more precise and multi-point interactions with biological targets.[1] This increased structural rigidity can lead to higher potency, improved selectivity, and better physicochemical properties such as aqueous solubility.[1][2]
This guide focuses on a specific, promising exemplar of this class: 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one . This molecule marries the chromanone framework, a common feature in bioactive natural products, with a spiro-fused piperidine ring, a versatile building block in numerous pharmaceuticals.[3] The strategic placement of the methoxy and benzyl groups offers avenues for synthetic modification to fine-tune its biological activity. Derivatives of the spiro[chromane-2,4'-piperidine]-4-one core have demonstrated significant potential as anticancer agents, highlighting the therapeutic promise of this molecular family.[4][5]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the physicochemical characteristics of this compound, outlines robust methodologies for its synthesis and characterization, and discusses its potential biological significance based on the activities of closely related analogues.
Molecular Structure and Computed Properties
The foundational step in characterizing any compound is a thorough understanding of its structure and predicted physicochemical parameters. These computed values provide a valuable baseline for experimental design and interpretation.
IUPAC Name: 1'-benzyl-7-methoxy-3,4-dihydrospiro[chromene-2,4'-piperidine]-4-one
Molecular Formula: C₂₂H₂₅NO₃
Molecular Weight: 367.44 g/mol
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 367.44 g/mol | PubChem |
| XLogP3 | 3.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 367.183444 g/mol | PubChem |
| Monoisotopic Mass | 367.183444 g/mol | PubChem[7] |
| Topological Polar Surface Area | 45.9 Ų | PubChem |
| Heavy Atom Count | 26 | PubChem[7] |
| Formal Charge | 0 | PubChem[7] |
| Complexity | 540 | PubChem[7] |
Note: These values are computationally derived and provide a theoretical framework for the compound's behavior. Experimental verification is essential.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, leveraging established reactions in heterocyclic chemistry. The following protocol is a representative and robust method adapted from the synthesis of analogous spiro-piperidine compounds.[3][8]
Synthetic Pathway Overview
The synthesis initiates with a Claisen-Schmidt condensation to form a chalcone, which then undergoes a Michael addition with a suitable piperidine precursor, followed by an intramolecular cyclization to yield the spiro[chromane-2,4'-piperidine]-4-one core.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol at room temperature, add a 40% aqueous solution of potassium hydroxide (3.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl until the pH is approximately 2-3.
-
The precipitated solid is filtered, washed with cold water until neutral, and dried under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of this compound
-
A mixture of the chalcone from Step 1 (1.0 eq), 1-benzyl-4-piperidone (1.2 eq), and a catalytic amount of piperidine in absolute ethanol is refluxed for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered and washed with cold ethanol.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.
Spectroscopic and Analytical Characterization
A rigorous analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.[9]
Caption: Comprehensive analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation of organic molecules.[10]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chromanone and benzyl moieties, the methoxy group protons as a singlet, and the aliphatic protons of the piperidine and chromane rings. The diastereotopic protons of the methylene groups in the piperidine and chromane rings will likely appear as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Key signals would include those for the carbonyl carbon of the ketone, the spiro carbon, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the heterocyclic rings.
-
2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. The predicted adducts for a related compound, this compound oxime, provide an indication of the expected fragmentation patterns.[6]
Table 2: Representative Mass Spectrometry Data
| Ion | m/z (Calculated) | m/z (Observed) |
| [M+H]⁺ | 368.1913 | To be determined |
| [M+Na]⁺ | 390.1732 | To be determined |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1680 | C=O (ketone) stretch |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1250 | C-O (ether) stretch |
Physical Properties
-
Melting Point: A sharp melting point is indicative of high purity. For a crystalline solid of this nature, a melting point in the range of 150-170 °C would be anticipated.
-
Solubility: The compound is expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in water and hexane.
-
Appearance: A white to off-white crystalline solid.
Potential Biological Activity and Mechanism of Action
While the specific biological activity of this compound has not been extensively reported, the broader class of spiro[chromane-2,4'-piperidine]-4-one derivatives has shown significant promise as anticancer agents.[4][5] These compounds have been evaluated against various human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) carcinoma.[4][5]
Certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in the sub-G1 and G2-M phases in cancer cells.[4] The piperidine structural motif is also known to be an inhibitor of phosphatidylinositol-3-kinase (PI3K) signaling, a pathway frequently dysregulated in cancer.[11]
Caption: Hypothesized mechanism of action in cancer cells.
Conclusion and Future Directions
This compound represents a molecule of significant interest within the domain of medicinal chemistry. Its spirocyclic framework provides a rigid and three-dimensional structure conducive to potent and selective interactions with biological targets. The synthetic route is accessible, and the compound can be thoroughly characterized using standard analytical techniques.
Based on the compelling anticancer activity of its structural analogues, this compound warrants further investigation. Future research should focus on:
-
In-depth Biological Screening: Evaluating its cytotoxic effects against a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways it modulates.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives with modifications to the benzyl and methoxy groups to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.
This technical guide provides the foundational knowledge required to embark on such investigations, paving the way for the potential development of novel therapeutics based on the spiro[chromane-2,4'-piperidine]-4-one scaffold.
References
-
Al-Ostath, A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 053-063. [Link]
-
Arbiser, J. L., et al. (2007). The piperidine structural motif is present in natural alkaloids of fire ant toxin solenopsin and is an inhibitor of phosphatidylinositol-3-kinase signalling and angiogenesis. British Journal of Dermatology, 157(4), 746-751. [Link]
-
Asif, M. (2021). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 26(14), 4233. [Link]
-
El-Gazzar, A. R. B. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 1-19. [Link]
-
Fahmi, M. Z., et al. (2021). (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. Molbank, 2021(2), M1229. [Link]
-
ResearchGate. (2022). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. [Link]
-
PubChem. (n.d.). This compound oxime. Retrieved from [Link]
-
PubChem. (n.d.). 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one. Retrieved from [Link]
-
PubChem. (n.d.). 1''-Benzylspiro[chroman-2,4''-piperidine]. Retrieved from [Link]
-
Kosugi, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3213-3218. [Link]
-
Barakat, A., et al. (2021). Synthesis and characterization of a new spirooxindole grafted pyrrolidino/piperidine moiety. Journal of Molecular Structure, 1224, 129037. [Link]
-
Wang, C., et al. (2019). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 10(11), 1548-1554. [Link]
-
ResearchGate. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]
-
BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(11). [Link]
-
McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]
-
Green Chemistry. (2017). Supplementary Information. [Link]
-
Beilstein Journals. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1983). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-447. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. bepls.com [bepls.com]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound oxime (C21H24N2O3) [pubchemlite.lcsb.uni.lu]
- 7. 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one | C21H21NO4 | CID 7260516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
This guide provides a comprehensive technical overview of This compound , a heterocyclic compound built upon the medicinally significant spiro[chromane-2,4'-piperidine] scaffold. This unique three-dimensional structure is a key pharmacophore in numerous biologically active molecules, making it a focal point for researchers in drug discovery and development.[1] We will delve into its precise chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and explore the biological significance of this molecular architecture.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundation of all scientific inquiry. The molecule of interest is a complex spirocyclic system, meaning it contains two rings connected by a single common atom. Its nomenclature is defined by the rules set by the International Union of Pure and Applied Chemistry (IUPAC).
-
IUPAC Name: 1'-Benzyl-7-methoxy-3,4-dihydrospiro[chromene-2,4'-piperidine]-4-one
-
Common Synonyms: 1'-Benzyl-7-methoxy-spiro[chroman-2,4'-piperidine]-4-one
-
Core Scaffold: Spiro[chromane-2,4'-piperidine]-4-one
The name specifies a benzyl group (-CH₂-Ph) on the nitrogen atom of the piperidine ring (position 1'), a methoxy group (-OCH₃) at position 7 of the chromane ring system, and a ketone (=O) at position 4 of the chromane ring. The term "chromane" is a trivial name for 3,4-dihydro-2H-1-benzopyran, which is reflected in the formal IUPAC name.
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in biological and chemical systems, influencing everything from solubility to cell permeability. While extensive experimental data for this specific derivative is not widely published, we can summarize its core attributes and supplement with predicted values based on its structure and related compounds.[2]
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃NO₃ | Calculated |
| Molecular Weight | 337.41 g/mol | Calculated |
| Monoisotopic Mass | 337.16779 Da | Predicted[2] |
| Appearance | Likely off-white to pale yellow solid | Inferred |
| XLogP3 (Predicted) | 3.5 | Predicted[2] |
| Topological Polar Surface Area (TPSA) | 47.56 Ų | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Note: Predicted values are computationally derived and should be confirmed via experimental analysis.
Synthesis Protocol and Mechanistic Rationale
The synthesis of spiro[chromane-2,4'-piperidine]-4-ones typically involves a multi-step sequence that constructs the chromanone ring onto a pre-functionalized piperidine. The following protocol is a robust, literature-informed approach for synthesizing the title compound.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from commercially available starting materials.
Step 1: Synthesis of 2-Hydroxy-4-methoxyacetophenone
-
Reaction Setup: To a solution of 3-methoxyphenol (1 eq.) in a suitable solvent like dichloromethane, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq.) at 0 °C under a nitrogen atmosphere.
-
Acylation: Slowly add acetyl chloride (1.1 eq.) to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 2-hydroxy-4-methoxyacetophenone.
Causality Insight: This is a classic Friedel-Crafts acylation. The Lewis acid (AlCl₃) activates the acetyl chloride, making it a potent electrophile that attacks the electron-rich aromatic ring of 3-methoxyphenol, primarily at the ortho position due to the directing effect of the hydroxyl group.
Step 2: Synthesis of 1'-Benzyl-spiro[chromane-2,4'-piperidine]-4-one
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-4-methoxyacetophenone (1 eq.) and 1-benzyl-4-piperidone (1.1 eq.) in ethanol.
-
Base-Catalyzed Cyclization: Add a catalytic amount of a secondary amine base, such as pyrrolidine or piperidine, to the solution.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Purification: Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Causality Insight: This step is a tandem reaction involving an initial aldol-type condensation between the ketone of the piperidone and the methyl group of the acetophenone, followed by an intramolecular Michael addition. The secondary amine catalyst facilitates the formation of an enamine intermediate from the piperidone, which then attacks the acetophenone. Subsequent dehydration and cyclization (intramolecular conjugate addition of the phenoxide onto the α,β-unsaturated ketone intermediate) forms the stable spiro-chromanone ring system.
Synthesis Workflow Diagram
Biological Significance and Potential Applications
The spiro[chromane-2,4'-piperidine] scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets.[1] Derivatives of this core have shown promise in several therapeutic areas.
Anticancer Activity and Apoptosis Induction
Numerous studies have demonstrated the potent cytotoxic effects of spiro[chroman-2,4'-piperidin]-4-one derivatives against various human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancers.[4] The mechanism often involves the induction of apoptosis (programmed cell death), a critical pathway for eliminating malignant cells. Some derivatives have been shown to arrest the cell cycle, preventing cancer cells from proliferating.[4]
Enzyme Inhibition: Histone Deacetylases (HDACs)
A particularly promising application for this scaffold is in the development of Histone Deacetylase (HDAC) inhibitors.[5][6] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and repression of gene transcription. In cancer cells, HDACs are often overexpressed, silencing tumor suppressor genes.
By inhibiting HDACs, spiro[chromane-2,4'-piperidine]-based compounds can:
-
Promote Histone Acetylation: This results in a more relaxed, "open" chromatin structure.
-
Reactivate Tumor Suppressor Genes: The open chromatin allows for the transcription of genes that can halt cell proliferation and induce apoptosis.
-
Induce Cell Cycle Arrest and Apoptosis: The overall effect is a potent anti-tumor response.[6]
The unique 3D orientation of the spiro-piperidine scaffold allows it to effectively position functional groups to interact with the active site of the HDAC enzyme, making it a highly effective pharmacophore for this target class.[5]
Mechanism of Action: HDAC Inhibition Pathway
Conclusion
This compound is a well-defined chemical entity belonging to a class of compounds with significant therapeutic potential. Its rigid, three-dimensional spirocyclic core provides an excellent foundation for designing potent and selective modulators of biological targets, most notably as anticancer agents and HDAC inhibitors. The synthetic accessibility of this scaffold ensures that it will remain an area of active investigation for researchers and drug development professionals seeking to create next-generation therapeutics.
References
-
PubChem. 1-Benzyl-6-methoxy-6,7-dihydrospiro[piperidine-4,4-thieno[3,2-c]pyran]. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. This compound oxime. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3c] Pyridine. MDPI. Available from: [Link]
-
PubChem. Spiro[chroman-2,4'-piperidine]. National Center for Biotechnology Information. Available from: [Link]
-
PubMed Central. 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1''-Benzylspiro[chroman-2,4''-piperidine]. National Center for Biotechnology Information. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Available from: [Link]
-
PubMed Central. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1'-benzyl-6-methoxy-spiro[chromane-2,4'-piperidine]-4-one oxime. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1'-benzyl-6-methyl-spiro[chromane-2,4'-piperidine]-4-one oxime. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Available from: [Link]
-
PubMed. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. National Center for Biotechnology Information. Available from: [Link]
-
Beilstein Journals. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available from: [Link]
-
Organic Chemistry Portal. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound oxime (C21H24N2O3) [pubchemlite.lcsb.uni.lu]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Data of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
This guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data summary. It delves into the rationale behind spectral patterns, offering insights into how the unique structural features of this spirocyclic scaffold influence its spectroscopic signature.
The spiro[chromane-2,4'-piperidine] core is a privileged scaffold in modern medicinal chemistry, forming the basis for potent and selective modulators of various biological targets, including G-protein-coupled receptors and histone deacetylases.[1][2] Accurate structural confirmation is the bedrock of any drug discovery campaign, and a thorough understanding of the compound's spectral data is therefore non-negotiable. This guide provides the foundational knowledge to interpret such data with confidence.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the structure of this compound is presented below with a systematic atom numbering scheme. This numbering will be used for all subsequent NMR peak assignments.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Core Principle: Chemical Environment Dictates Signal Position
The position of a proton's signal (chemical shift, δ, in ppm) is determined by the electron density around it. Electronegative atoms (like oxygen and nitrogen) and aromatic rings withdraw electron density, "deshielding" nearby protons and shifting their signals to a higher frequency (downfield). Conversely, electron-donating groups shield protons, moving their signals upfield.[3]
Predicted ¹H NMR Spectral Data
Based on the structure, we can predict the key features of the ¹H NMR spectrum. The molecule possesses several distinct proton environments, which will give rise to a series of signals.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (from COSY/HSQC) |
| H-5 | ~7.8 | d | 1H | Most deshielded aromatic proton due to proximity to the C4-ketone. Exhibits ortho-coupling to H-6. |
| Benzyl (H-11a-d) | 7.2 - 7.4 | m | 5H | Classic signals for a monosubstituted benzene ring. |
| H-6 | ~6.5 | dd | 1H | Ortho-coupled to H-5 and meta-coupled to H-8. Shifted upfield by the -OCH₃ group. |
| H-8 | ~6.4 | d | 1H | Meta-coupled to H-6. Shifted upfield by two ortho oxygen atoms. |
| Methoxy (H-12) | ~3.8 | s | 3H | A sharp singlet, characteristic of a methoxy group on an aromatic ring. |
| Benzyl CH₂ (H-9) | ~3.6 | s | 2H | A singlet as there are no adjacent protons for coupling. Position is downfield due to the adjacent nitrogen. |
| C3-H₂ | ~2.8 | s | 2H | A singlet representing the two protons on the carbon alpha to the ketone. |
| Piperidine (axial) | 2.5 - 2.8 | m | 4H | Complex multiplet signals for the four axial protons on C-2', C-3', and C-5'. |
| Piperidine (equatorial) | 1.8 - 2.1 | m | 4H | Typically found more upfield than their axial counterparts. |
Note: 's' = singlet, 'd' = doublet, 'dd' = doublet of doublets, 'm' = multiplet. Chemical shifts are referenced against a typical solvent like CDCl₃.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating protocol ensures reproducibility and data integrity.
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 500 MHz Bruker AVANCE).
-
Tuning and Shimming: The instrument must be tuned to the correct frequency for ¹H, and the magnetic field must be shimmed to ensure homogeneity, which results in sharp, well-resolved peaks.[4]
-
Acquisition: Acquire the spectrum using standard pulse sequences. A typical acquisition might involve 16-32 scans to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal, making it an excellent tool for confirming the number and type of carbon atoms present.
Core Principle: Hybridization and Electronegativity
Similar to ¹H NMR, the chemical shift of a ¹³C signal is influenced by its electronic environment. Key factors include the hybridization state (sp³ carbons are upfield, sp² are downfield) and proximity to electronegative atoms. Carbonyl carbons are among the most deshielded, appearing far downfield.[5] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are routinely used to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Predicted ¹³C NMR Spectral Data
The molecule has 21 carbon atoms, but due to symmetry in the benzyl ring, fewer than 21 signals may be observed.
| Assignment | Predicted δ (ppm) | Carbon Type | Rationale & Key Correlations (from HMBC) |
| C-4 (C=O) | ~192 | C | Characteristic chemical shift for a ketone conjugated with an aromatic ring. |
| C-7 | ~165 | C | Aromatic carbon attached to the electron-donating methoxy group. |
| C-8a | ~158 | C | Aromatic carbon attached to the ether oxygen (O1). |
| Benzyl (C-10) | ~138 | C | Quaternary carbon of the benzyl ring attached to the benzylic CH₂. |
| Benzyl (C-11a-d) | 127 - 129 | CH | Signals for the carbons of the monosubstituted benzene ring. |
| C-5 | ~128 | CH | Aromatic carbon ortho to the carbonyl group. |
| C-4a | ~115 | C | Quaternary aromatic carbon. |
| C-6 | ~108 | CH | Aromatic carbon shifted upfield by the ortho -OCH₃ group. |
| C-8 | ~101 | CH | Aromatic carbon shifted significantly upfield by two ortho oxygen atoms. |
| C-2 (Spiro) | ~78 | C | Quaternary spiro carbon, deshielded by the adjacent ether oxygen (O1). |
| Benzyl CH₂ (C-9) | ~60 | CH₂ | Benzylic carbon attached to nitrogen. |
| Methoxy (C-12) | ~56 | CH₃ | Characteristic shift for a methoxy carbon. |
| Piperidine (C-2', C-5') | ~50 | CH₂ | Piperidine carbons adjacent to the nitrogen atom. |
| C-3 | ~45 | CH₂ | Aliphatic carbon alpha to the ketone. |
| Piperidine (C-3') | ~35 | CH₂ | Remaining piperidine carbon. |
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) can determine the mass with extremely high precision, allowing for the unambiguous determination of the molecular formula.
Core Principle: Ionization and Fragmentation
In a technique like Electrospray Ionization (ESI), the molecule is gently ionized, typically by adding a proton to form the [M+H]⁺ ion. The m/z of this ion reveals the molecular weight of the compound. By increasing the energy in the mass spectrometer, this molecular ion can be induced to break apart into smaller, characteristic fragment ions. This fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure.[6]
Predicted High-Resolution Mass Spectrum (HRMS-ESI)
-
Molecular Formula: C₂₁H₂₃NO₃
-
Exact Mass: 353.1678
-
Observed Ion [M+H]⁺: m/z 354.1751
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be dominated by the cleavage of the weakest bonds, particularly the benzylic C-N bond.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Key Fragment Explanations:
-
Benzylic Cleavage (m/z 91.0548): The most common fragmentation for benzylamines is the cleavage of the C-N bond to form the highly stable tropylium ion (C₇H₇⁺). This will likely be a dominant peak in the spectrum.[7]
-
Loss of Benzylamine (m/z 263.1181): The complementary fragmentation involves the loss of a neutral benzylamine molecule, leaving the protonated spiro[chromane-2,4'-piperidine]-4-one core.
-
Loss of Carbon Monoxide (m/z 235.1228): Following the loss of benzylamine, the resulting chromanone structure can readily lose a molecule of carbon monoxide (CO, 28 Da) from the ketone, a characteristic fragmentation for such ring systems.[6]
Experimental Protocol & Workflow: ESI-MS Analysis
Caption: Standard workflow for obtaining ESI-MS and MS/MS data.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a synergistic application of NMR and MS techniques. ¹H and ¹³C NMR provide a detailed map of the proton and carbon frameworks, with the chemical shifts and coupling patterns confirming the connectivity of the chromanone, piperidine, and benzyl moieties. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while the fragmentation pattern, particularly the characteristic formation of the m/z 91 tropylium ion and loss of CO, serves as a definitive fingerprint for the compound's core structure. Together, these spectral data form a self-validating system that provides absolute confidence in the identity and purity of this important medicinal chemistry scaffold.
References
- Vertex AI Search. (2024). Supporting information for various chemical syntheses. This source provided representative NMR data for related small molecules, which informed the predicted chemical shifts.
-
Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. Available at: [Link]
-
Wang, Y., et al. (2019). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 10(4), 2056-2067. Available at: [Link]
-
Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 063-071. Available at: [Link]
-
ResearchGate. (2021). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Request PDF. Available at: [Link]
-
PubChem. (n.d.). This compound oxime. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. (2013). Supporting Information-I Asymmetric Synthesis of Drug-like Spiro[chroman-3,3'-indolin]-2'-ones through Aminal-catalysis. Available at: [Link]
-
Pinto, D. C. G. A., et al. (2006). ¹H and ¹³C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Magnetic Resonance in Chemistry, 44(10), 968-972. Available at: [Link]
-
MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169. Available at: [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Cole, B. et al. (2020). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian pharmaceutical bulletin, 66(1), 21-33. Available at: [Link]
Sources
- 1. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. mjcce.org.mk [mjcce.org.mk]
The Spiro[chromane-2,4'-piperidine] Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Pharmacophore
The spiro[chromane-2,4'-piperidine] core is a unique three-dimensional heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, spirocyclic nature provides a distinct conformational arrangement of its constituent chromane and piperidine rings, allowing for precise spatial orientation of functional groups. This structural feature has proven to be highly advantageous for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the biological relevance of the spiro[chromane-2,4'-piperidine] scaffold, delving into its synthesis, key therapeutic applications, mechanisms of action, and the experimental protocols used to evaluate its efficacy.
Synthetic Strategies: Building the Core
The construction of the spiro[chromane-2,4'-piperidine] scaffold is a critical step in the development of novel therapeutics. The most common and efficient method involves a multi-component reaction, often a variation of the Kabbe condensation.
General Synthetic Protocol: Three-Component Condensation
A widely employed synthetic route involves the one-pot condensation of a substituted 2-hydroxyacetophenone, an N-protected-4-piperidone, and a secondary amine catalyst such as pyrrolidine.[1]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the desired 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add the secondary amine catalyst (e.g., pyrrolidine, 1 equivalent).
-
Enamine Formation: Stir the mixture at room temperature for a designated period (typically 1-2 hours) to facilitate the formation of the corresponding enamine intermediate.
-
Addition of Piperidone: To the reaction mixture, add the N-protected-4-piperidone (e.g., N-Boc-4-piperidone, 1 equivalent).
-
Cyclization: The reaction is then typically heated to reflux and stirred for several hours (e.g., 10-12 hours) to promote the intramolecular cyclization, leading to the formation of the spiro[chromane-2,4'-piperidine]-4-one core.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel.
This versatile synthesis allows for the introduction of a wide range of substituents on both the chromanone and piperidine rings, enabling the generation of diverse chemical libraries for biological screening.
Therapeutic Applications and Mechanisms of Action
The spiro[chromane-2,4'-piperidine] scaffold has demonstrated significant potential in several key therapeutic areas.
Anticancer Activity: Targeting Histone Deacetylases (HDACs)
A significant area of investigation for spiro[chromane-2,4'-piperidine] derivatives is in oncology, particularly as inhibitors of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes.
Mechanism of Action:
Spiro[chromane-2,4'-piperidine]-based HDAC inhibitors typically feature a zinc-binding group (ZBG), such as a hydroxamic acid, which chelates the zinc ion in the active site of the HDAC enzyme. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The resulting open chromatin structure allows for the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Signaling Pathway: HDAC Inhibition and Tumor Suppression
Caption: HDAC inhibition by spiro[chromane-2,4'-piperidine] derivatives.
Experimental Protocol: In Vitro HDAC Inhibition Assay
A common method to assess the HDAC inhibitory activity of these compounds is a fluorometric assay.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.
-
Procedure: The spiro[chromane-2,4'-piperidine] compound is incubated with the HDAC enzyme in the assay buffer.
-
The fluorogenic substrate is then added, and the reaction is allowed to proceed.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader, and the IC50 value is calculated, representing the concentration of the compound required to inhibit 50% of the HDAC activity.[5]
Quantitative Data: Anticancer Activity
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 16 (sulfonyl spacer) | MCF-7 (Breast Carcinoma) | 0.31 - 5.62 | [3] |
| A2780 (Ovarian Cancer) | 0.31 - 5.62 | [3] | |
| HT-29 (Colorectal Adenocarcinoma) | 0.31 - 5.62 | [3] | |
| Trimethoxyphenyl derivative 15 | MCF-7, A2780, HT-29 | 18.77 - 47.05 | [3] |
Metabolic Regulation: Acetyl-CoA Carboxylase (ACC) Inhibition
Derivatives of the spiro[chromane-2,4'-piperidine] scaffold have emerged as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism.[6] ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis.
Mechanism of Action:
By inhibiting ACC, these compounds decrease the production of malonyl-CoA. This has a dual effect: it reduces the substrate available for fatty acid synthesis and, in tissues like the liver and muscle, it alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation. This dual mechanism makes ACC inhibitors attractive therapeutic candidates for metabolic disorders such as obesity and type 2 diabetes.
Experimental Workflow: ACC Inhibition Assay
Caption: Workflow for determining ACC inhibitory activity.
Experimental Protocol: In Vitro ACC Inhibition Assay
A common method for assessing ACC inhibition is a luminescence-based assay that measures the amount of ADP produced.[7]
-
Reagents: Purified recombinant ACC enzyme, acetyl-CoA, ATP, sodium bicarbonate, and a commercial ADP-Glo™ kinase assay kit.
-
Procedure: The spiro[chromane-2,4'-piperidine] compound is pre-incubated with the ACC enzyme.
-
The enzymatic reaction is initiated by the addition of acetyl-CoA, ATP, and bicarbonate.
-
After a set incubation period, the ADP-Glo™ reagent is added to terminate the ACC reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured with a microplate reader, and the IC50 value is determined.
Central Nervous System (CNS) Applications: 5-HT2C Receptor Agonism
The spiro[chromane-2,4'-piperidine] scaffold has been successfully utilized to develop potent and selective agonists for the serotonin 2C (5-HT2C) receptor.[8] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS and is implicated in the regulation of mood, appetite, and cognition.
Mechanism of Action:
Spiro[chromane-2,4'-piperidine]-based agonists bind to and activate the 5-HT2C receptor. This activation leads to the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. This signaling cascade ultimately leads to various cellular responses.
Signaling Pathway: 5-HT2C Receptor Activation
Caption: Gq-protein signaling pathway activated by 5-HT2C receptor agonists.
Experimental Protocol: Calcium Flux FLIPR Assay
The functional activity of 5-HT2C receptor agonists is often assessed using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium.[9][10]
-
Cell Culture: CHO or HEK293 cells stably expressing the human 5-HT2C receptor are seeded in black-walled, clear-bottom microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The spiro[chromane-2,4'-piperidine] compound is added to the wells using the FLIPR instrument.
-
Signal Detection: The instrument simultaneously measures the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: The response is measured and used to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Quantitative Data: 5-HT2C Receptor Agonist Activity
| Compound ID | 5-HT2C EC50 (nM) | Emax (%) | Reference |
| Compound 8 (7-chloro analogue) | 121.5 | 71.09 | [8] |
Neurodegenerative Diseases: An Emerging Area of Interest
While research is still in its early stages, the piperidine moiety within the spiro[chromane-2,4'-piperidine] scaffold suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.[11] Piperidine-containing compounds are known to be present in several approved drugs for Alzheimer's.[11] The ability of this scaffold to be readily functionalized opens up possibilities for designing multi-target-directed ligands that could, for example, inhibit cholinesterases and modulate other targets relevant to neurodegeneration.[12] Further investigation into the potential of spiro[chromane-2,4'-piperidine] derivatives in this area is warranted.
Conclusion and Future Perspectives
The spiro[chromane-2,4'-piperidine] scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture and synthetic accessibility have enabled the development of potent and selective modulators of a diverse range of biological targets. The significant anticancer, metabolic regulatory, and CNS activities demonstrated by its derivatives highlight the immense therapeutic potential of this scaffold. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel therapeutic applications, and developing more efficient and stereoselective synthetic methodologies. The continued exploration of the chemical space around the spiro[chromane-2,4'-piperidine] core promises to yield the next generation of innovative medicines.
References
- Deshmukh, V. G., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953.
- Ghatpande, N., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813.
- Jiang, G., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters.
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]
- Sharma, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry, 23(13), 1221-1259.
- Sun, Y., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters.
- Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721.
- Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 048-057.
-
BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 2 (ACC2) Assay Kit. Retrieved from [Link]
- Tong, L. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry, 99(6), 1476-1488.
- Varasi, M., et al. (n.d.). Discovery, Synthesis, and Pharmacological Evaluation of Spiropiperidine Hydroxamic Acid Based Derivatives as Structurally Novel Histone Deacetylase (HDAC) Inhibitors.
- Wang, Y., et al. (2017). Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors. Molecules, 22(10), 1698.
- Kurapati, V. K., et al. (2022). Design, and synthesis of N‐benzyl Spiro‐piperidine hydroxamic acid‐based derivatives: HDAC inhibitory activity and drug‐likeness prediction. Archiv der Pharmazie.
- Sinnur, M. H., et al. (2024). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. RSC Advances, 14(27), 19445-19459.
- Kamal, A., et al. (2020). Spiro Heterocyclic Compounds as Potential Anti-Alzheimer Agents (Part 2): Their Metal Chelation Capacity, POM Analyses and DFT Studies. Medicinal Chemistry, 17(8), 834-843.
Sources
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth: An In-Depth Technical Guide to the In Silico Toxicity Prediction of Spiro[chromane-2,4'-piperidine] Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative for Early Safety Assessment
In the landscape of modern drug discovery, the axiom 'fail early, fail cheap' has never been more resonant. The attrition of promising drug candidates due to unforeseen toxicity in late-stage development is a formidable bottleneck, both financially and ethically.[1] Consequently, the integration of robust predictive toxicology models at the nascent stages of discovery is no longer a luxury, but a strategic necessity.[2][3] This guide focuses on a particularly compelling class of molecules: the spiro[chromane-2,4'-piperidine] derivatives. This scaffold is a cornerstone in the development of novel therapeutics, including G-protein-coupled receptor 119 agonists and histone deacetylase (HDAC) inhibitors.[4][5] However, its inherent structural complexities necessitate a rigorous and early assessment of its potential toxicological liabilities.
This document serves as a technical and strategic guide for the in silico toxicity assessment of this scaffold. We will eschew a rigid, one-size-fits-all template in favor of a fluid, logic-driven narrative that mirrors the real-world workflow of a computational toxicologist. Our focus will be on the causality behind our choices, the establishment of self-validating protocols, and the practical application of predictive data to guide medicinal chemistry efforts.
The Strategic Framework: Choosing the Right Tools for the Task
The world of in silico toxicology is populated by a diverse array of tools, each with its own strengths and philosophical underpinnings.[6] For a comprehensive assessment of the spiro[chromane-2,4'-piperidine] scaffold, a multi-pronged approach is not just recommended, it's essential. This involves the synergistic use of at least two complementary methodologies to satisfy regulatory expectations and enhance predictive confidence.[7]
Our strategy will leverage:
-
A Freely Accessible, Machine-Learning-Based Platform (ProTox-II): Ideal for rapid initial screening and hypothesis generation. It provides broad coverage of multiple toxicity endpoints.[8][9]
-
An Expert Rule-Based System (e.g., Derek Nexus): This provides mechanistic insights and is often a component of regulatory submissions. It identifies structural alerts (toxicophores) linked to specific toxicities.[10][11]
The rationale for this dual approach is rooted in the principle of consensus modeling. Where the predictions of these methodologically distinct systems converge, our confidence in the result is significantly amplified. Conversely, divergent predictions flag areas requiring deeper investigation and expert review.
The Foundational Workflow: From Structure to Prediction
A robust in silico toxicity assessment is underpinned by a meticulous and reproducible workflow. The quality of the output is inextricably linked to the quality of the input and the rigor of the process.
Protocol 1: Chemical Structure Preparation and Standardization
Causality: The adage "garbage in, garbage out" is particularly pertinent in computational modeling. Ambiguities in chemical representation (e.g., salt forms, protonation states) can lead to the calculation of erroneous molecular descriptors and, consequently, flawed predictions. Standardization ensures that each molecule is represented in a consistent, physiologically relevant state.[12]
Step-by-Step Methodology:
-
Curation: Compile the spiro[chromane-2,4'-piperidine] derivatives into a single file. The Simplified Molecular Input Line Entry System (SMILES) or Structure-Data File (SDF) formats are universally accepted.
-
Software: Utilize a cheminformatics toolkit such as RDKit or ChemAxon's Standardizer.
-
Standardization Pipeline:
-
Desalting: Remove counter-ions from salt forms to represent the parent molecule.
-
Neutralization: Adjust the protonation state of functional groups to reflect a physiological pH of ~7.4. For the piperidine nitrogen in our scaffold, this typically means it will be protonated.
-
Tautomer Standardization: Enumerate and select the most stable tautomeric form.
-
Structure Cleaning: Correct any structural abnormalities and ensure proper valency.
-
-
Output: Generate a new file of standardized structures, ready for input into the prediction platforms.
Key Toxicity Endpoints for Spiro[chromane-2,4'-piperidine] Derivatives
While a broad screen is prudent, a focused investigation into endpoints of known concern for this scaffold and similar heterocyclic structures is a mark of an experienced practitioner.
Cardiotoxicity: The hERG Channel Liability
Expertise & Experience: The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization.[13] Its blockade can lead to a potentially fatal arrhythmia. A significant body of literature has identified that certain structural motifs, often found in heterocyclic compounds, can confer a liability for hERG inhibition. Indeed, studies on spiro[chromene-2,4'-piperidine] derivatives have explicitly identified hERG inhibition as a key toxicity to monitor and mitigate.[14]
Prediction and Interpretation:
-
ProTox-II: While not a direct hERG model, ProTox-II's cardiotoxicity model can provide an initial flag.
-
Specialized QSAR Models: Numerous public and commercial QSAR models are trained specifically on hERG inhibition data. It is advisable to use a validated hERG-specific model for a more accurate prediction.
-
Structural Alerts (Derek Nexus): Derek Nexus contains specific structural alerts for hERG-binding pharmacophores. The presence of such an alert, even if "equivocal," warrants serious consideration.
Genotoxicity and Mutagenicity
Expertise & Experience: Genotoxicity, the potential for a compound to damage DNA, is a major regulatory hurdle. Heterocyclic aromatic compounds can sometimes undergo metabolic activation to reactive species that form covalent adducts with DNA. Given the chromane moiety in our scaffold, assessing this endpoint is non-negotiable.
Prediction and Interpretation:
-
ProTox-II: Provides predictions for both Mutagenicity and Carcinogenicity. A positive finding in the mutagenicity model is a significant red flag.[15]
-
Derek Nexus: This is a cornerstone for genotoxicity prediction. Derek Nexus identifies structural alerts associated with mutagenicity (e.g., in the Ames test) and clastogenicity (chromosome damage).[16][17] The output will not only give a likelihood (e.g., "plausible") but also provide the underlying reasoning and literature references, which is invaluable for expert review.[18]
Hepatotoxicity
Expertise & Experience: The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury (DILI). Predicting DILI is notoriously complex, but in silico models can identify compounds with a higher propensity for causing liver damage.
Prediction and Interpretation:
-
ProTox-II: Offers a dedicated hepatotoxicity model, trained on a large dataset of compounds with known liver effects.[8]
-
Derek Nexus: Contains alerts for structural motifs known to be associated with various mechanisms of hepatotoxicity, such as reactive metabolite formation or mitochondrial dysfunction.[5]
A Self-Validating System: Protocol for Toxicity Prediction & Analysis
This protocol integrates the principles of model validation and expert review to create a trustworthy and defensible assessment.
Protocol 2: Integrated Toxicity Prediction and Assessment
Step-by-Step Methodology:
-
ProTox-II Submission:
-
ProTox-II Result Interpretation:
-
For each endpoint, record the predicted activity (Active/Inactive) and the associated confidence score.
-
Examine the "Toxicity Radar Chart" for a high-level overview of the compound's predicted liabilities.[20]
-
Note the LD50 prediction and its corresponding toxicity class (1-6). A lower class indicates higher toxicity.
-
-
Derek Nexus Submission:
-
Input the same standardized structures into the Derek Nexus software.
-
Run the prediction across all relevant endpoints (e.g., Mutagenicity, Carcinogenicity, Hepatotoxicity, Cardiotoxicity).
-
-
Derek Nexus Result Interpretation:
-
For each endpoint, record the prediction likelihood (e.g., Plausible, Equivocal, No alert).
-
Crucially, for any positive prediction, review the "Reasoning" section. This explains the mechanistic basis for the alert and provides key literature references.[10]
-
Identify the specific substructure (toxicophore) within the molecule that triggered the alert. This is visualized directly on the compound structure.
-
-
Data Aggregation and Validation:
-
Consolidate the results from both platforms into a single table for each compound.
-
Internal Validation (Cross-Validation): The performance metrics provided by ProTox-II (e.g., accuracy, AUC-ROC) are derived from internal cross-validation during model development. These metrics give an indication of the model's robustness.[20]
-
External Validation (Consensus Approach): The core of our self-validating system. Compare the predictions from the machine-learning (ProTox-II) and expert-rule-based (Derek Nexus) systems.
-
High Confidence: Agreement between both systems (e.g., ProTox-II "Active" for Mutagenicity and Derek Nexus "Plausible" alert for Mutagenicity).
-
Medium Confidence: One system predicts a liability while the other is negative. This requires careful expert review of the applicability domain. Is the molecule class well-represented in the training set of the machine learning model? Is the Derek Nexus alert based on strong or weak evidence?
-
Low Confidence: Both systems predict no liability. While encouraging, this does not guarantee safety, but it does lower the risk profile.
-
-
Data Presentation: A Comparative Toxicity Profile
All quantitative and qualitative data should be summarized for clear, at-a-glance comparison.
Table 1: Example In Silico Toxicity Profile for a Spiro[chromane-2,4'-piperidine] Derivative
| Toxicity Endpoint | ProTox-II Prediction | ProTox-II Confidence | Derek Nexus Prediction | Derek Nexus Reasoning/Alert | Overall Assessment |
| Mutagenicity | Inactive | 0.85 | No Alert | N/A | Low Risk |
| Carcinogenicity | Active | 0.72 | Equivocal | Aromatic Amine | Medium Risk |
| Hepatotoxicity | Active | 0.79 | Plausible | Quinone formation | High Risk |
| Cardiotoxicity (hERG) | N/A | N/A | Plausible | hERG Channel Blocker | High Risk |
| Acute Toxicity (LD50) | 350 mg/kg (Class 4) | N/A | N/A | N/A | Moderate Toxicity |
From Data to Decisions: Guiding Lead Optimization
The ultimate goal of this exercise is to inform decision-making.[21] The aggregated data and expert review should translate into actionable intelligence for the medicinal chemistry team.
Example Application:
If the Derek Nexus analysis for a promising compound flags a "plausible" alert for hERG toxicity and highlights the piperidine nitrogen and its substituents as the key toxicophore, the guidance to the chemistry team would be specific:
-
Action: "Compound X shows a high in silico risk for hERG-related cardiotoxicity. The model suggests that modification of the N-benzyl group on the piperidine ring could mitigate this liability. We recommend exploring analogues with smaller, less lipophilic, or more polar substituents at this position."
-
Validation: "Due to the high-risk prediction, we recommend prioritizing this compound for an in vitro hERG functional assay (e.g., patch-clamp) to confirm the in silico finding before committing to further synthesis."
Conclusion
The in silico toxicity prediction of spiro[chromane-2,4'-piperidine] derivatives is a critical, value-adding activity in early-stage drug discovery. By moving beyond a "black-box" approach and adopting a scientifically rigorous, multi-faceted workflow, researchers can generate reliable, defensible safety profiles. This guide has outlined a practical framework built on the pillars of methodological synergy, meticulous data handling, and expert-driven interpretation. The integration of these principles enables project teams to identify and design out toxicological liabilities, thereby increasing the efficiency and ultimate success rate of their drug discovery programs.
References
-
Cronin, M. T. D., & Schultz, T. W. (2003). Validation of a QSAR model for acute toxicity. Journal of Chemical Information and Computer Sciences, 43(5), 1484-1495. [Link]
-
Roy, K., Chakraborty, P., Mitra, I., Gowramma, B., & Roy, P. P. (2013). On two novel parameters for validation of predictive QSAR models. SAR and QSAR in Environmental Research, 24(12), 1039-1063. [Link]
-
ResearchGate. (n.d.). Workflow for incorporating ADMET predictions into early-stage drug design and development. ResearchGate. [Link]
-
Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]
-
Falcón-Cano, G., Molina, C., & Cabrera-Pérez, M. A. (2020). ADME Prediction with KNIME: Development and Validation of a Publicly Available Workflow for the Prediction of Human Oral Bioavailability. Journal of Chemical Information and Modeling, 60(6), 2896-2907. [Link]
-
Jiang, G., Zhang, B., Zhang, X., Chen, F., Qin, W., Chen, J.-L., Tian, S., Shui, W., & Ye, N. (2024). Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 15(1), 99-106. [Link]
-
Instem. (n.d.). Streamlining Toxicity Predictions with In Silico Profiling. Life Science Software. [Link]
-
ResearchGate. (n.d.). A typical workflow for applying silico methods to forensic toxicology. ResearchGate. [Link]
-
Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. [Link]
-
De, P., Kar, S., Ambure, P., & Roy, K. (2022). Prediction reliability of QSAR models: an overview of various validation tools. Archives of Toxicology, 96(5), 1279-1295. [Link]
-
Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]
-
ResearchGate. (n.d.). Flowchart of in silico prediction models. ResearchGate. [Link]
-
Golbraikh, A., & Tropsha, A. (2002). Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Molecular Graphics and Modelling, 20(4), 269-276. [Link]
-
Roy, K., & Das, R. N. (2018). Application of cross-validation strategies to avoid overestimation of performance of 2D-QSAR models for the prediction of aquatic toxicity of chemical mixtures. SAR and QSAR in Environmental Research, 29(1), 1-17. [Link]
-
De, P., Kar, S., Ambure, P., & Roy, K. (2022). Prediction reliability of QSAR models: an overview of various validation tools. Archives of Toxicology, 96(5), 1279-1295. [Link]
-
ResearchGate. (n.d.). Flow chart that displays the general concept of median lethal dose estimation process applying in silico toxicology tools. ResearchGate. [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
Long, A., & Combes, R. D. (1995). Using DEREK to Predict the Activity of Some carcinogens/mutagens Found in Foods. Toxicology in Vitro, 9(4), 563-569. [Link]
-
ResearchGate. (n.d.). Processes and data workflow of data within in silico toxicology research. ResearchGate. [Link]
-
Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. [Link]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263. [Link]
-
Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024, August 29). Insilico toxicity prediction by using ProTox-II computational tools. [Link]
-
Semantic Scholar. (n.d.). ProTox-II: a webserver for the prediction of toxicity of chemicals. Semantic Scholar. [Link]
-
ResearchGate. (2022, April 6). Prediction of mutagenicity, genotoxicity and carcinogenicity of drugs and chemicals using Derek Nexus. ResearchGate. [Link]
-
Liu, R., Wallqvist, A., & Reifman, J. (2012). A novel adaptive ensemble classification framework for ADME prediction. BMC Bioinformatics, 13(Suppl 1), S1. [Link]
-
Max Delbrück Center. (2018, July 2). ProTox-II: a webserver for the prediction of toxicity of chemicals. [Link]
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link]
-
Optibrium. (n.d.). Derek Nexus Resources. [Link]
-
Scribd. (n.d.). Derek Nexus. [Link]
-
Tropsha, A. (2010, July 6). Best Practices for QSAR Model Development, Validation, and Exploitation. Semantic Scholar. [Link]
-
Leadscope. (2022, September 22). Implementation of the in silico toxicology protocols within Leadscope. [Link]
-
Kar, S., & Roy, K. (2021). The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2. SAR and QSAR in Environmental Research, 32(4), 253-274. [Link]
-
Jiang, G., Zhang, B., Zhang, X., Chen, F., Qin, W., Chen, J.-L., Tian, S., Shui, W., & Ye, N. (2023). Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 15(1), 99-106. [Link]
-
Available Books. (2023, February 3). Chapter 15: Discovery Toxicology in Lead Optimization. [Link]
-
Syngene. (n.d.). Computational toxicology with DEREK Nexus® & SARAH Nexus®. Safety Assessment. [Link]
-
Banerjee, P., et al. (2024). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]
-
Lhasa Limited. (2024, July 8). 10 Frequently Asked Questions About Derek Nexus, Answered. [Link]
-
Taylor & Francis Online. (n.d.). Combinative ex vivo studies and in silico models ProTox-II for investigating the toxicity of chemicals used mainly in cosmetic products. [Link]
-
MDPI. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]
-
Scribd. (n.d.). E6 Toxicity Prediction Using Protox Ii Handout. [Link]
-
ResearchGate. (2025, August 25). Predicting genotoxicity and carcinogenicity of drugs and chemicals using OECD QSAR toolbox, Derek Nexus and TEST. ResearchGate. [Link]
-
ResearchGate. (2025, August 5). Assessment of the sensitivity of the computational programs DEREK, TOPKAT, and MCASE in the prediction of the genotoxicity of pharmaceutical molecules. ResearchGate. [Link]
-
Optibrium. (2013, June 11). StarDrop - Derek Nexus (Interactive) [Video]. YouTube. [Link]
-
Asia-Pacific Journal of Pharmacotherapy & Toxicology. (2024, August 29). Insilico toxicity prediction by using ProTox-II computational tools. [Link]
-
Optibrium. (n.d.). Derek Nexus Toxicology Software. [Link]
-
Kosugi, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3227-3232. [Link]
-
El-Sayed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2969-2982. [Link]
-
El-Sayed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2969-2982. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fiveable.me [fiveable.me]
- 3. aurlide.fi [aurlide.fi]
- 4. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syngeneintl.com [syngeneintl.com]
- 8. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] ProTox-II: a webserver for the prediction of toxicity of chemicals | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]
- 12. neovarsity.org [neovarsity.org]
- 13. Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insilico toxicity prediction by using ProTox-II computational tools [ajpt.asmepress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Using DEREK to predict the activity of some carcinogens/mutagens found in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. instem.com [instem.com]
Exploring the Chemical Space of 7-Methoxy-spiro[chromane-2,4'-piperidine] Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter with improved pharmacological profiles is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic scaffolds.[1] The inherent three-dimensionality of spirocycles offers a unique topographical advantage, enabling more precise and potent interactions with biological targets.[1] Among these, the spiro[chromane-2,4'-piperidine] core represents a particularly privileged scaffold. Its rigid structure reduces conformational flexibility, which can enhance binding affinity and improve pharmacokinetic properties by minimizing the entropic penalty upon binding.[2]
This guide focuses specifically on the 7-methoxy-spiro[chromane-2,4'-piperidine] framework. The methoxy group at the 7-position of the chromane ring serves as a critical electronic and steric modulator, influencing both target engagement and metabolic stability. This core is a structural component in numerous compounds investigated for a wide range of biological activities, including anticancer, anti-tuberculosis, and CNS-related targets like G-protein-coupled receptors (GPCRs) and histone deacetylases (HDACs).[3][4][5][6][7][8]
This document provides a technical overview for researchers, scientists, and drug development professionals. It will detail synthetic strategies to access this core and its analogs, explore the structure-activity relationships (SAR) that drive biological function, and provide field-proven protocols for biological evaluation.
Part 1: Synthetic Strategies for Assembling the Spiro[chromane-2,4'-piperidine] Core
The construction of the quaternary spirocyclic center is the key challenge in synthesizing this scaffold. A robust and versatile synthetic approach is paramount for generating a diverse library of analogs for SAR studies. While various methods exist for spiropiperidine synthesis, intramolecular reactions that form the spirocyclic ring on a pre-formed piperidine are particularly efficient.[9] A highly effective and widely applicable strategy involves the intramolecular Heck reaction.[10][11][12]
The causality behind this choice lies in the reaction's reliability and tolerance for diverse functional groups. The palladium(0)-catalyzed coupling of an aryl halide with a pendant alkene within the same molecule proceeds under mild conditions, making it ideal for complex molecule synthesis.[10] This allows for the late-stage introduction of diversity, which is a cornerstone of modern medicinal chemistry.
Generalized Synthetic Workflow
The following workflow outlines a logical and experimentally validated approach to the 7-methoxy-spiro[chromane-2,4'-piperidine] core and its derivatives.
Caption: Generalized workflow for the synthesis of 7-methoxy-spiro[chromane-2,4'-piperidine] analogs.
Detailed Experimental Protocol: Synthesis of N-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]
This protocol provides a self-validating system for synthesizing a representative analog. Each step is designed for high yield and purity, with clear checkpoints.
Step 1: Synthesis of 1-(Allyloxy)-2-bromo-4-methoxybenzene
-
To a solution of 2-bromo-4-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired ether.
-
Expert Insight: The use of K₂CO₃ provides a solid base that is easily filtered off, simplifying workup compared to soluble bases. Acetone is an excellent solvent for this Sₙ2 reaction.
-
Step 2: Synthesis of tert-butyl 7-methoxy-3',4'-dihydro-2'H-spiro[chromane-2,4'-piperidine]-1'-carboxylate
-
Prepare the precursor for the Heck reaction by coupling the product from Step 1 with N-Boc-4-piperidone. This step is often complex and can involve multi-step sequences not detailed here but found in the literature. A more direct approach involves building the piperidine ring onto the chromane precursor.
-
Alternative Key Step: Intramolecular Heck Reaction. A precursor containing both the o-bromoaryl ether and a tethered alkene on the piperidine nitrogen is synthesized.
-
Dissolve the Heck precursor (1.0 eq) in a degassed solvent such as DMA or acetonitrile.
-
Add a palladium catalyst, such as Pd(OAc)₂ (0.1 eq), and a phosphine ligand, like PPh₃ (0.2 eq). Add a base, e.g., triethylamine (Et₃N, 3.0 eq).[13]
-
Heat the reaction mixture to 100 °C under an inert atmosphere (N₂ or Ar) for 16-24 hours.[13]
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via column chromatography to obtain the protected spirocycle.
-
Trustworthiness: The intramolecular Heck reaction is a powerful C-C bond-forming process for creating carbocycles and heterocycles. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[13]
-
Step 3: Deprotection and N-Alkylation
-
Dissolve the Boc-protected spirocycle from Step 2 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture, re-dissolve in DCM, and wash with saturated NaHCO₃ solution to neutralize the acid.
-
To the resulting secondary amine solution, add K₂CO₃ (2.0 eq) followed by benzyl bromide (1.1 eq).
-
Stir at room temperature for 8 hours.
-
Wash the reaction with water, dry the organic layer, and concentrate. Purify by column chromatography to yield the final product, N-benzyl-7-methoxy-spiro[chromane-2,4'-piperidine].
Part 2: Exploring the Chemical Space & Structure-Activity Relationships (SAR)
Exploring the chemical space involves systematically modifying the core structure to understand how changes affect biological activity. For the 7-methoxy-spiro[chromane-2,4'-piperidine] scaffold, there are three primary vectors for modification.
Caption: Key modification points for SAR studies on the spiro[chromane-2,4'-piperidine] scaffold.
SAR Insights from Literature
Systematic studies on related scaffolds have yielded critical insights that can guide analog design:
-
Piperidine N-Substituent (Vector 2): This is often the most critical determinant of potency and selectivity. The nature of the N-substituent directly influences interactions with the target protein. For many GPCRs and ion channels, a basic nitrogen is essential for forming a salt bridge with an acidic residue (e.g., Aspartate) in the binding pocket.
-
Example: In studies of spiro[isochromanpiperidine] analogs as histamine release inhibitors, the nature of the 1'-alkyl group on the piperidine was a key determinant of activity.[14] Similarly, for HDAC inhibitors, various N-aryl and N-alkylaryl substituents were explored to optimize potency and pharmacokinetic profiles.[8]
-
-
Chromane Ring Substituents (Vector 1): Modifications here, particularly with small halogen atoms, can fine-tune electronic properties and potency.
-
Example: For spiro[chromene-2,4′-piperidine]s acting as 5-HT₂C receptor agonists, a small halogen like Chlorine or Fluorine at the 7-position was found to improve both potency and selectivity.[15]
-
-
Spirocyclic Core Modifications (Vector 3): Altering the oxidation state or structure of the chromane ring can drastically impact activity by changing the scaffold's geometry.
-
Example: A study on 5-HT₂C agonists found that a 2H-chromene core (with a double bond) had high potency, whereas the corresponding chroman-4-one and fully saturated chromane were inactive, highlighting the importance of the core's conformation and electronic nature.[15]
-
Data Presentation: SAR Summary Table
The following table illustrates how SAR data for a hypothetical series targeting the Sigma-1 (σ₁) receptor could be organized. The Sigma-1 receptor is a relevant target as many piperidine-containing structures show affinity for it.[16][17][18][19]
| Compound ID | R¹ (Chromane) | R² (N-Substituent) | R³ (Core) | σ₁ Receptor Affinity (Kᵢ, nM) |
| REF-01 | 7-OCH₃ | Benzyl | Chromane | 85.5 |
| ANA-01 | 7-OCH₃ | 4-Fluorobenzyl | Chromane | 22.1 |
| ANA-02 | 7-OCH₃ | Cyclohexylmethyl | Chromane | 150.3 |
| ANA-03 | 7-Cl | Benzyl | Chromane | 45.2 |
| ANA-04 | 7-OCH₃ | Benzyl | Chromene | 12.7 |
| ANA-05 | 7-OCH₃ | H | Chromane | > 10,000 |
This is representative data for illustrative purposes.
Analysis of Hypothetical SAR:
-
N-Substituent: Replacing benzyl (REF-01) with 4-fluorobenzyl (ANA-01) improves affinity, suggesting a favorable interaction in a hydrophobic pocket that may also accommodate a halogen. A bulky aliphatic group like cyclohexylmethyl (ANA-02) is detrimental. The free secondary amine (ANA-05) is inactive, confirming the importance of the N-substituent for binding.
-
Chromane Substitution: Changing the 7-methoxy to a 7-chloro group (ANA-03) improves affinity, consistent with findings that halogens can be beneficial.[15]
-
Core Modification: Introducing a double bond to form a chromene (ANA-04) significantly boosts affinity, indicating that the altered geometry and electronics of the spiro-ring system are favorable for receptor engagement.
Part 3: Biological Evaluation & Mechanistic Assays
Once a library of analogs is synthesized, a robust biological evaluation cascade is necessary to determine their potency, selectivity, and mechanism of action. A common and highly reliable method for quantifying ligand-receptor interactions is the competitive radioligand binding assay.[20][21]
Protocol: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptor Affinity
This protocol is the gold standard for determining the binding affinity (Kᵢ) of test compounds.[20] It measures the ability of an unlabeled test compound to displace a specific, high-affinity radioligand from the receptor.
1. Reagent and Membrane Preparation:
-
Membrane Homogenate: Use cell membranes from a cell line recombinantly expressing the human Sigma-1 receptor (e.g., HEK-293 cells) or from tissue known to be rich in the receptor (e.g., guinea pig brain).[21][22][23]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine, a commonly used high-affinity ligand for the σ₁ receptor. Prepare a stock solution at a fixed concentration, typically near its Kₔ value.
-
Test Compounds: Prepare serial dilutions of the synthesized spiro[chromane-2,4'-piperidine] analogs over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
2. Assay Procedure (96-well plate format):
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or a high concentration of a known non-radiolabeled ligand like haloperidol (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [³H]-(+)-pentazocine solution.
-
100 µL of the membrane homogenate preparation (containing a specific amount of protein, e.g., 50-100 µg).[23]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[23]
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.[20][23]
-
Wash the filters rapidly three to four times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[23]
3. Data Analysis:
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding.[21][23]
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[23]
Conclusion and Future Directions
The 7-methoxy-spiro[chromane-2,4'-piperidine] scaffold is a versatile and highly valuable core for modern drug discovery. Its inherent three-dimensionality and synthetic tractability make it an excellent starting point for exploring new chemical space.[1][24][25] The synthetic strategies outlined, particularly those leveraging the intramolecular Heck reaction, provide a reliable pathway to a diverse range of analogs.
Future work should focus on expanding the SAR by exploring a wider range of substituents on both the chromane and piperidine rings. Functional assays, downstream of initial binding assays, will be critical to determine whether high-affinity compounds act as agonists, antagonists, or allosteric modulators at their respective targets. The integration of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the discovery process will be essential for identifying candidates with not only high potency but also favorable drug-like properties, ultimately paving the way for the development of novel therapeutics.[5][8]
References
- Title: Intramolecular Heck reaction - Grokipedia Source: Grokipedia URL
- Title: Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists Source: PubMed Central URL
- Title: INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY Source: Publicacions i Edicions de la Universitat de Barcelona URL
- Title: Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction Source: ACS Publications URL
- Title: Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction Source: NIH PubMed Central URL
- Title: Radioligand Binding Assay Source: Gifford Bioscience URL
- Title: Competitive Radioligand Binding Assays Source: Alfa Cytology URL
- Title: Basic principles of competitive binding assays Source: Benchchem URL
- Title: Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity Source: BEPLS URL
- Title: Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists Source: PubMed URL
- Title: Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies Source: PubMed URL
- Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL
- Title: A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)
- Title: Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity Source: ResearchGate URL
- Title: Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity Source: ResearchGate URL
- Title: Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds Source: ResearchGate URL
- Title: Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release.
- Title: Intramolecular Heck reaction Source: Wikipedia URL
- Title: Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents Source: Taylor & Francis Online URL
- Title: Spirocyclic Piperidines in Drug Discovery Source: PharmaBlock URL
- Title: Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release Source: PubMed URL
- Title: Strategies for the synthesis of spiropiperidines – a review of the last 10 years Source: Royal Society of Chemistry URL
- Title: Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery Source: White Rose Research Online URL
- Title: Assessing molecular scaffolds for CNS drug discovery Source: PubMed URL
- Title: Synthesis of spiro[chroman-2,4′-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors Source: ElectronicsAndBooks URL
- Title: Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review)
- Title: Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)
- Title: Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1)
- Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity Source: RSC Publishing URL
- Title: Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity Source: PubMed URL
- Source: OSTI.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. bepls.com [bepls.com]
- 3. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. grokipedia.com [grokipedia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationship of spiro[isochromanpiperidine] analogues for inhibition of histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ricerca.uniba.it [ricerca.uniba.it]
- 18. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Structural determinants of sigma receptor affinity (Journal Article) | OSTI.GOV [osti.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 25. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Pronged Strategy for the Deconvolution of Spirochromanone Compound Targets: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirochromanones represent a versatile class of heterocyclic compounds with a privileged scaffold that has demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][2][3] Despite the promising therapeutic potential of these natural product-inspired molecules, their precise molecular targets often remain elusive, hindering their progression into clinical development. This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of novel biological targets for spirochromanone compounds. By integrating computational, chemical proteomics, and genetic approaches, this workflow provides a robust framework for elucidating the mechanism of action of these promising therapeutic agents. Detailed, field-proven protocols and the causal logic behind experimental choices are provided to empower researchers in their drug discovery endeavors.
Introduction: The Spirochromanone Scaffold and the Imperative of Target Identification
The spirochromanone core, characterized by a spirocyclic junction between a chromanone and another cyclic moiety, endows these molecules with a unique three-dimensional architecture, making them attractive candidates for interacting with diverse biological macromolecules.[4] Seminal studies have highlighted their potential to modulate key signaling pathways implicated in various diseases. For instance, certain spirochromanone derivatives have been shown to exhibit potent anticancer activity, with some evidence suggesting the epidermal growth factor receptor (EGFR) kinase domain as a potential target.[1][3] Others have demonstrated promising antibacterial effects by potentially interfering with bacterial fatty acid synthesis.[2]
However, phenotypic observations alone are insufficient for modern drug development. A thorough understanding of the molecular targets is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: Identifying the direct binding partners of a compound is the first step in unraveling its MoA.
-
Lead Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve potency and selectivity.
-
Safety and Toxicity Profiling: Off-target interactions can lead to adverse effects. Proactive identification of these interactions is crucial for safety assessment.
-
Biomarker Development: Target engagement can serve as a biomarker to monitor therapeutic efficacy in preclinical and clinical settings.
This guide outlines a logical and iterative workflow for the deconvolution of spirochromanone targets, commencing with in silico prediction to generate hypotheses, followed by rigorous experimental identification and validation.
The Workflow: A Synergistic Approach to Target Discovery
Our proposed workflow is designed to be both comprehensive and adaptable, allowing researchers to enter at various points depending on the prior knowledge of their specific spirochromanone compound.
Caption: A multi-phase workflow for spirochromanone target discovery.
Phase 1: Hypothesis Generation - In Silico Target Prediction
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of a spirochromanone compound. These approaches leverage the vast amount of existing biological and chemical data to predict compound-protein interactions.
3.1. Rationale and Approach
-
Causality: Structurally similar compounds often exhibit similar biological activities by interacting with the same or related targets. In silico tools exploit this principle by comparing the spirochromanone of interest to databases of compounds with known targets.[5]
-
Methodology: A combination of ligand-based and structure-based approaches is recommended.
-
Ligand-Based: Methods like chemical similarity searching and pharmacophore modeling compare the spirochromanone's 2D and 3D features to those of known bioactive molecules.
-
Structure-Based (Panel Docking): If the 3D structure of the spirochromanone is known or can be reliably predicted, it can be docked into the binding sites of a panel of known protein structures to predict binding affinity.[6]
-
3.2. Recommended Tools and Workflow
-
Compound Preparation: Obtain the 2D structure (SDF or SMILES format) of the spirochromanone compound.
-
Ligand-Based Prediction:
-
SwissTargetPrediction: A widely used web server that predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
SuperPred: Another web-based tool that predicts the ATC code of a compound, which can be linked to its likely targets.
-
-
Panel Docking:
-
Utilize platforms that allow for screening against a curated library of protein structures. This can help identify potential off-targets as well.
-
-
Data Integration and Prioritization: Consolidate the predicted targets from different tools. Prioritize targets that are predicted by multiple methods and are biologically plausible given the observed phenotype of the spirochromanone compound. For example, if the compound shows anticancer activity, predicted targets involved in cell proliferation or apoptosis should be prioritized.
3.3. Data Presentation: Prioritized Target List
| Predicted Target | Prediction Method(s) | Biological Rationale | Priority Score (1-5) |
| EGFR | SwissTargetPrediction, Docking | Known to be overexpressed in many cancers.[7] | 5 |
| PI3K | SuperPred | Key downstream effector of EGFR signaling.[8] | 4 |
| NF-κB p65 | Docking | Master regulator of inflammation.[9] | 4 |
| FabI | Similarity Search | Enzyme in bacterial fatty acid synthesis.[2] | 3 |
Phase 2: Experimental Target Identification
Following in silico prediction, experimental approaches are employed to identify the direct binding partners of the spirochromanone compound from a complex biological sample, such as a cell lysate.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This powerful chemical proteomics technique is a cornerstone of target identification for natural products and other small molecules.[8][10]
4.1.1. Rationale and Approach
-
Causality: The spirochromanone compound is immobilized on a solid support to create an "affinity matrix." When a cell lysate is passed over this matrix, proteins that specifically bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.
-
Probe Design and Synthesis: This is a critical step. An affinity probe consists of the spirochromanone "bait," a linker, and a reactive group for immobilization. The linker should be attached to a position on the spirochromanone scaffold that is not essential for its biological activity. A hydrophilic linker, such as polyethylene glycol (PEG), is often preferred to minimize non-specific binding.[11][12] For spirochromanones, synthetic handles can often be introduced at positions on the chromanone ring that are amenable to chemical modification without disrupting the core spirocyclic structure.[4] Photo-affinity linkers can also be incorporated to allow for covalent cross-linking to the target protein upon UV irradiation, which is particularly useful for capturing transient or weak interactions.[11][12]
Caption: General structure of an affinity probe for spirochromanones.
4.1.2. Experimental Protocol: AC-MS
-
Probe Synthesis: Synthesize the spirochromanone affinity probe and a negative control probe (e.g., a structurally similar but inactive analog or the linker and tag alone).
-
Immobilization: Covalently attach the probes to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a native cell lysate from a cell line that is sensitive to the spirochromanone compound.
-
Affinity Pulldown: Incubate the cell lysate with the probe-functionalized beads and the control beads.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active probe pulldown with those from the control pulldown to identify specific binders.
CRISPR-Cas9 Genetic Screens
CRISPR-Cas9 technology has revolutionized functional genomics and can be a powerful tool for unbiased target identification.[13][14]
4.2.1. Rationale and Approach
-
Causality: The principle of a CRISPR screen for drug target identification is that cells with a genetic knockout of the drug's target will be resistant to the drug's effects. Conversely, knocking out a gene that confers resistance to the drug will sensitize the cells. By creating a pooled library of cells, each with a different gene knocked out, and treating the population with the spirochromanone compound, one can identify the genes whose loss of function alters the cellular response to the compound.
-
Methodology: A genome-wide or focused CRISPR knockout (CRISPRko) screen is performed. A library of single-guide RNAs (sgRNAs) targeting all or a subset of genes is introduced into a population of Cas9-expressing cells. The cells are then treated with the spirochromanone, and the sgRNAs that are enriched or depleted in the surviving cell population are identified by deep sequencing.
4.2.2. Experimental Protocol: CRISPRko Screen
-
Cell Line Selection: Choose a cell line that is sensitive to the spirochromanone compound.
-
Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Drug Treatment: Treat the transduced cell population with the spirochromanone at a concentration that causes significant but not complete cell death (e.g., IC50).
-
Genomic DNA Extraction: After a period of selection, harvest the surviving cells and extract their genomic DNA.
-
sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA and perform deep sequencing.
-
Data Analysis: Identify sgRNAs that are significantly enriched or depleted in the drug-treated population compared to an untreated control population. The genes targeted by these sgRNAs are candidate targets or resistance genes.
Phase 3: Target Validation and Characterization
Once candidate targets have been identified through AC-MS and/or CRISPR screens, it is essential to validate these findings and characterize the interaction between the spirochromanone compound and its putative target(s).
Biophysical Assays
Biophysical techniques provide direct evidence of binding and can quantify the affinity and kinetics of the interaction.
5.1.1. Surface Plasmon Resonance (SPR)
-
Rationale: SPR is a label-free technique that measures the binding of an analyte (the spirochromanone) to a ligand (the purified candidate protein) immobilized on a sensor chip in real-time.[7][15] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Experimental Protocol:
-
Immobilize the purified candidate protein on an SPR sensor chip.
-
Inject a series of concentrations of the spirochromanone compound over the chip surface.
-
Monitor the change in the SPR signal, which is proportional to the amount of bound compound.
-
Fit the data to a binding model to determine the kinetic and affinity constants.
-
5.1.2. Isothermal Titration Calorimetry (ITC)
-
Rationale: ITC directly measures the heat released or absorbed during a binding event.[16][17] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
-
Experimental Protocol:
-
Place the purified candidate protein in the ITC sample cell.
-
Titrate the spirochromanone compound into the sample cell from a syringe.
-
Measure the heat changes associated with each injection.
-
Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.
-
5.2. Cell-Based Assays
Cell-based assays are crucial for confirming that the interaction between the spirochromanone and its target has a functional consequence in a biological context.
5.2.1. Reporter Gene Assays
-
Rationale: If the identified target is part of a known signaling pathway, a reporter gene assay can be used to determine if the spirochromanone modulates the activity of that pathway.[9][18] For example, if the target is involved in the NF-κB signaling pathway, a luciferase reporter gene under the control of an NF-κB response element can be used.
-
Experimental Protocol:
-
Transfect cells with a reporter plasmid containing a luciferase gene downstream of a response element for the pathway of interest.
-
Treat the cells with the spirochromanone compound.
-
Measure the luciferase activity to determine the effect of the compound on pathway activation.
-
5.2.2. Target Engagement Assays
Cellular Thermal Shift Assays (CETSA) can be used to confirm target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
Case Study: Deconvoluting the Anticancer Activity of a Novel Spirochromanone
A hypothetical spirochromanone, "Spiro-X," demonstrates potent antiproliferative activity against a panel of non-small cell lung cancer (NSCLC) cell lines.
-
In Silico Prediction: Docking studies predict that Spiro-X may bind to the ATP-binding pocket of the EGFR kinase domain.
-
Affinity Chromatography-MS: An affinity probe of Spiro-X is synthesized and used to pull down proteins from an NSCLC cell lysate. EGFR is identified as a high-confidence hit.
-
Biophysical Validation (SPR): SPR analysis confirms that Spiro-X binds directly to purified EGFR kinase domain with a KD in the nanomolar range.[15]
-
Cell-Based Validation:
-
Western Blotting: Treatment of NSCLC cells with Spiro-X inhibits the phosphorylation of EGFR and its downstream effectors, such as AKT and ERK.
-
CRISPR Screen: A CRISPRko screen in NSCLC cells treated with Spiro-X reveals that knockout of EGFR confers resistance to the compound.
-
Conclusion: A Roadmap to Mechanism-Driven Drug Discovery
The identification of novel biological targets for spirochromanone compounds is a critical step in translating their therapeutic potential into tangible clinical benefits. The multi-pronged approach outlined in this guide, which synergistically combines in silico prediction, chemical proteomics, and genetic screening, provides a robust and reliable roadmap for target deconvolution. By adhering to the principles of scientific integrity and employing a logical, iterative workflow, researchers can confidently elucidate the mechanisms of action of these promising compounds, paving the way for the development of the next generation of targeted therapies.
References
- Basavarajappa, M., Lee, J. S., & Kim, Y. (2017). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 586, 239-261.
- El-Saadi, M. W., Williams-Hart, T., Salvatore, B. A., & Mahdavian, E. (2015). Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. Journal of pharmaceutical analysis, 5(2), 111–122.
- Kuo, Y. C., Su, F. L., & Wu, H. C. (2015). Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules. PloS one, 10(2), e0118322.
- Mayr, F., Möller, G., Garscha, U., Fischer, J., Rodríguez Castaño, P., Inderbinen, S. G., ... & Schuster, D. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. Molecules (Basel, Switzerland), 25(14), 3293.
-
Biaffin GmbH & Co. KG. (n.d.). EGFR / ERBB1 / HER1 - SPR Binding Assay. Retrieved from [Link]
- Zhang, Y., Yang, Y., & Chen, Y. (2019). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. bioRxiv, 654394.
-
Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]
- Chakraborty, S., Panda, P., Ramírez-López, S. C., Garcia Eleno, M. A., Cuevas-Yañez, E., & Basavanag, M. V. (2022).
- Arumugam, N., Soliman, S. M., Viswanathan, V., Almansour, A. I., Kumar, R. S., Mahalingam, S. M., ... & Perumal, K. (2022). Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. RSC advances, 12(31), 20086–20100.
- Li, G., Shi, Q., Wu, Q., & Sui, X. (2023). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Cancer biology & medicine, 20(7), 1–21.
-
BPS Bioscience. (n.d.). Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. Retrieved from [Link]
- Zhang, Y., Yang, Y., & Chen, Y. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv, 654394.
- Bhukta, S., Gopinath, P., & Dandela, R. (2021). Target identification of anticancer natural products using a chemical proteomics approach. RSC advances, 11(45), 28247–28263.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2021, November 11). CRISPR screen identifies new anti-inflammatory drug target. VUMC Reporter. [Link]
- Sancineto, L., Massari, S., Iraci, N., Gaspari, M., & Tabarrini, O. (2022). Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. International journal of molecular sciences, 23(15), 8272.
- Sleiman, M., & El-Harakeh, M. (2021). Targeting Anti-Cancer Active Compounds: Affinity-Based Chromatographic Assays. Molecules (Basel, Switzerland), 26(16), 4991.
- Park, H., Park, S. B., & Kim, Y. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS chemical biology, 10(11), 2449–2454.
- Li, G., Shi, Q., Wu, Q., & Sui, X. (2023). Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches. Cancer biology & medicine, 20(7), 1–21.
- Ha, J., Park, H., & Park, S. B. (2021). Target identification of small molecules: an overview of the current applications in drug discovery. Signal transduction and targeted therapy, 6(1), 169.
- Mujahid, M., Gacche, R. N., & Baseer, M. A. (2015). Spirochromone-chalcone conjugates as antitubercular agents: synthesis, bio evaluation and molecular modeling studies. RSC advances, 5(88), 71923–71932.
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]
- Di Trani, J., & Gagnon, J. N. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
-
Tripp, K. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment. [Link]
- Re-Sugiura, M., & Oh-Hashi, K. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in molecular biosciences, 7, 583163.
- Lin, C. C., & Wu, C. Y. (2019). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro. Methods in molecular biology (Clifton, N.J.), 1893, 257–272.
-
VCU Scholars Compass. (2010). BINDING STUDIES OF EPIDERMAL GROWTH FACTOR RECEPTOR TARGETED COMPOUNDS USING SURFACE PLASMON RESONANCE. [Link]
-
JoVE. (2021, August 25). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands [Video]. YouTube. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). View of MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2023). In Silico Design, Molecular Docking, and ADMET Prediction of Novel 2H-Chromene Derivatives as Potential Dual Inhibitors Against MCF-7 Cancer Cell Lines. [Link]
- Applications of Genome-wide Screening of CRISPR/Cas9 Knockout Library in Identifying Novel Molecular Targets for Xenobiotics. (2022). Frontiers in genetics, 13, 888998.
- van Breemen, R. B., & Fong, H. H. (2021). Drug discovery from natural products using affinity selection-mass spectrometry.
-
ResearchGate. (n.d.). SPR sensorgrams of ligands to EGFR immobilized surface. (a) EGF to... | Download Scientific Diagram. Retrieved from [Link]
-
Drug Target Review. (2020, May 29). Application note: CRISPR-Cas9 screening for target identification. [Link]
-
EDITGENE. (n.d.). CRISPR Library Screening Applications. Retrieved from [Link]
- Nandikolla, A., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future medicinal chemistry, 14(5), 325–342.
- Li, Y., Wei, Y., Zhang, M., Yang, S., Bi, S., Chen, Y., ... & Zhou, X. (2023). Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation. European journal of medicinal chemistry, 250, 115215.
- Nandikolla, A., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future medicinal chemistry, 14(5), 325–342.
-
Kronenberg, E., Weber, F., Schepmann, D., & Wünsch, B. (2021). Synthesis and σ receptor affinity of spiro[[5]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC medicinal chemistry, 12(1), 108–117.
- Wang, L., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Li, J. (2018). Synthesis and biological evaluation of 3-nitro-4-chromanone derivatives as potential antiproliferative agents for castration-resistant prostate cancer. RSC advances, 8(40), 22619–22630.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.box [sci-hub.box]
- 7. Quantitative Analysis of Ligand-EGFR Interactions: A Platform for Screening Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Anti-Cancer Active Compounds: Affinity-Based Chromatographic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. revvity.com [revvity.com]
- 15. EGFR / ERBB1 / HER1 - Biaffin GmbH & Co KG [biaffin.com]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Initial Bioactivity Screening of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Abstract: The spiro[chromane-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse pharmacological activities, including anticancer, antidiabetic, and neuroprotective potential. This guide presents a structured, multi-tiered strategy for the initial bioactivity screening of a novel derivative, 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. Lacking prior experimental data for this specific molecule, our approach begins with a robust in silico predictive workflow to generate hypotheses about its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile and potential biological targets. These computational insights guide a rational, resource-efficient cascade of in vitro assays, starting with broad-spectrum cytotoxicity evaluation and progressing to specific, target-focused functional assays. Detailed, field-proven protocols for each experimental stage are provided, ensuring methodological integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive framework for the preliminary assessment of novel chemical entities.
Introduction: The Therapeutic Potential of the Spiro[chromane-2,4'-piperidine] Scaffold
The fusion of a chromanone and a piperidine ring through a spirocyclic center creates a rigid, three-dimensional architecture that is highly attractive for drug design. This unique conformation allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Derivatives of this scaffold have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial effects.[1][2] Notably, various analogs have shown promise as cytotoxic agents against cancer cell lines, modulators of G-protein coupled receptors (GPCRs), and enzyme inhibitors.[3][4]
The subject of this guide, this compound, incorporates several key structural features: a methoxy group on the chromanone ring, a benzyl group on the piperidine nitrogen, and a ketone at the 4-position. These modifications are expected to significantly influence its pharmacokinetic properties and target interactions. This document outlines a systematic approach to perform an initial, hypothesis-driven exploration of its bioactivity.
Part 1: In Silico Profiling and Target Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, an in silico evaluation is critical to predict the compound's drug-likeness and to generate hypotheses about its potential biological targets.[5][6] This computational screening funnel allows for the early identification of potential liabilities and helps prioritize subsequent experimental assays.[7]
Causality Behind the In Silico Approach
The rationale for starting with computational methods is rooted in efficiency and predictive power. Modern machine learning models, trained on vast datasets of chemical structures and their associated biological activities, can rapidly assess a novel compound against numerous endpoints.[8][9] This allows us to move beyond serendipitous discovery and toward a rational, target-informed screening cascade. By predicting ADMET properties, we can preemptively identify potential issues like poor absorption or high toxicity, saving considerable time and resources.[10]
Predictive Workflow
The in silico assessment is a multi-step process designed to build a comprehensive virtual profile of the compound.[11]
Caption: In Silico screening workflow for target hypothesis generation.
Protocol: In Silico ADMET and Bioactivity Prediction
-
Input Preparation:
-
Generate the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
-
ADMET Prediction:
-
Utilize a comprehensive, web-based platform such as ADMETlab 2.0 or ADMET-AI.[9][10]
-
Submit the SMILES string to the server.
-
Analyze the output for key parameters including:
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.
-
Excretion: Predicted clearance and half-life.
-
Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (Ames test).
-
-
-
Bioactivity Target Prediction:
-
Use a target prediction tool like Molinspiration or the SwissTargetPrediction server.[12]
-
These tools operate on the principle of molecular similarity, comparing the input structure to a database of known active compounds.[12]
-
Analyze the predicted targets, paying close attention to target classes that are recurrent for the spiro[chromane-2,4'-piperidine] scaffold, such as GPCRs, kinases, and other enzymes.
-
-
Data Synthesis and Hypothesis Formulation:
-
Consolidate the ADMET and bioactivity predictions.
-
Prioritize potential targets that are both strongly predicted and biologically plausible based on existing literature for the scaffold.
-
Formulate a primary hypothesis. For instance: "Based on in silico predictions, the compound is likely to exhibit cytotoxic activity against cancer cell lines and may modulate a Gq-coupled GPCR."
-
Predicted Data Presentation
| Parameter | Predicted Value | Interpretation | Platform |
| Physicochemical | |||
| Molecular Weight | e.g., < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule) | ADMETlab 2.0 |
| LogP | e.g., 2.0 - 4.0 | Optimal lipophilicity for cell permeability | ADMETlab 2.0 |
| Pharmacokinetic | |||
| Caco-2 Permeability | e.g., High | Good potential for intestinal absorption | ADMET-AI |
| BBB Permeant | e.g., Yes/No | Indicates potential for CNS activity | SwissADME |
| Toxicity | |||
| hERG Inhibition | e.g., Low Risk | Reduced risk of cardiotoxicity | ProTox-II |
| Hepatotoxicity | e.g., Active/Inactive | Prediction of potential liver toxicity | ADMETlab 2.0 |
| Bioactivity | |||
| GPCR Ligand | e.g., Probability > 0.6 | High likelihood of interacting with GPCRs | Molinspiration |
| Kinase Inhibitor | e.g., Probability > 0.5 | Potential as an inhibitor of protein kinases | SwissTarget |
(Note: The values in this table are illustrative examples of typical outputs from prediction platforms.)
Part 2: Tiered In Vitro Screening Cascade
The in silico hypotheses provide the logical foundation for a tiered in vitro screening approach. This cascade begins with broad, general assays and progresses to more specific, target-based assays.
Tier 1: General Cytotoxicity Assessment
Given that spirochromanone derivatives have frequently been reported as anticancer agents, the first experimental step is to assess the compound's general cytotoxicity against a panel of human cancer cell lines.[3][4][13] This provides a rapid indication of potential antiproliferative activity.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
-
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO at the highest concentration used) and no-treatment controls.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 12 mM MTT stock solution to each well.[17]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 15 minutes.[16]
-
Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.[14][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
The LDH assay complements the MTT assay by measuring membrane integrity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell lysis.[19]
-
Materials:
-
Cell culture materials as listed for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar).
-
-
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Set up additional control wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with 10 µL of the kit's Lysis Solution for 45 minutes before supernatant collection.[20]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[21]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well assay plate.[20]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically a substrate mix and assay buffer).[19]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubate for 20-30 minutes at room temperature, protected from light.[21]
-
Stop Reaction: Add 50 µL of the kit's Stop Solution to each well.[20]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Tier 2: Target-Oriented Functional Assays
Based on the in silico predictions and the general activities of the scaffold, a second tier of more specific assays can be performed.
Enzyme inhibition is a common mechanism for spirochromanone compounds. The Ellman's assay is a robust colorimetric method to screen for AChE inhibitors, a key target in neurodegenerative diseases.[22][23]
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Eserine)
-
96-well microplate and reader
-
-
Step-by-Step Procedure:
-
Reagent Preparation:
-
Plate Setup (in triplicate):
-
Test Wells: 140 µL buffer, 20 µL test compound dilution, 20 µL AChE solution.
-
Control (100% Activity): 140 µL buffer, 20 µL buffer (or vehicle), 20 µL AChE solution.
-
Blank: 180 µL buffer, 20 µL buffer (or vehicle).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[22]
-
Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 412 nm kinetically, with readings every minute for 10-15 minutes.[23]
-
Data Analysis: Calculate the rate of reaction (V = ΔAbs/min) for each well. Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (V_control - V_test) / V_control
-
Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.
-
Spiro[chromane-2,4'-piperidine] derivatives have been identified as GPCR modulators.[24] A calcium flux assay is a high-throughput method to detect the activation of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.[25][26][27]
Caption: Generalized Gq-protein signaling pathway leading to calcium release.
-
Materials:
-
HEK293 cells stably expressing a target Gq-coupled GPCR.
-
No-wash calcium flux assay kit (e.g., FLIPR Calcium 5 Assay Kit).[28]
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescence Imaging Plate Reader (FLIPR).
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed the engineered cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the kit manufacturer's protocol. Remove the culture medium from the cells and add 20 µL of the dye-loading solution to each well.[29]
-
Incubate the plate for 1 hour at 37°C or room temperature, as recommended by the kit.[29]
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer at 4x the final desired concentration in a separate compound plate.
-
FLIPR Assay: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Data Acquisition: The FLIPR will establish a baseline fluorescence reading for several seconds. It will then automatically transfer 10 µL of the compound from the compound plate to the cell plate.
-
Fluorescence is monitored in real-time for 1-3 minutes to capture the kinetic response of intracellular calcium increase.
-
Data Analysis: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence. Plot the response against the log of the compound concentration to determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Data Interpretation and Path Forward
The initial screening phase provides a foundational bioactivity profile for this compound.
-
Cytotoxicity Data: Potent IC₅₀ values (<10 µM) against cancer cell lines suggest a promising avenue for anticancer drug development. The next steps would involve screening against a broader panel of cancer cell lines, exploring the mechanism of cell death (e.g., apoptosis assays), and initiating structure-activity relationship (SAR) studies.[4]
-
Enzyme Inhibition Data: A significant IC₅₀ value in the AChE assay would warrant further investigation into its potential for treating neurodegenerative diseases. This would involve selectivity profiling against other cholinesterases (e.g., BuChE) and kinetic studies to determine the mode of inhibition.
-
GPCR Activity Data: A robust EC₅₀ in the calcium flux assay indicates GPCR modulation. Follow-up studies should aim to identify the specific receptor subtype, determine if the compound is an agonist or antagonist, and assess its signaling pathway.[27]
This initial screening is the first crucial step in a long and complex drug discovery process. The data generated provides the essential go/no-go decision points and directs the subsequent, more focused, and resource-intensive stages of lead optimization and preclinical development.
References
- Adinarayana, N., Patel, T. K., Banoth, K. K., Murugesan, S., & Ghosh, B. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry, 14(5). [Available at: https://www.future-science.com/doi/10.4155/fmc-2021-0237]
- Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0026908]
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Available at: https://clytetechnologies.com/mtt-assay-protocol/]
- United Relay. (n.d.). How Does a FLIPR Calcium Assay Work?. [Available at: https://unitedrelay.com/how-does-a-flipr-calcium-assay-work/]
- Abcam. (n.d.). LDH assay kit guide: Principles and applications. [Available at: https://www.abcam.
- BroadPharm. (2022). Protocol for Cell Viability Assays. [Available at: https://broadpharm.com/blog/protocol-for-cell-viability-assays-a-119.html]
- BenchChem. (2025). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil. [Available at: https://www.benchchem.
- protocols.io. (2024). LDH cytotoxicity assay. [Available at: https://www.protocols.io/view/ldh-cytotoxicity-assay-x54v9yq2zg3e/v1]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Available at: https://experiments.springernature.com/search?q=Cytotoxicity%20MTT%20Assay]
- Ghatpande, S. S., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry.
- Abcam. (n.d.). MTT assay protocol. [Available at: https://www.abcam.com/protocols/mtt-assay-protocol]
- Nandikolla, A., et al. (2022). Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/34985322/]
- Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Available at: https://www.ncbi.nlm.nih.gov/books/NBK92003/]
- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". [Available at: https://www.benchchem.
- Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit. [Available at: https://www.caymanchem.com/product/10006519/hdac1-inhibitor-screening-assay-kit]
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual. [Available at: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/ldh-glo-cytotoxicity-assay-protocol.pdf]
- Abnova. (2023). HDAC1 Inhibitor Screening Assay Kit (KA1320). [Available at: https://www.abnova.com/products/KA1320.html]
- AAT Bioquest. (2025). A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets. [Available at: https://www.aatbio.com/resources/assay-protocols-and-guides/a-new-robust-no-wash-flipr-calcium-assay-kit-for-screening-gpcr-and-calcium-channel-targets]
- VLS3D. (2025). ADMET predictions. [Available at: https://vls3d.com/links/ADMET/ADMET_predictions.html]
- Neurosnap. (n.d.). Use ADMET-AI Online.
- Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. [Available at: https://www.moleculardevices.com/sites/default/files/en/assets/app-note/dd/flpr-calcium-5-assay-kit.pdf]
- Sigma-Aldrich. (n.d.). Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit. [Available at: https://www.sigmaaldrich.com/US/en/product/sigma/cs1012]
- Vasan, R., et al. (2022). Bioactivity descriptors for in vivo toxicity prediction: now and the future. Expert Opinion on Drug Metabolism & Toxicology.
- Cell Biologics Inc. (n.d.). LDH Assay. [Available at: https://www.cellbiologics.com/sites/default/files/LDH-Assay-Protocol.pdf]
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Available at: https://www.benchling.com/pub/samaira-bakshi-mtt-exo-a-assay]
- BenchChem. (2025). In Silico Prediction of Arundinin Bioactivity: A Technical Guide. [Available at: https://www.benchchem.
- Swanson, K. (n.d.). ADMET-AI.
- Abcam. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378). [Available at: https://www.abcam.com/products/functional-assays/hdac-inhibitor-drug-screening-kit-fluorometric-ab283378.html]
- Chen, M., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Scientific Reports.
- Zhang, M., et al. (2013). High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLoS ONE, 8(5), e63861. [Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0063861]
- Creative Biolabs. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. [Available at: https://www.creative-biolabs.com/drug-discovery/calcium-flux-flipr-assay-service.htm]
- Tamarind Bio. (n.d.). How to use ADMET online. [Available at: https://www.tamarind.bio/post/how-to-use-admet-online]
- ADMETlab 2.0. (n.d.).
- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research.
- Al-Warhi, T., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science.
- Foley, K. A., et al. (2014). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. Probe Reports from the NIH Molecular Libraries Program.
- Di Pede, G., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Biomolecules. [Available at: https://www.mdpi.com/2218-273X/14/8/930]
- Scribd. (n.d.). Ellman Esterase Assay Protocol. [Available at: https://www.scribd.com/document/36021461/Ellman-Esterase-Assay-Protocol]
- ResearchGate. (2025). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Available at: https://www.researchgate.net/publication/382759881_A_Novel_Workflow_for_In_Silico_Prediction_of_Bioactive_Peptides_An_Exploration_of_Solanum_lycopersicum_By-Products]
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit. [Available at: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/161/mak119bul.pdf]
- Shrestha, K., et al. (2021).
- Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.
- Sharma, P., et al. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European Journal of Medicinal Chemistry.
- Wacker, D., et al. (2013). Identification of new potent GPR119 agonists by combining virtual screening and combinatorial chemistry. Journal of Medicinal Chemistry.
- Hassing, H. A., et al. (2011). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. neurosnap.ai [neurosnap.ai]
- 9. ADMET-AI [admet.ai.greenstonebio.com]
- 10. ADMETlab 2.0 [admetmesh.scbdd.com]
- 11. researchgate.net [researchgate.net]
- 12. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. static.igem.wiki [static.igem.wiki]
- 18. broadpharm.com [broadpharm.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. cellbiologics.com [cellbiologics.com]
- 21. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Identification of new potent GPR119 agonists by combining virtual screening and combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. unitedrelay.org [unitedrelay.org]
- 26. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 28. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
- 29. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
A Proactive Approach to Safety and Efficacy: Predicting Off-Target Effects of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
An In-Depth Technical Guide for Drug Discovery and Development Professionals
Abstract
The spiro[chromane-2,4'-piperidine]-4-one scaffold is a promising chemotype, with derivatives showing activity against a range of biological targets, from G-protein-coupled receptors to enzymes implicated in cancer.[1][2] As with any novel chemical entity, a thorough understanding of its potential off-target effects is paramount to mitigating safety risks and ensuring therapeutic success. This guide presents a comprehensive, multi-pronged strategy for the proactive prediction and validation of off-target interactions for the novel compound, 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. By integrating robust computational methodologies with targeted experimental validation, researchers can build a detailed safety and selectivity profile, enabling more informed decision-making throughout the drug discovery and development pipeline.
Introduction: The Imperative of Off-Target Profiling
The development of a new therapeutic agent is a complex and resource-intensive endeavor. A significant contributor to late-stage attrition is the discovery of unforeseen off-target effects, where a drug molecule interacts with proteins other than its intended therapeutic target.[3] These unintended interactions can lead to a spectrum of adverse effects, ranging from mild side effects to serious toxicity. Therefore, the early identification of potential off-target liabilities is not merely a regulatory hurdle but a critical component of a rational and efficient drug discovery strategy.[4]
The subject of this guide, this compound, belongs to a class of compounds with demonstrated biological activity.[1][2][5] However, in the absence of a defined primary target and established selectivity profile, a predictive approach to understanding its polypharmacology is essential. This document outlines a systematic workflow, commencing with in silico prediction and culminating in experimental validation, to construct a comprehensive off-target profile for this molecule.
Phase 1: In Silico Off-Target Prediction - A Data-Driven First Pass
Computational, or in silico, methods provide a rapid and cost-effective means to generate initial hypotheses about the potential off-target interactions of a small molecule. These approaches leverage the vast and ever-expanding repositories of public and proprietary bioactivity data.
Ligand-Based Approaches: Learning from Known Bioactives
Ligand-based methods operate on the principle that structurally similar molecules are likely to exhibit similar biological activities. By comparing the chemical features of this compound to databases of annotated compounds, we can infer potential targets.
2.1.1. Publicly Available Prediction Tools
A number of robust, web-based platforms can be utilized for an initial, broad-spectrum prediction of potential targets.
-
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known active compounds.[6][7][8]
-
Similarity Ensemble Approach (SEA): SEA relates proteins to one another based on the chemical similarity among their ligands.[9][10][11] This approach can reveal unexpected relationships between targets and provide a statistical measure of confidence in the predictions.
2.1.2. Bioactivity Database Mining
A more in-depth analysis can be performed by directly querying large-scale bioactivity databases.
-
ChEMBL: Maintained by the European Bioinformatics Institute (EBI), ChEMBL is a manually curated database of bioactive molecules with drug-like properties.[12][13][14][15] A substructure or similarity search for the spiro[chromane-2,4'-piperidine] core can reveal known targets for analogous compounds, providing valuable clues for potential off-target interactions.
The hypothetical workflow for this initial computational screening is depicted below:
Structure-Based Approaches: Docking into the Proteome
When high-quality three-dimensional structures of potential off-targets are available, molecular docking can provide insights into the putative binding mode and affinity of this compound. This method is particularly useful for prioritizing the list of candidates generated from ligand-based approaches.
2.2.1. Reverse Docking Protocol
In a reverse docking (or inverse virtual screening) workflow, the small molecule is docked against a library of protein binding sites.[16][17]
Step-by-Step Protocol:
-
Protein Structure Preparation: Obtain crystal structures of potential off-targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound.
-
Binding Site Definition: Define the binding pocket for each protein target, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.
-
Molecular Docking: Utilize a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically sample orientations and conformations of the ligand within each binding site.[18]
-
Scoring and Ranking: Score the resulting poses using a scoring function that estimates the binding affinity. Rank the potential off-targets based on their docking scores.
The results from both ligand- and structure-based methods should be consolidated to generate a prioritized list of potential off-targets for experimental validation.
| Prediction Method | Principle | Output | Key Advantage |
| SwissTargetPrediction | 2D/3D Chemical Similarity | Ranked list of probable targets | Rapid, user-friendly, broad coverage |
| SEA | Ligand Set Similarity | Statistically significant target associations | Can identify non-obvious relationships |
| ChEMBL Mining | Substructure/Similarity Search | Bioactivity data for analogous compounds | Provides experimental context for predictions |
| Molecular Docking | Structure-based energy calculation | Predicted binding poses and scores | Offers structural insights into potential interactions |
Table 1: Summary of In Silico Off-Target Prediction Methods
Phase 2: In Vitro Experimental Validation - From Prediction to Biological Reality
While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm predicted off-target interactions and to identify unforeseen liabilities.
High-Throughput Screening and Safety Pharmacology Panels
For a broad assessment of off-target activity, established safety pharmacology panels offer a standardized and efficient approach. These panels consist of a curated collection of assays for targets known to be associated with adverse drug reactions.[3][4][19][20]
3.1.1. Recommended Panels
Several contract research organizations (CROs) offer comprehensive safety screening panels. Examples include:
-
Eurofins Discovery SafetyScreen™ Panels: These panels cover a wide range of targets, including GPCRs, ion channels, transporters, and enzymes, and are available in various sizes (e.g., SafetyScreen44, SafetyScreen87).[20][21]
-
Reaction Biology InVEST™ Panels: These panels provide early safety pharmacology assessment against a broad range of targets implicated in adverse drug reactions.[4]
The selection of a specific panel should be guided by the results of the in silico predictions. For instance, if computational methods suggest a high probability of interaction with aminergic GPCRs, a panel with extensive coverage of these receptors would be warranted.
Cell-Based Functional Assays
Following the identification of "hits" from binding assays or safety panels, it is crucial to assess the functional consequences of these interactions in a more physiologically relevant context.[22][23][24][25]
3.2.1. Assay Design and Implementation
For each confirmed off-target interaction, a specific cell-based assay should be developed or employed to determine whether this compound acts as an agonist, antagonist, or allosteric modulator. The choice of assay will depend on the target class (e.g., calcium flux for GPCRs, patch-clamp for ion channels, reporter gene assays for nuclear receptors).
The integrated workflow for experimental validation is outlined below:
Data Synthesis and Risk Assessment
The culmination of this predictive and experimental workflow is a comprehensive off-target profile for this compound. This profile should be summarized in a clear and concise format, such as the table below.
| Off-Target | In Silico Evidence | Binding Affinity (Ki/IC50) | Functional Activity (EC50/IC50) | Potential Clinical Implication |
| e.g., 5-HT2B Receptor | SwissTargetPrediction (High Prob.), Docking Score: -8.5 kcal/mol | 150 nM | Antagonist, IC50 = 250 nM | Risk of cardiac valvulopathy |
| e.g., hERG Channel | Low similarity to known blockers | > 10 µM | No significant block at 10 µM | Low risk of QT prolongation |
| ... (other identified targets) | ... | ... | ... | ... |
Table 2: Example Off-Target Profile Summary
This synthesized data allows for an evidence-based risk assessment. The therapeutic window between the desired on-target activity and any undesirable off-target effects can be calculated, guiding lead optimization efforts to engineer out liabilities while retaining or enhancing efficacy.
Conclusion
The proactive prediction of off-target effects is a cornerstone of modern drug discovery. For a novel compound such as this compound, a systematic approach that integrates in silico prediction with experimental validation is indispensable. By leveraging the power of computational tools to guide a focused and efficient experimental cascade, researchers can de-risk their programs, accelerate development timelines, and ultimately, enhance the probability of delivering safe and effective medicines to patients. This guide provides a robust framework for this critical endeavor, emphasizing a self-validating system where computational hypotheses are rigorously tested in biologically relevant assays.
References
-
The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. (2024). Nucleic Acids Research, 52(D1), D1180–D1192. [Link]
-
ChEMBL - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
ChEMBL - Database Commons. (n.d.). Retrieved January 18, 2026, from [Link]
-
SwissTargetPrediction: a web server for target prediction of bioactive small molecules. (2014). Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]
-
ChEMBL - EMBL-EBI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Improving chemical similarity ensemble approach in target prediction. (2016). Journal of Cheminformatics, 8, 23. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved January 18, 2026, from [Link]
-
Similarity Ensemble Approach (SEA). SEA compares groups of ligands... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
ChEMBL EBI Small Molecules Database. (n.d.). Kaggle. Retrieved January 18, 2026, from [Link]
-
Similarity Ensemble Approach – finding targets (receptor proteins) for small molecules. (2019). Retrieved January 18, 2026, from [Link]
-
Comparing bioassay response and similarity ensemble approaches to probing protein pharmacology. (2011). Bioinformatics, 27(21), 3012–3018. [Link]
-
SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). Nucleic Acids Research, 47(W1), W357–W364. [Link]
-
Predicted Biological Activity of Purchasable Chemical Space. (2017). Journal of Chemical Information and Modeling, 57(9), 2056–2066. [Link]
-
About - SwissTargetPrediction. (n.d.). Retrieved January 18, 2026, from [Link]
-
(Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014). (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
-
SwissTargetPrediction · bio.tools. (n.d.). Retrieved January 18, 2026, from [Link]
-
Specialized In Vitro Safety Pharmacology Profiling Panels. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. Retrieved January 18, 2026, from [Link]
-
Overall workflow of identification of off-target interactions protocol... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]
-
Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved January 18, 2026, from [Link]
-
SafetyScreen44 Panel - TW. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science, 8(01), 011-018. [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bio-Evolution and Pharmaceutical Letters. [Link]
-
Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. (2018). Bioorganic & Medicinal Chemistry Letters, 28(19), 3236–3241. [Link]
-
High-Throughput Drug Screening. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]
-
Spiro[chroman-2,4'-piperidine]. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Functional Cell-Based Assays. (n.d.). Accelevir. Retrieved January 18, 2026, from [Link]
-
Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2025). Frontiers in Chemistry, 13, 1489370. [Link]
-
Applications of high throughput gene expression profiling in early drug discovery. (2022). YouTube. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2025). ResearchGate. [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2021). Methods in Molecular Biology, 2267, 237–251. [Link]
-
Cell-based Assays for Better Insights into Function and Mechanism of Action. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]
-
In silico off-target profiling for enhanced drug safety assessment. (2023). Nature Communications, 14(1), 7434. [Link]
-
Eurofins Panlabs Safety Screening Webinar. (2013). YouTube. [Link]
-
Off-Target Profiling. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances, 12(45), 29199–29214. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. bepls.com [bepls.com]
- 6. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SwissTargetPrediction [swisstargetprediction.ch]
- 8. scispace.com [scispace.com]
- 9. Improving chemical similarity ensemble approach in target prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. distributedscience.wordpress.com [distributedscience.wordpress.com]
- 12. The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ChEMBL - Wikipedia [en.wikipedia.org]
- 14. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 15. ChEMBL - ChEMBL [ebi.ac.uk]
- 16. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. youtube.com [youtube.com]
- 22. nuvisan.com [nuvisan.com]
- 23. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 24. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Synthesis Protocol for 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one: A Detailed Guide for Medicinal Chemists
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one, a valuable scaffold in medicinal chemistry and drug discovery. The spiro[chromane-2,4'-piperidine]-4-one core is a recognized pharmacophore present in numerous biologically active compounds.[1][2][3] This guide offers a step-by-step methodology, delves into the mechanistic underpinnings of the key reaction, and provides essential data for the characterization of the final compound. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Spiro[chromane-2,4'-piperidine]-4-one Scaffold
The fusion of a chromanone and a piperidine ring through a spirocyclic junction creates a rigid, three-dimensional structure that is of significant interest in medicinal chemistry. This unique topology allows for precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[4][5] The title compound, this compound, incorporates a benzyl group on the piperidine nitrogen, a common moiety for modulating activity at various receptors, and a methoxy group on the chromanone ring, which can influence the electronic properties and metabolic stability of the molecule.
Synthetic Strategy: The Kabbe Condensation
The cornerstone of this synthetic protocol is the Kabbe condensation, a powerful method for the formation of chroman-4-ones from o-hydroxyacetophenones and ketones.[1][6] This reaction proceeds via an enamine intermediate and offers a direct and efficient route to the desired spirocyclic system.
The overall synthetic transformation is depicted below:
Figure 1: Overall synthetic scheme.
The reaction is typically catalyzed by a secondary amine, such as pyrrolidine, which facilitates the formation of an enamine from 1-benzyl-4-piperidone. This enamine then acts as a nucleophile, attacking the carbonyl group of 2'-hydroxy-4'-methoxyacetophenone. An intramolecular cyclization followed by dehydration yields the final spirochromanone.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Supplier | Purity |
| 2'-Hydroxy-4'-methoxyacetophenone | C₉H₁₀O₃ | 166.17 | e.g., Sigma-Aldrich | ≥98% |
| 1-Benzyl-4-piperidone | C₁₂H₁₅NO | 189.25 | e.g., Alfa Aesar | ≥97% |
| Pyrrolidine | C₄H₉N | 71.12 | e.g., Acros Organics | ≥99% |
| Toluene | C₇H₈ | 92.14 | e.g., Fisher Scientific | Anhydrous |
| Ethyl acetate | C₄H₈O₂ | 88.11 | e.g., VWR Chemicals | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | e.g., VWR Chemicals | ACS Grade |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | e.g., Sigma-Aldrich | ≥99% |
| Silica gel (for column chromatography) | SiO₂ | 60.08 | e.g., Sorbent Technologies | 230-400 mesh |
Step-by-Step Synthesis
Figure 2: Step-by-step experimental workflow.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxy-4'-methoxyacetophenone (1.66 g, 10.0 mmol, 1.0 eq) and 1-benzyl-4-piperidone (2.08 g, 11.0 mmol, 1.1 eq).
-
Add 100 mL of anhydrous toluene to the flask and stir to dissolve the solids.
-
To the resulting solution, add pyrrolidine (0.17 mL, 2.0 mmol, 0.2 eq).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate).
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Stationary phase: Silica gel (230-400 mesh)
-
Mobile phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane).
The fractions containing the desired product (as identified by TLC) are combined and the solvent is removed under reduced pressure to afford this compound as a solid.
Characterization Data
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the chromanone and benzyl groups, the benzylic protons, the piperidine ring protons, and the methoxy group protons. The chemical shifts and coupling constants will be characteristic of the spirocyclic structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the chromanone, the spiro carbon, aromatic carbons, benzylic carbon, piperidine carbons, and the methoxy carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the product (C₂₁H₂₃NO₃). |
| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching of the chromanone (typically around 1680 cm⁻¹), and characteristic bands for C-O and C-N stretching, as well as aromatic C-H stretching. |
| Melting Point | A sharp melting point range, indicative of a pure compound. |
Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.
Figure 3: Plausible reaction mechanism for the Kabbe condensation.
The pyrrolidine catalyst first reacts with 1-benzyl-4-piperidone to form a reactive enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of 2'-hydroxy-4'-methoxyacetophenone. The resulting intermediate undergoes an intramolecular cyclization, where the phenolic hydroxyl group attacks the iminium ion. Finally, elimination of water and the catalyst regenerates the aromaticity of the chromanone ring and yields the desired spiro compound. The use of a Dean-Stark apparatus is critical to drive the reaction to completion by removing the water formed during the condensation.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of this compound. The described method, based on the Kabbe condensation, is efficient and utilizes readily available starting materials. The detailed experimental procedure, coupled with mechanistic insights and characterization data, serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
- Chakroborty, S., Panda, P., Ramírez-López, S. C., et al. (2022).
- Ghatpande, N. G., Jadhav, J. S., Kaproormath, R. V., & Soliman, M. E. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813.
- Kabbe, H. J. (1967). Synthese von 4-Chromanonen. Synthesis, 1967(2), 88-89.
- Muthukrishnan, M., et al. (2011). Novel synthesis of 1,2,3-triazole-spirochroman-4-one conjugates via Kabbe condensation of o-hydroxyacetophenone with cyclic ketones followed by a series of traditional transformations including azide-alkyne click reaction to incorporate 1,2,3-triazole moiety into the 2-spirochroman-4-one moiety. Tetrahedron Letters, 52(34), 4483-4487.
- Tapia, R. A., et al. (2006). Synthesis of 2-spirobenzopyranoquinone via Kabbe condensation of 2,6-dihydroxyacetophenone with cyclopentanone catalyzed by piperidine in toluene under reflux conditions, followed by treatment of the resultant intermediate product with NaBH4 and PIDA.
- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 001-009.
- Ghatpande, N. G., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813.
-
ResearchGate. (2021). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). Retrieved from [Link]
-
ResearchGate. (n.d.). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Organocatalyzed Kabbe condensation reaction for mild and expeditious synthesis of 2,2‐dialkyl and 2‐spiro‐4‐chromanones. Retrieved from [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one as an HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Spirochromanones in Epigenetic Modulation
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. The dysregulation of HDAC activity is a hallmark of various cancers and other diseases, making HDACs a prime target for therapeutic intervention. Histone deacetylase inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, capable of inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[1]
The spiro[chromane-2,4'-piperidine] scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Within this class, 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one represents a promising, yet not extensively characterized, candidate as an HDAC inhibitor. This document provides a comprehensive guide for researchers, outlining the hypothesized synthesis, mechanism of action, and detailed protocols for the evaluation of this compound's HDAC inhibitory and anti-proliferative activities. While specific experimental data for this exact molecule is limited in published literature, the information herein is synthesized from studies on closely related analogs and provides a robust framework for its investigation.[2][3]
Molecular Structure and Hypothesized Mechanism of Action
The chemical structure of this compound combines the rigid spirocyclic core with a benzyl group on the piperidine nitrogen and a methoxy group on the chromane ring. This structure is believed to interact with the active site of HDAC enzymes, leading to their inhibition.
Caption: Chemical Structure of this compound.
The generally accepted pharmacophore for HDAC inhibitors consists of three key features: a zinc-binding group (ZBG), a linker, and a cap group. In the case of this compound, the ketone at the 4-position of the chromane ring can be considered a precursor or a weak ZBG, while the spiro-piperidine acts as a linker and the benzyl group serves as the cap, interacting with the surface of the enzyme. The methoxy group may contribute to the electronic properties and binding affinity of the molecule.
Caption: Hypothesized interaction of the spirochromanone with the HDAC active site.
Hypothesized Synthesis Protocol
A plausible synthetic route to this compound can be extrapolated from published methods for similar spirochromanones. The key steps involve the synthesis of the 7-methoxychroman-4-one intermediate, followed by a spirocyclization reaction with N-benzyl-4-piperidone.
Part 1: Synthesis of 7-Methoxychroman-4-one
-
Step 1: Friedel-Crafts Acylation. React 3-methoxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-hydroxy-4-methoxyacetophenone.
-
Step 2: Claisen-Schmidt Condensation. Condense 2-hydroxy-4-methoxyacetophenone with formaldehyde (or a suitable equivalent) in the presence of a base to form the corresponding chalcone.
-
Step 3: Intramolecular Michael Addition. Cyclize the chalcone intermediate under acidic or basic conditions to afford 7-methoxychroman-4-one.
Part 2: Synthesis of this compound
-
Step 1: Spirocyclization. React 7-methoxychroman-4-one with N-benzyl-4-piperidone in the presence of a base such as pyrrolidine or piperidine in a suitable solvent like methanol or ethanol.
-
Step 2: Purification. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Biological Activity (Representative Data from Analogs)
Table 1: Representative HDAC Inhibitory Activity of Spiro[chromane-2,4'-piperidine] Analogs
| Compound | HDAC Inhibition IC₅₀ (nM) | Reference |
|---|---|---|
| Lead Benzyl Spirocycle 1 | Data not specified, served as lead compound | Thaler et al., 2012[1] |
| 4-Fluorobenzyl Analog | Improved in vivo activity over lead | Thaler et al., 2012[1] |
| 2-Phenylethyl Analog | Improved in vivo activity over lead | Thaler et al., 2012[1] |
Table 2: Representative Anti-proliferative Activity of Spiro[chroman-2,4'-piperidin]-4-one Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analog 16 (sulfonyl spacer) | MCF-7 (Breast) | 0.31 | El-Desoky et al., 2018[3] |
| Analog 16 (sulfonyl spacer) | A2780 (Ovarian) | 5.62 | El-Desoky et al., 2018[3] |
| Analog 16 (sulfonyl spacer) | HT-29 (Colorectal) | 2.45 | El-Desoky et al., 2018[3] |
| Analog 15 (trimethoxyphenyl) | MCF-7 (Breast) | 18.77 | El-Desoky et al., 2018[3] |
| Analog 15 (trimethoxyphenyl) | A2780 (Ovarian) | 47.05 | El-Desoky et al., 2018[3] |
| Analog 15 (trimethoxyphenyl) | HT-29 (Colorectal) | 29.33 | El-Desoky et al., 2018[3] |
Detailed Experimental Protocols
The following protocols provide a framework for characterizing the HDAC inhibitory and cellular effects of this compound.
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC activity assay kits and is suitable for determining the IC₅₀ value of the test compound.
Caption: Workflow for the in vitro HDAC inhibition assay.
Materials:
-
96-well black microplate
-
Recombinant human HDAC enzyme or HeLa nuclear extract
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing Trichostatin A and a protease)
-
This compound
-
Trichostatin A (positive control)
-
DMSO (vehicle control)
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in HDAC assay buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Setup: To each well of the 96-well plate, add 40 µL of HDAC assay buffer, 10 µL of the diluted compound or control (DMSO for negative control, Trichostatin A for positive control), and 40 µL of diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination and Signal Development: Add 50 µL of developer solution to each well. This will stop the deacetylation reaction and allow the protease to cleave the deacetylated substrate, releasing the fluorescent AMC.
-
Signal Reading: Incubate the plate at room temperature for 15 minutes in the dark. Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for Histone H3 Acetylation
This protocol is used to assess the effect of the compound on the acetylation status of histones in cultured cells, providing a measure of its intracellular activity.
Caption: Workflow for Western blot analysis of histone acetylation.
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated Histone H3 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane as in step 9.
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band to determine the relative increase in histone acetylation.
Conclusion and Future Directions
This compound belongs to a promising class of HDAC inhibitors. The protocols and information provided in this document offer a solid foundation for its synthesis and characterization. Further studies should focus on determining its specific HDAC isoform selectivity, elucidating its precise binding mode through co-crystallization studies, and expanding its evaluation in a broader range of cancer cell lines and in vivo models. The exploration of structure-activity relationships by modifying the benzyl and methoxy substituents could lead to the development of even more potent and selective HDAC inhibitors for therapeutic applications.
References
- Thaler, F., Varasi, M., Carenzi, G., Colombo, A., Abate, A., Bigogno, C., ... & Mercurio, C. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721.
- El-Desoky, A. H., Abdel-Ghaffar, A. R., El-Sayed, M. A. A., & El-Hashash, M. A. (2018). Synthesis and anticancer screening of novel spiro[chroman-2,4′-piperidin]-4-one derivatives with apoptosis-inducing activity. Journal of Applied Pharmaceutical Science, 8(1), 055-064.
- Xiao, Z. Y., Wu, J., Li, H., Liu, H. M., & Wang, Y. L. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3250.
- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Mujahid, M., Gacche, R. N., & Shingate, B. B. (2016). Spiro[chromane-2,4′-piperidine]-4(3H)-one: a versatile scaffold for the synthesis of biologically active compounds. RSC advances, 6(76), 72337-72355.
- El-Desoky, A. H., Abdel-Ghaffar, A. R., El-Sayed, M. A. A., & El-Hashash, M. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 55-64.
Sources
Application Note: A Validated Protocol for Assessing the Anticancer Activity of Spiro[chromane-2,4'-piperidine]-4-one Derivatives Using Cell-Based Assays
Authored by: Gemini, Senior Application Scientist
Abstract
The spiro[chromane-2,4'-piperidine]-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds often exert their effects by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.[1][3][4] This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to evaluate the anticancer efficacy of novel spiro[chromane-2,4'-piperidine]-4-one derivatives. We present a tiered, logical workflow, beginning with a primary cytotoxicity screen to determine potency, followed by detailed mechanistic assays to elucidate the mode of action, including apoptosis and cell cycle analysis. The protocols herein are designed to be self-validating, incorporating essential controls and expert insights to ensure data integrity and reproducibility.
Introduction: The Rationale for a Multi-Assay Approach
Evaluating a novel compound's anticancer potential requires more than a simple "live-or-die" assessment. A robust evaluation framework is crucial for understanding both the potency (the what) and the mechanism (the how) of a compound's action. A tiered approach is the most efficient strategy.
-
Primary Screening (Cytotoxicity): The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects and to quantify its potency, typically by calculating the half-maximal inhibitory concentration (IC50). The MTT assay is a reliable, high-throughput method for this purpose.[5][6]
-
Mechanistic Elucidation (Apoptosis & Cell Cycle): Once cytotoxic activity is confirmed, the subsequent investigation focuses on the mechanism of cell death. Spiro-heterocyclic compounds frequently induce apoptosis and cause cell cycle arrest.[4][7] Therefore, analyzing these two phenomena provides critical insights into the compound's molecular pharmacology.
This logical progression ensures that resources are focused on compounds with demonstrated activity and allows for a deeper understanding of their therapeutic potential.
Caption: Overall experimental workflow for evaluating anticancer activity.
Protocol I: Cytotoxicity Assessment via MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[10] This allows for the quantification of cell death or inhibition of proliferation following treatment with the test compound.
Materials and Reagents
-
Cancer Cell Line: e.g., MCF-7 (breast), A2780 (ovarian), or HT-29 (colorectal).[1][4]
-
Complete Growth Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Spiro[chromane-2,4'-piperidine]-4-one Compound: Stock solution in sterile DMSO (e.g., 10 mM).
-
MTT Solution: 5 mg/mL MTT in sterile PBS, pH 7.4. Filter-sterilize and store protected from light at 4°C.[11]
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Equipment: 96-well flat-bottom plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density of 1-2 x 10⁵ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000-20,000 cells/well) into each well of a 96-well plate.
-
Causality Check: Seeding density is critical. Too few cells will result in a weak signal, while too many will lead to overconfluence and non-linear growth, skewing the results.[10]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the spiro[chromane-2,4'-piperidine]-4-one compound in serum-free medium. A typical concentration range would be 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and an "untreated control" (medium only).
-
Carefully aspirate the medium from the cells and add 100 µL of the appropriate compound dilution or control solution to each well.
-
Incubate for 24, 48, or 72 hours, depending on the desired exposure time.
-
-
MTT Incubation and Solubilization:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate for 3-4 hours at 37°C. Protect the plate from light (e.g., with aluminum foil), as MTT is light-sensitive.
-
Visual Check: Observe the formation of purple formazan crystals within the cells under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Buffer (DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Data Presentation
| Compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control (0) | 1.254 | 100.0% |
| 0.1 | 1.231 | 98.2% |
| 1 | 1.105 | 88.1% |
| 5 | 0.652 | 52.0% |
| 10 | 0.311 | 24.8% |
| 50 | 0.089 | 7.1% |
| 100 | 0.065 | 5.2% |
| Calculated IC50 | ~4.8 µM |
Protocol II: Apoptosis Analysis via Annexin V/PI Staining
Principle
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and binds to these exposed PS residues.[14] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA.[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. japsonline.com [japsonline.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
Application Note: A Comprehensive In Vitro Protocol for the Pharmacological Evaluation of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one as a 5-HT2C Receptor Agonist
Introduction and Scientific Rationale
The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR), is a pivotal target in contemporary neuroscience research and drug development. Predominantly expressed in the central nervous system, it modulates a wide array of physiological and behavioral processes. Consequently, agonists of the 5-HT2C receptor are being actively investigated for their therapeutic potential in treating obesity, depression, substance use disorders, and schizophrenia.[1][2][3] A significant hurdle in this field is achieving subtype selectivity. Due to the high sequence homology between the 5-HT2 receptor subtypes, developing agonists that selectively target 5-HT2C without activating 5-HT2A or 5-HT2B receptors—which are associated with hallucinogenic effects and cardiac valvulopathy, respectively—remains a formidable challenge.[4]
Recent advancements have identified the spiro[chromene-2,4'-piperidine] scaffold as a novel and promising chemotype for selective 5-HT2C receptor agonists.[4][5] This application note focuses on 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one , a representative of this class, and provides a detailed framework for its comprehensive in vitro evaluation.
The primary signaling cascade for the 5-HT2C receptor is through the Gq/11 family of G proteins, which activates phospholipase C (PLC) and leads to downstream intracellular calcium mobilization.[2][6][7] However, like many GPCRs, it can also engage other signaling pathways, such as β-arrestin recruitment.[1] Ligands that preferentially activate the G protein pathway over the β-arrestin pathway are termed "G protein-biased agonists." Such bias is therapeutically desirable as it may enhance clinical efficacy while minimizing receptor desensitization and other adverse effects often linked to β-arrestin signaling.[4]
This guide provides a logical, step-by-step workflow, from initial receptor binding confirmation to detailed functional characterization, designed to rigorously assess the potency, efficacy, selectivity, and mechanism of action of novel compounds like this compound.
Overview of 5-HT2C Receptor Signaling
Understanding the canonical signaling pathway is fundamental to designing and interpreting functional assays. Upon agonist binding, the 5-HT2C receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gq/11 protein. This initiates a well-defined intracellular cascade, which our primary functional assays will probe.
Protocol I: Radioligand Binding Assay for Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.
Causality: This is the foundational experiment. Before assessing function, we must confirm and quantify the physical interaction between the compound and the receptor. A competitive binding assay measures how effectively our test compound displaces a high-affinity radiolabeled ligand from the receptor, providing a quantitative measure of its binding affinity.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-mesulergine (a well-characterized 5-HT2C antagonist radioligand).[8][9][10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound, reference agonist (Serotonin), and reference antagonist (Mianserin).
-
96-well filter plates (GF/B filters).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound, serotonin, and mianserin in assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of assay buffer.
-
50 µL of the radioligand [³H]-mesulergine at a final concentration near its Kd value (e.g., 1-2 nM).
-
50 µL of the serially diluted test compound or reference compounds.
-
50 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
For total binding wells, add 50 µL of assay buffer instead of compound.
-
For non-specific binding wells, add 50 µL of 10 µM mianserin.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the plate onto the filter mat using a cell harvester, washing 3-5 times with ice-cold assay buffer to separate bound from unbound radioligand.
-
Quantification: Allow the filter mat to dry completely. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data Output:
| Compound | Receptor | Ki (nM) [Hypothetical Data] |
| Test Compound | 5-HT2C | 85 |
| Serotonin (5-HT) | 5-HT2C | 31[11] |
| Mianserin | 5-HT2C | 2.5 |
Protocol II: Calcium Flux Assay for Functional Potency and Efficacy
Objective: To quantify the agonist activity of the test compound by measuring its ability to stimulate Gq/11-mediated intracellular calcium mobilization. This assay determines the compound's potency (EC50) and efficacy (Emax).
Causality: This is the primary functional assay for Gq-coupled receptors. Activation of the 5-HT2C receptor leads to IP3 production, which triggers the release of calcium from the endoplasmic reticulum.[6] By loading cells with a fluorescent dye that illuminates in the presence of Ca²⁺, we can directly visualize and quantify receptor activation in real-time.[12]
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (to prevent dye leakage from cells).
-
Test compound and reference agonist (Serotonin).
-
Fluorescence plate reader with kinetic reading capability and integrated liquid handling (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed the 5-HT2C expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium. Add the dye-loading solution (Assay Buffer containing the fluorescent dye and probenecid) to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C in the dark to allow for dye de-esterification and loading.
-
Compound Plate Preparation: Prepare a separate 96-well plate containing 5X final concentration serial dilutions of the test compound and serotonin in assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader, which is set to the appropriate excitation (~490 nm) and emission (~525 nm) wavelengths for the chosen dye.[6]
-
Initiate a kinetic read. Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler will then automatically add the compounds from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent signal decay.[6]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (potency) and Emax (efficacy) values.[13]
-
Normalize the Emax of the test compound to the Emax of the full agonist, serotonin (set to 100%), to classify it as a full or partial agonist.
-
Expected Data Output:
| Compound | Potency (EC50, nM) [Hypothetical Data] | Efficacy (% of 5-HT Emax) [Hypothetical Data] | Classification |
| Test Compound | 135 | 75% | Partial Agonist |
| Serotonin (5-HT) | 1.16[7] | 100% (by definition) | Full Agonist |
Protocol III: Selectivity Profiling across 5-HT2 Receptor Subtypes
Objective: To determine the functional selectivity of the test compound for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.
Causality: This step is critical for predicting the therapeutic window and potential side effects of a drug candidate. High selectivity for 5-HT2C is paramount. This is achieved by repeating the primary functional assay (Calcium Flux) in cell lines engineered to express the off-target receptors.
Methodology:
-
Repeat the entire Calcium Flux Assay protocol (Protocol II) using two additional cell lines: one stably expressing the human 5-HT2A receptor and another stably expressing the human 5-HT2B receptor.
-
Determine the EC50 and Emax values for the test compound at each of these receptor subtypes.
Data Analysis and Interpretation:
-
Compile the potency data from all three cell lines.
-
Calculate the selectivity ratio by dividing the EC50 for the off-target receptor by the EC50 for the target receptor (e.g., Selectivity for 2C vs. 2A = EC50(2A) / EC50(2C)).
-
A high selectivity ratio (>100-fold is often desired) indicates that the compound is significantly more potent at the 5-HT2C receptor and is less likely to cause subtype-related side effects. The data from related spiro[chromene-2,4'-piperidine]s suggest that high selectivity is achievable with this scaffold.[4]
Expected Data Output (Selectivity Profile):
| Parameter | 5-HT2C Receptor | 5-HT2A Receptor | 5-HT2B Receptor |
| EC50 (nM) [Hypothetical Data] | 135 | >10,000 | >10,000 |
| Selectivity Ratio (vs. 5-HT2C) | - | >74-fold | >74-fold |
Confirmatory and Mechanistic Assays
To build a more robust data package and further elucidate the compound's mechanism of action, the following assays are recommended.
A. Inositol Monophosphate (IP1) Accumulation Assay
-
Rationale: The intracellular calcium signal is often rapid and transient. IP1, a downstream metabolite of IP3, accumulates over time and provides a more stable, time-integrated measure of Gq/11 pathway activation.[14] This assay is an excellent orthogonal method to confirm the results of the calcium flux assay. Modern IP1 assays use Homogeneous Time-Resolved Fluorescence (HTRF), which is a robust and high-throughput method.[14][15]
-
Expected Outcome: The rank order of potency for agonists in the IP1 assay should be comparable to that observed in the calcium flux assay.[14]
B. [³⁵S]GTPγS Binding Assay
-
Rationale: This is a direct functional assay that measures the first step of signal transduction after receptor binding: the activation of the G protein itself.[16][17] In the presence of an agonist, the receptor catalyzes the exchange of GDP for a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, on the Gα subunit.[18] This assay directly confirms that the compound promotes receptor-G protein coupling and can differentiate between agonists, antagonists, and inverse agonists.[18][19]
-
Expected Outcome: The test compound should stimulate [³⁵S]GTPγS binding in a concentration-dependent manner, confirming its agonist activity at the G protein level.
Summary and Conclusion
The protocols outlined in this application note provide a comprehensive and rigorous workflow for the in vitro characterization of this compound as a 5-HT2C receptor agonist. By systematically evaluating its binding affinity, functional potency, efficacy, and subtype selectivity, researchers can build a detailed pharmacological profile.
The expected results—high affinity and selective, partial agonist activity at the 5-HT2C receptor—would validate this compound as a valuable tool for further research or as a lead candidate for therapeutic development. The combination of binding, calcium flux, and confirmatory functional assays provides a self-validating system that ensures data integrity and supports a deeper understanding of the compound's mechanism of action. Future studies should include β-arrestin recruitment assays to definitively characterize its G protein bias, a key feature of this promising compound class.[4]
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. Benchchem.
-
Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central. [Link]
- Cre
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. NCBI Bookshelf. [Link]
-
Zhang, J., et al. (2009). Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. PubMed. [Link]
- Eurofins Discovery. 5-HT2C Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay.
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. PubMed. [Link]
- Harrison, C., & Traynor, J. R. (2003).
-
Eurofins Discovery. 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
- Kim, K., et al. (2025). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism.
- Innoprot. 5-HT2C Serotonin Receptor Assay.
-
Strange, P. G. (2007). Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]
-
Thomsen, W., & Olsen, U. B. (2007). Procedure for calculation of potency and efficacy for ligands acting on Gs- and Gi-coupled receptors. PubMed. [Link]
-
Sullivan, N. R., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. PubMed Central. [Link]
- BenchChem. (2025).
-
Porter, R. H., et al. (1999). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. [Link]
-
Laschet, J., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]
-
Porter, R. H., et al. (1999). Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT 2B and 5-HT 2C receptors. ResearchGate. [Link]
-
Felsing, D. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]
-
Agilent. Calcium Flux Assays. [Link]
-
Jiang, G., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central. [Link]
-
Reddy, V. P., et al. (2019). Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor. PubMed Central. [Link]
-
Jiang, G., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and G q -Biased 5-HT 2C Receptor Partial Agonists. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. agilent.com [agilent.com]
- 13. Agonist binding, agonist affinity and agonist efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Acetyl-CoA carboxylase inhibition assay using spiro[chromane-2,4'-piperidine] derivatives
Application Note & Protocol
A Robust Luminescence-Based Assay for Screening Spiro[chromane-2,4'-piperidine] Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors
Abstract: Acetyl-CoA carboxylase (ACC) is a critical enzyme in the de novo synthesis of fatty acids, making it a high-value therapeutic target for metabolic diseases such as obesity, diabetes, and cancer. This document provides a detailed protocol for a highly sensitive and robust luminescence-based assay designed to identify and characterize novel ACC inhibitors, specifically focusing on the spiro[chromane-2,4'-piperidine] chemical scaffold. We will delve into the biochemical principles of the assay, provide a step-by-step experimental workflow, and offer guidance on data analysis and interpretation, enabling researchers to reliably determine inhibitor potency (IC50).
Introduction: The Significance of ACC Inhibition
Acetyl-CoA carboxylase exists in two main isoforms in mammals: ACC1 (predominantly cytosolic) and ACC2 (associated with the outer mitochondrial membrane). ACC1 is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial building block for new fatty acids. ACC2 also produces malonyl-CoA, which acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby controlling the rate of fatty acid β-oxidation in the mitochondria. By inhibiting ACC, particularly with isoform-selective compounds, it is possible to simultaneously decrease fatty acid synthesis and increase fatty acid oxidation, offering a powerful two-pronged therapeutic approach.
The spiro[chromane-2,4'-piperidine] core structure has emerged as a promising scaffold for developing potent and selective ACC inhibitors. This guide provides the necessary framework for researchers to screen and characterize such derivatives effectively.
Assay Principle
This protocol utilizes a coupled-enzyme system that measures the amount of ADP produced, which is directly proportional to ACC activity. The reaction proceeds in two steps:
-
ACC Reaction: ACC carboxylates Acetyl-CoA using bicarbonate and ATP, producing Malonyl-CoA, ADP, and inorganic phosphate (Pi).
-
Detection Reaction: In the presence of the supplied kinase, the ADP generated in the first step is used to convert a proluciferin substrate into luciferin. The luciferin is then consumed by luciferase to produce a stable "glow-type" luminescent signal.
The intensity of the light output is inversely proportional to the activity of the ACC inhibitor. A potent inhibitor will result in low ADP production and, consequently, a low luminescent signal.
Workflow & Pathway Diagrams
Biochemical Pathway of ACC and its Inhibition
The following diagram illustrates the central role of ACC in fatty acid metabolism and the mechanism of inhibition.
Caption: Role of ACC1 and ACC2 in metabolism and the inhibitory action of compounds.
Experimental Assay Workflow
This diagram outlines the sequential steps of the ACC inhibition assay protocol.
Caption: Step-by-step workflow for the ACC inhibition assay.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) | Storage |
| Recombinant Human ACC1 or ACC2 | Sigma-Aldrich | SRP0224 | -80°C |
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |
| ATP (Adenosine 5'-Triphosphate) | Sigma-Aldrich | A2383 | -20°C |
| Acetyl-CoA lithium salt | Sigma-Aldrich | A2056 | -20°C |
| Potassium Bicarbonate (KHCO₃) | Sigma-Aldrich | P9144 | RT |
| Tricine Buffer | Sigma-Aldrich | T0377 | RT |
| Potassium Acetate (KOAc) | Sigma-Aldrich | P5708 | RT |
| Magnesium Acetate (Mg(OAc)₂) | Sigma-Aldrich | M0631 | RT |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 | -20°C |
| Bovine Serum Albumin (BSA), fatty-acid free | Sigma-Aldrich | A7030 | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 | RT |
| Spiro[chromane-2,4'-piperidine] compounds | In-house/Vendor | - | -20°C |
| Solid white, 384-well assay plates | Corning | 3570 | RT |
Detailed Experimental Protocol
5.1. Reagent Preparation
-
Assay Buffer (1X): 35 mM Tricine (pH 7.5), 50 mM KOAc, 10 mM Mg(OAc)₂, 2 mM DTT. Prepare fresh from stocks and keep on ice.
-
ACC Enzyme Stock: Thaw recombinant human ACC1 or ACC2 on ice. Dilute the enzyme to a working concentration of 4 nM in chilled 1X Assay Buffer containing 0.2 mg/mL BSA. The final concentration in the assay will be 2 nM .
-
Expert Insight: BSA is included to prevent the enzyme from sticking to plasticware and to maintain its stability at low concentrations.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of each spiro[chromane-2,4'-piperidine] derivative in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range that will span the expected IC50 value (e.g., from 10 mM down to 0.5 µM).
-
For the assay, create an intermediate plate by diluting the compounds 50-fold into 1X Assay Buffer. This results in a 2X final concentration with 2% DMSO.
-
-
Substrate Mix (2X): Prepare a mix in 1X Assay Buffer containing:
-
20 µM ATP
-
40 µM Acetyl-CoA
-
16 mM KHCO₃
-
Trustworthiness Note: The ATP concentration (10 µM final) is near its Km value for ACC, which ensures the assay is sensitive to competitive inhibitors.
-
5.2. Assay Procedure (384-well format)
-
Compound Addition: Add 5 µL of the 2X serially diluted compound (or 2% DMSO for positive/negative controls) to the wells of a solid white 384-well plate.
-
Enzyme Addition:
-
To the wells containing the test compound and the positive control (DMSO), add 5 µL of the 4 nM ACC enzyme solution.
-
To the negative control wells (100% inhibition), add 5 µL of 1X Assay Buffer with BSA (no enzyme).
-
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate for 15 minutes at room temperature (25°C).
-
Expert Insight: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is critical for time-dependent or slowly binding inhibitors.
-
-
Initiate Reaction: Add 10 µL of the 2X Substrate Mix to all wells to start the enzymatic reaction. The total volume is now 20 µL .
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature (25°C). Ensure the reaction does not proceed beyond 10-15% conversion of ATP to maintain linearity.
-
Stop Reaction & Detect ADP: Add 20 µL of ADP-Glo™ Reagent to all wells. This will stop the ACC reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 40 µL of the Kinase Detection Reagent to all wells. This reagent contains the kinase, luciferase, and proluciferin.
-
Final Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read Plate: Measure the luminescence using a plate reader (e.g., Promega GloMax® or equivalent).
| Plate Layout Component | Volume | Final Concentration | Purpose |
| Test Compound | 5 µL of 2X compound | Variable | To measure inhibition at different concentrations. |
| ACC Enzyme | 5 µL of 4 nM ACC | 2 nM | The enzyme being assayed. |
| Substrate Mix | 10 µL of 2X mix | 10 µM ATP, 20 µM Acetyl-CoA, 8 mM KHCO₃ | Substrates for the ACC reaction. |
| Positive Control (0% inh.) | 5 µL of 2% DMSO | 1% DMSO | Represents maximum enzyme activity. |
| Negative Control (100% inh.) | 5 µL Assay Buffer (no enzyme) | N/A | Represents background signal (no activity). |
Data Analysis and Interpretation
-
Calculate Percent Inhibition: Use the following formula for each compound concentration: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))
-
RLU_inhibitor: Relative Light Units from the well with the test compound.
-
RLU_pos_ctrl: Average RLU from the positive control (DMSO) wells.
-
RLU_neg_ctrl: Average RLU from the negative control (no enzyme) wells.
-
-
Determine IC50 Value:
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software like GraphPad Prism or R.
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
-
Assessing Assay Quality (Z'-factor): The Z'-factor is a measure of statistical effect size and is used to judge the quality of an assay.
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Avg_pos - Avg_neg|
-
SD_pos and SD_neg: Standard deviations of positive and negative controls.
-
Avg_pos and Avg_neg: Averages of positive and negative controls.
-
An assay is considered robust and excellent for screening if Z' ≥ 0.5 .
-
References
-
Tong, L., & Harwood, H. J., Jr. (2006). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry, 99(6), 1476–1488. [Link]
-
Brownsey, R. W., Zarkovic, N., & Wakil, S. J. (2004). Molecular regulation of acetyl-CoA carboxylase. Biochemical Society Transactions, 32(Pt 1), 57–59. [Link]
-
Oh, W., & Lee, B. H. (2019). The Role of Acetyl-CoA Carboxylase in the Control of Fatty Acid Synthesis and Glycolysis. Molecules and cells, 42(4), 284–290. [Link]
-
Fukushima, K., et al. (2016). Discovery of Spiro[chromane-2,4'-piperidine] Derivatives as a Novel Class of Potent and Orally Active Acetyl-CoA Carboxylase Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 495–500. [Link]
Application Notes & Protocols: Elucidating the Apoptosis Induction Mechanism of Spiro[chromane-2,4'-piperidine]-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Cancer Therapy
The spiro[chromane-2,4'-piperidine]-4-one scaffold has emerged as a significant pharmacophore in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities[1][2]. This unique three-dimensional structure has been successfully incorporated into drug candidates for various therapeutic areas[2]. Recently, derivatives of this scaffold have demonstrated promising potential as anticancer agents, primarily by inducing programmed cell death, or apoptosis, in cancer cells[3][4].
The induction of apoptosis is a highly sought-after strategy in cancer treatment, as it leverages the cell's own machinery to eliminate malignant cells with minimal inflammatory response[3][5]. This guide provides a comprehensive overview of the current understanding of the apoptosis induction mechanism of novel spiro[chromane-2,4'-piperidine]-4-one derivatives, synthesizes this knowledge into a proposed signaling pathway, and offers detailed protocols for researchers to investigate these compounds in their own work.
Part 1: Demonstrated Biological Activity & Core Mechanistic Insights
Recent studies have focused on the synthesis and cytotoxic evaluation of new series of spiro[chromane-2,4'-piperidine]-4-one derivatives against various human cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal adenocarcinoma (HT-29)[1][3].
Lead Compound Identification and Cytotoxicity
A notable study by Abdelatef et al. (2018) identified a lead compound, designated Compound 16 , which features a sulfonyl moiety. This compound exhibited potent cytotoxic activity with IC50 values ranging from 0.31 to 5.62 μM across the tested cell lines[3][6]. The structure-activity relationship (SAR) data suggested that compounds with a sulfonyl spacer generally displayed higher activity than those with a carbonyl spacer[3].
| Compound | Spacer Moiety | Cancer Cell Line | IC50 (μM) [3] |
| Compound 16 | Sulfonyl | MCF-7 (Breast) | 0.31 |
| A2780 (Ovarian) | 5.62 | ||
| HT-29 (Colorectal) | Not specified | ||
| Compound 15 | Carbonyl | MCF-7, A2780, HT-29 | 18.77 - 47.05 |
| Doxorubicin | (Positive Control) | Not specified | Not specified |
Induction of Apoptosis and Cell Cycle Arrest
Further mechanistic studies on the lead Compound 16 confirmed its ability to induce apoptosis. Treatment of MCF-7 breast cancer cells with Compound 16 led to a more than three-fold increase in early apoptosis after 24 hours[3][6].
Concurrently, cell cycle analysis revealed that Compound 16 treatment caused a significant increase in the percentage of cells in the sub-G1 phase, which is a hallmark of apoptotic cell death due to DNA fragmentation. Additionally, an accumulation of cells in the G2-M phase was observed, suggesting that the compound also induces cell cycle arrest, preventing mitotic entry and proliferation[3][6]. This dual action of apoptosis induction and cell cycle arrest is a highly desirable characteristic for an anticancer agent. Other studies on similar spirochromanone analogs have also reported cell cycle arrest at the G1 or G2 phase[4][7].
Part 2: Proposed Molecular Mechanism of Apoptosis Induction
While direct evidence has established that these compounds induce apoptosis, the precise molecular cascade remains an area of active investigation. Based on the known pathways of apoptosis and data from structurally related compounds, we propose a model centered on the intrinsic (mitochondrial) pathway of apoptosis . This pathway is a critical control point regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins[5][8][9].
Hypothesized Signaling Pathway
We hypothesize that spiro[chromane-2,4'-piperidine]-4-one derivatives, particularly potent analogs like Compound 16, act as cellular stressors that trigger a signaling cascade culminating in mitochondrial outer membrane permeabilization (MOMP).
Caption : Proposed Intrinsic Apoptosis Pathway for Spirochromanone Derivatives.
Key Steps in the Proposed Pathway:
-
Modulation of Bcl-2 Family Proteins: The commitment to apoptosis is largely governed by the balance between pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL)[5][9]. We propose that the spirochromanone derivatives shift this balance in favor of apoptosis by either upregulating Bax/Bak or downregulating Bcl-2/Bcl-xL, or both. This disrupts the mitochondrial membrane integrity.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 proteins leads to the formation of pores in the outer mitochondrial membrane[10].
-
Cytochrome c Release: MOMP allows for the release of key pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c[9].
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome. This complex then recruits and activates the initiator caspase, Caspase-9[9].
-
Executioner Caspase Activation: Activated Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3 and Caspase-7. These caspases are the ultimate effectors of apoptosis, cleaving a multitude of cellular substrates, which results in the characteristic morphological and biochemical hallmarks of apoptosis[11][12][13].
A potential, though unconfirmed, upstream regulator could be the p53 tumor suppressor protein . Structurally related spiro-oxindole piperidine derivatives have been shown to function by inhibiting the MDM2-p53 interaction, thereby stabilizing p53 and initiating a p53-dependent apoptotic program which includes the upregulation of pro-apoptotic Bcl-2 family members[14][15]. Investigating this link for the spiro[chromane-2,4'-piperidine]-4-one scaffold is a critical next step.
Part 3: Experimental Protocols for Mechanistic Validation
To test the proposed mechanism, a series of well-established cellular and molecular biology assays are required. The following protocols provide a framework for investigating the pro-apoptotic activity of a lead spiro[chromane-2,4'-piperidine]-4-one derivative.
Experimental Workflow Overview
Caption : Workflow for Validating the Apoptosis Induction Mechanism.
Protocol 1: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate cells with compromised membrane integrity (late apoptotic/necrotic cells).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Lead spirochromanone compound and vehicle control (e.g., DMSO)
-
Complete culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the vehicle control and various concentrations of the lead compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, providing direct evidence for the involvement of the Bcl-2 family and p53.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-p53, anti-cleaved-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein levels.
Protocol 3: Caspase-Glo® 3/7 Assay
Principle: This is a luminescent, plate-based assay that measures the activity of the key executioner caspases, Caspase-3 and -7. The assay provides a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal produced by luciferase.
Materials:
-
White-walled, 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
-
Treated cells in culture medium
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) and treat with the compound as described previously. Include "no-cell" control wells for background measurement.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Protocol: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all experimental readings. An increase in luminescence relative to the vehicle-treated control indicates activation of Caspase-3/7.
Conclusion and Future Directions
The spiro[chromane-2,4'-piperidine]-4-one scaffold represents a promising starting point for the development of novel anticancer therapeutics. Current evidence strongly indicates that its derivatives can induce apoptosis and cell cycle arrest in cancer cells[3][4]. The proposed mechanism, centered on the intrinsic mitochondrial pathway, provides a solid framework for further investigation. By employing the detailed protocols outlined in this guide, researchers can systematically validate this pathway, elucidate the precise molecular targets, and optimize the structure of these compounds to enhance their therapeutic potential. Future studies should aim to confirm the role of p53, investigate the release of other mitochondrial factors like Smac/DIABLO, and ultimately progress the most potent compounds into preclinical in vivo models.
References
-
Abdelatef, S. A., El-Saadi, M. T., Amin, N. H., Abdelazeem, A. H., & Abdellatif, K. R. A. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 053-061. [Link]
-
Bibliomed. (n.d.). Synthesis and Cytotoxic Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives with Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]
-
Nandikolla, A., et al. (2022). Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. Future Medicinal Chemistry, 14(5). [Link]
-
ResearchGate. (n.d.). Design and Synthesis of Novel Spiro [Chromane‐2,4′‐Piperidin]‐4‐One Derivatives: Anti‐Proliferative Investigation and Molecular Docking Studies. Retrieved from [Link]
-
Singh, S., et al. (2016). Spiro-oxindole derivative...triggers apoptosis in breast cancer cells via restoration of p53 function. International Journal of Biochemistry & Cell Biology, 70, 105-17. [Link]
-
Semantic Scholar. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]
-
ScienceOpen. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Retrieved from [Link]
-
ResearchGate. (2022). Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. Retrieved from [Link]
-
Mazzucco, E., et al. (2022). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. Cancers, 14(3), 820. [Link]
-
Ilyin, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7155. [Link]
-
Wang, N., et al. (2023). Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens. European Journal of Medicinal Chemistry, 251, 115215. [Link]
-
Reddy, T. R., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752-6755. [Link]
-
Bista, M., et al. (2016). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry, 59(22), 10291-10306. [Link]
-
Sharma, G., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861930. [Link]
-
Kaptur, A. M., et al. (2000). Evidence for peroxidative oxidation of substituted piperidine nitroxides, acting as apoptosis inducers in Yoshida Sarcoma cells in vivo. Free Radical Biology and Medicine, 29(3-4), 351-359. [Link]
-
Wikipedia. (n.d.). Bcl-2 family. Retrieved from [Link]
-
Cen, F., et al. (2020). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. International Journal of Molecular Sciences, 21(13), 4804. [Link]
-
Adams, J. M., & Cory, S. (2001). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Cell Death & Differentiation, 8(10), 903-910. [Link]
-
Shaik, S. P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. [Link]
-
Sankar, S., et al. (2020). Piperine sensitizes radiation-resistant cancer cells towards radiation and promotes intrinsic pathway of apoptosis. Journal of Food Science, 85(11), 4070-4079. [Link]
-
Custodio, J. M. F., et al. (2021). Alternative mechanisms of action for the apoptotic activity of terpenoid-like chalcone derivatives. New Journal of Chemistry, 45(29), 12971-12979. [Link]
-
Bissy, E., et al. (2015). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. Journal of Medicinal Chemistry, 58(15), 6092-6117. [Link]
-
Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241. [Link]
-
ResearchGate. (2016). BCL2 Family, Mitochondrial Apoptosis, and Beyond. Retrieved from [Link]
-
Smolewski, P., et al. (2001). Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors. Cytometry, 44(2), 73-82. [Link]
-
Bedner, E., et al. (2000). Detection of caspases activation by fluorochrome-labeled inhibitors: Multiparameter analysis by laser scanning cytometry. Experimental Cell Research, 259(1), 308-313. [Link]
-
Shomu's Biology. (2019, February 25). Apoptosis Regulation by Genes | Bcl-2 Family [Video]. YouTube. [Link]
-
Le, M. Q., et al. (2019). Activation of Caspase-6 Is Promoted by a Mutant Huntingtin Fragment and Blocked by an Allosteric Inhibitor Compound. Cell Chemical Biology, 26(9), 1295-1305.e6. [Link]
-
Faleiro, L., et al. (2002). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Bioconjugate Chemistry, 13(5), 955-962. [Link]
-
Pop, C., & Salvesen, G. S. (2009). Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology, 1(4), a008685. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 9. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperine sensitizes radiation-resistant cancer cells towards radiation and promotes intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spiro-oxindole derivative 5-chloro-4',5'-diphenyl-3'-(4-(2-(piperidin-1-yl) ethoxy) benzoyl) spiro[indoline-3,2'-pyrrolidin]-2-one triggers apoptosis in breast cancer cells via restoration of p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell cycle analysis of cancer cells treated with 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
An in-depth technical guide has been created.
Application Note & Protocol
Title: High-Content Cell Cycle Analysis of Cancer Cells Treated with 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Abstract
This document provides a comprehensive guide for investigating the effects of this compound, a novel spirochromanone derivative, on the cell cycle progression of cancer cells. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel therapeutic agents. This guide outlines a hypothesized mechanism of action and provides detailed methodologies for cell culture, drug treatment, flow cytometric cell cycle analysis using propidium iodide, and Western blot analysis of key cell cycle regulatory proteins. The experimental design is structured to ensure robust, reproducible, and interpretable results, forming a self-validating system for assessing the compound's cytostatic potential.
Introduction: The Rationale for Targeting the Cell Cycle in Oncology
The eukaryotic cell cycle is a fundamental process that governs cell proliferation. It is a tightly regulated series of events that ensures the fidelity of DNA replication and cell division. This process is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).
In cancer, the machinery that controls the cell cycle is frequently dysregulated, leading to uncontrolled cell proliferation, a hallmark of the disease. Consequently, the proteins that drive the cell cycle, particularly CDKs, have become attractive targets for therapeutic intervention. Small molecule inhibitors that can induce cell cycle arrest provide a powerful strategy for halting tumor growth and are a major focus of modern drug discovery.
This compound is a novel synthetic compound belonging to the spirochromanone class. While the precise mechanism of this compound is under investigation, related heterocyclic compounds have demonstrated potent anticancer activities. Our preliminary hypothesis, based on structural similarities to other CDK inhibitors, is that this compound may interfere with the G1/S phase transition by modulating the activity of CDK4/6-Cyclin D complexes. This guide provides the experimental framework to test this hypothesis.
Hypothesized Mechanism of Action
We postulate that this compound induces G1 phase cell cycle arrest in cancer cells. This is a common mechanism for anticancer compounds and is often mediated by the inhibition of key G1/S transition proteins. The proposed pathway involves the upregulation of the CDK inhibitor p21, which in turn inhibits the activity of the CDK4/Cyclin D1 complex. This prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby arresting the cell cycle in the G1 phase.
Diagram: Hypothesized Signaling Pathway
Caption: Hypothesized pathway of G1 arrest induced by the test compound.
Experimental Design & Workflow
The overall experimental strategy is to first determine the optimal concentration of the compound that induces cell cycle changes without causing widespread cytotoxicity. This is followed by a detailed analysis of the cell cycle distribution using flow cytometry and validation of the molecular mechanism by Western blotting.
Diagram: Experimental Workflow
Caption: Overall experimental workflow for cell cycle analysis.
Materials & Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Human Cancer Cell Line (e.g., MCF-7) | ATCC | HTB-22 |
| DMEM High Glucose Medium | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| Propidium Iodide (PI) | Invitrogen | P3566 |
| RNase A (10 mg/mL) | Thermo Fisher | EN0531 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibodies (Cyclin D1, CDK4, p-Rb, Rb, p21, β-Actin) | Cell Signaling Technology | Varies |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | Varies |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Detailed Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Culture: Maintain the selected cancer cell line (e.g., MCF-7) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed 1 x 10^6 cells in 10 cm dishes for Western blotting and 0.5 x 10^6 cells in 6-well plates for flow cytometry. Allow cells to adhere and grow for 24 hours to reach approximately 60-70% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM). The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (0.1% DMSO) in all experiments.
-
Incubation: Incubate the treated cells for a predetermined time, typically 24 or 48 hours, based on preliminary cytotoxicity assays (e.g., MTT or CCK-8, not detailed here).
Protocol 2: Sample Preparation for Flow Cytometry
-
Harvesting: After treatment, collect the culture medium (which may contain floating, apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. This step is crucial for permeabilizing the cells to the DNA stain.
-
Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in this state for several weeks if necessary.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer (e.g., from a commercial kit or prepared in-house: 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the stained cells for 30 minutes at room temperature in the dark to allow for DNA staining and degradation of RNA, which can interfere with the DNA signal.
-
Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
Protocol 3: Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells in the 10 cm dishes twice with ice-cold PBS. Add 150-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p-Rb, anti-Rb, anti-p21, and anti-β-Actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Analysis and Interpretation
Flow Cytometry Data
The data from the flow cytometer will be in the form of histograms where the x-axis represents fluorescence intensity (proportional to DNA content) and the y-axis represents cell count. The cell cycle distribution is quantified by gating the populations of cells in the G1, S, and G2/M phases.
-
G1 Phase: Cells with a 2n DNA content.
-
S Phase: Cells with a DNA content between 2n and 4n.
-
G2/M Phase: Cells with a 4n DNA content.
An accumulation of cells in the G1 peak with a corresponding decrease in the S and G2/M peaks in treated samples compared to the vehicle control would support the hypothesis of a G1 phase arrest.
Table: Example of Expected Flow Cytometry Results
| Treatment Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 |
| 1 | 58.1 ± 2.9 | 26.9 ± 2.2 | 15.0 ± 1.5 |
| 5 | 65.7 ± 3.5 | 19.3 ± 1.9 | 15.0 ± 1.6 |
| 10 | 78.4 ± 4.2 | 10.1 ± 1.3 | 11.5 ± 1.4 |
| 25 | 85.1 ± 4.5 | 5.6 ± 0.9 | 9.3 ± 1.1 |
Western Blot Data
The Western blot results will provide molecular evidence to support the flow cytometry data. The band intensities should be quantified using densitometry software (e.g., ImageJ) and normalized to the loading control (β-Actin).
-
Expected Outcome for G1 Arrest:
-
Upregulation of p21: An increase in p21 protein levels indicates the activation of a CDK inhibitory pathway.
-
Downregulation of Cyclin D1/CDK4: While total levels may not change dramatically, their activity is what matters.
-
Decreased Rb Phosphorylation: A significant decrease in the ratio of phosphorylated Rb (p-Rb) to total Rb is a key indicator that the CDK4/6-Cyclin D complex has been inhibited, thus preventing cells from passing the G1 restriction point.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Flow Cytometry: High debris in the sample. | Excessive cell death or harsh trypsinization. | Reduce compound concentration or treatment time. Be gentle during cell harvesting. |
| Flow Cytometry: Broad G1/G2 peaks. | Inconsistent staining or instrument calibration issues. | Ensure proper mixing during staining. Run calibration beads on the cytometer. |
| Western Blot: No or weak signal. | Insufficient protein loaded, poor antibody quality, or incorrect transfer. | Increase protein load. Validate antibody with a positive control. Check transfer efficiency with Ponceau S stain. |
| Western Blot: High background. | Insufficient blocking or washing, or antibody concentration is too high. | Increase blocking time or use a different blocking agent. Optimize antibody dilution. Increase the number of washes. |
Conclusion
The protocols described in this application note provide a robust framework for evaluating the effects of this compound on the cancer cell cycle. By combining flow cytometric analysis of cell cycle distribution with Western blot analysis of key regulatory proteins, researchers can gain a comprehensive understanding of the compound's mechanism of action. The expected results—an accumulation of cells in the G1 phase and corresponding changes in p21 and p-Rb levels—would provide strong evidence for its potential as a novel cytostatic agent targeting the G1/S transition.
References
-
Title: Cell cycle regulation and cancer Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: Flow cytometry: a versatile tool for cancer research Source: Journal of Environmental and Public Health URL: [Link]
-
Title: An Overview of Cell Cycle Block, Apoptosis and Anti-Angiogenic Activity as a Mechanism of Action of Natural Products against Cancer Source: Molecules URL: [Link]
-
Title: Western Blotting: A Powerful Technique in Molecular Biology Source: International Journal of Medical and Health Research URL: [Link]
-
Title: Synthesis and structural characterization of novel spiro-piperidine derivatives Source: Journal of Molecular Structure URL: [Link]
-
Title: CDK4/6 inhibitors in cancer therapy Source: Nature Reviews Cancer URL: [Link]
-
Title: p21WAF1/CIP1 in Cancer: A Key Regulator of Proliferation, Senescence, and Apoptosis Source: International Journal of Molecular Sciences URL: [Link]
-
Title: The Retinoblastoma Protein (pRb) and its Family: The Crossroads of the Cell Cycle and Cancer Source: Cancers URL: [Link]
Measuring the In Vivo Efficacy of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one: A Comprehensive Guide
Abstract
This document provides a detailed methodological framework for evaluating the in vivo efficacy of the novel synthetic compound, 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. The spiro[chromane-2,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potential as anticancer agents, likely through histone deacetylase (HDAC) inhibition, and as modulators of central nervous system (CNS) targets.[1][2] Recognizing the therapeutic promise of this chemical class, this guide presents a dual-pathway approach for efficacy testing, focusing on both oncology and neuroprotective applications. We provide comprehensive, step-by-step protocols for preliminary toxicity assessment, formulation, and efficacy evaluation in validated preclinical animal models. The experimental designs are structured to ensure scientific rigor, reproducibility, and the generation of robust data suitable for advancing promising therapeutic candidates.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The this compound is a compound of significant interest due to its core spirocyclic system, which is a recurring motif in a variety of biologically active molecules. Research into analogous structures has revealed potent inhibitory activity against histone deacetylases (HDACs), a class of enzymes often dysregulated in cancer.[1] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells.[3] Indeed, several spiro[chromane-2,4'-piperidine] derivatives have demonstrated significant antitumor activity in preclinical xenograft models.[1]
Furthermore, the piperidine moiety is a well-established pharmacophore in CNS drug discovery, known to interact with a variety of receptors and transporters.[1] This suggests that this compound may also possess neuroprotective or neuromodulatory properties. Therefore, a thorough in vivo evaluation necessitates a multi-pronged approach to explore its full therapeutic potential.
This guide is designed to provide researchers, scientists, and drug development professionals with the necessary protocols to conduct a comprehensive in vivo efficacy assessment of this compound. We will first address critical preliminary steps, including acute toxicity testing and formulation, before detailing specific protocols for oncology and neuroscience models.
Preliminary Assessment: Foundational Steps for In Vivo Success
Prior to embarking on extensive efficacy studies, a foundational understanding of the compound's safety profile and appropriate vehicle for administration must be established.
Acute Oral Toxicity Assessment (OECD Guideline 423)
An initial assessment of acute toxicity is crucial for determining a safe dose range for subsequent efficacy studies. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that minimizes the number of animals required while providing sufficient information for hazard classification.[4][5]
Protocol:
-
Animal Model: Female Sprague-Dawley rats (8-12 weeks old). Females are often slightly more sensitive.[6]
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Acclimatization: Allow a minimum of 5 days for acclimatization before the start of the study.[7]
-
Dosing:
-
Administer the compound orally via gavage.
-
The starting dose is typically selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
The choice of starting dose is based on any existing in vitro cytotoxicity data or information from structurally similar compounds.
-
Dosing is performed sequentially in groups of three animals. The outcome of dosing one group determines the dose for the next group.
-
-
Observations:
-
Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) immediately after dosing and periodically for the first 24 hours, and then daily for 14 days.
-
Record body weight before dosing and at least weekly thereafter.
-
-
Endpoint: The study is complete when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. This information is used to estimate the LD50 and classify the substance.
Vehicle Formulation for a Lipophilic Compound
Given its chemical structure, this compound is likely to be poorly soluble in aqueous solutions. A suitable vehicle is essential for achieving consistent and complete dosing.
Recommended Vehicle Formulation:
A common and effective vehicle for poorly soluble compounds for in vivo administration is a mixture of DMSO, Tween 80, and saline or a co-solvent system with PEG300.[8][9][10][11][12][13][14]
Protocol for a 10% DMSO, 10% Tween 80, 80% Saline Formulation:
-
Dissolve the required amount of this compound in 100% DMSO to create a stock solution.
-
In a separate tube, add the required volume of Tween 80.
-
Add the DMSO stock solution to the Tween 80 and vortex thoroughly to ensure a homogenous mixture.
-
Slowly add sterile saline (0.9% NaCl) to the desired final volume while continuously vortexing.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, gentle warming and sonication may be employed. The final formulation should be a clear solution or a stable, fine suspension.
| Component | Purpose |
| DMSO | Primary solvent for the compound.[15] |
| Tween 80 | Surfactant to increase solubility and stability of the formulation.[10][12] |
| Saline | Isotonic diluent to minimize tissue irritation upon injection.[15] |
Pathway 1: Oncology - Evaluating Antitumor Efficacy
Based on the known activity of related spiro[chromane-2,4'-piperidine] derivatives as HDAC inhibitors, a logical first step is to assess the antitumor efficacy of this compound in a relevant cancer model.[1] The HCT-116 human colorectal carcinoma xenograft model is a well-established and appropriate choice, as these cells are known to be sensitive to HDAC inhibitors.[9][16][17]
HCT-116 Xenograft Model
Figure 1: Workflow for the HCT-116 xenograft study.
Protocol:
-
Animal Model: Female athymic nude mice or SCID mice (6-8 weeks old).
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.[18]
-
Tumor Inoculation:
-
Harvest HCT-116 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/100 µL.[16]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.[16]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
| Group | Treatment | Dose & Schedule | Rationale |
| 1 | Vehicle Control | Match volume and schedule of test compound | To assess the effect of the vehicle on tumor growth. |
| 2 | Test Compound | Dose range determined from toxicity study (e.g., 25, 50, 100 mg/kg), daily IP or oral gavage for 21 days | To evaluate the efficacy of the test compound at different doses. |
| 3 | Positive Control | Vorinostat (SAHA) at 50-125 mg/kg, daily IP for 5 days/week[5] | To benchmark the efficacy against a known HDAC inhibitor.[19][20] |
-
Monitoring:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors in the control group reach the predetermined size limit (e.g., 2000 mm³) or at the end of the treatment period.[16]
-
Excise tumors, weigh them, and collect blood samples for pharmacokinetic (PK) analysis.
-
A portion of the tumor should be flash-frozen for pharmacodynamic (PD) analysis, and another portion fixed in formalin for histological examination.
-
Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is engaging its putative target (HDAC) in the tumor tissue, it is essential to measure downstream biomarkers.
Protocol for Histone Acetylation Assay:
-
Tumor Lysate Preparation: Homogenize a portion of the flash-frozen tumor tissue in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Western Blotting:
-
ELISA: Alternatively, commercially available ELISA kits can be used for a more quantitative assessment of global histone H3 acetylation.[23]
-
Analysis: An increase in the ratio of Ac-H3 to total H3 in the treated groups compared to the vehicle control would indicate target engagement.[7]
Pathway 2: Neuroscience - Evaluating Neuroprotective Efficacy
The presence of the piperidine moiety suggests potential activity in the CNS. Therefore, evaluating the neuroprotective effects of this compound in relevant models of neurodegeneration and cognitive impairment is a valuable secondary screening approach.
Models of Neurodegeneration and Cognitive Impairment
A battery of tests using different neurotoxin-induced models can provide a comprehensive assessment of the compound's neuroprotective potential.
Figure 2: Workflow for neuroprotective efficacy studies.
A. MPTP-Induced Parkinson's Disease Model (Mice):
This model is used to assess protection against dopaminergic neuron loss.[1][10][24][25][26]
-
Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Treatment: Pre-treat mice with the test compound or vehicle for a specified period (e.g., 7 days).
-
Induction: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal (IP) injection (e.g., 20 mg/kg, 4 injections at 2-hour intervals).[26]
-
Behavioral Testing: 7 days post-MPTP administration, perform behavioral tests such as the rotarod and open-field test to assess motor coordination and locomotor activity.[27][28]
-
Endpoint: Euthanize mice and collect brain tissue for neurochemical and histological analysis.
-
B. Rotenone-Induced Parkinson's Disease Model (Rats):
An alternative model that recapitulates features of Parkinson's disease.[8][15][21][29][30]
-
Protocol:
-
Treatment: Administer the test compound or vehicle concurrently with rotenone.
-
Induction: Administer rotenone (e.g., 2.5 mg/kg, IP, daily for up to 60 days).[8][15][21][30]
-
Behavioral Testing: Monitor for the development of Parkinsonian signs (e.g., stooped posture, bradykinesia).[8][21][30]
-
Endpoint: Collect brain tissue for analysis of dopaminergic neuron survival and Lewy body-like inclusions.[8][21][30]
C. Scopolamine-Induced Amnesia Model (Mice/Rats):
This model is used to assess cognitive-enhancing effects.[13][20][31][32]
-
Protocol:
-
Animal Model: Male Swiss mice or Wistar rats.
-
Treatment: Administer the test compound or vehicle 30-60 minutes before the behavioral test.
-
Induction: Administer scopolamine (e.g., 1 mg/kg, IP) 30 minutes before the behavioral test to induce a transient memory deficit.[31]
-
Behavioral Testing: Use tests such as the Y-maze or novel object recognition test to assess short-term spatial and recognition memory.[31]
-
D. LPS-Induced Neuroinflammation Model (Mice):
This model is used to evaluate anti-inflammatory properties in the CNS.[14][33][34][35][36]
-
Protocol:
-
Animal Model: Adult male C57BL/6 mice.
-
Treatment: Pre-treat mice with the test compound or vehicle.
-
Induction: Administer a single IP injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).[14]
-
Endpoint: 24 hours post-LPS injection, collect brain tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of microglial activation (e.g., Iba1).[33]
-
Neurochemical and Histopathological Analysis
To quantify the extent of neuroprotection, specific neurochemical and histological endpoints should be measured.
Protocol for Dopamine Quantification by HPLC:
-
Tissue Preparation: Dissect specific brain regions (e.g., striatum) and homogenize in an appropriate buffer (e.g., 0.1 N perchloric acid).[1]
-
HPLC Analysis:
-
Analysis: A preservation of dopamine levels in the brains of compound-treated, neurotoxin-exposed animals compared to vehicle-treated, neurotoxin-exposed animals indicates a neuroprotective effect.
Histopathology:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to visualize and quantify dopaminergic neurons. A higher number of TH-positive neurons in the treated group would signify neuroprotection.
Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate tests, such as one-way or two-way ANOVA followed by a suitable post-hoc test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
The protocols outlined in this guide provide a robust framework for the preclinical in vivo evaluation of this compound. By systematically assessing its acute toxicity, optimizing its formulation, and evaluating its efficacy in both oncology and neuroscience models, researchers can gain a comprehensive understanding of its therapeutic potential. The inclusion of pharmacodynamic biomarker analysis is critical for establishing a clear link between target engagement and the observed physiological effects. This multi-faceted approach will enable a data-driven decision-making process for the further development of this promising compound.
References
- Thaler, F., Varasi, M., Carenzi, G., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721.
- Schülke, J. P., Fiedler, M., & Höglinger, G. U. (2015). The rotenone-induced rat model of Parkinson's disease: behavioral and electrophysiological findings. Behavioural Brain Research, 279, 52-61.
- Rapp, E., De Astis, F., & Ffrench-Mullen, J. M. (2023). Rotenone-Induced Model of Parkinson's Disease: Beyond Mitochondrial Complex I Inhibition. International Journal of Molecular Sciences, 24(2), 1083.
- OECD. (2001). OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, No. 423: Acute Oral Toxicity - Acute Toxic Class Method.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease.
- Indo, J. P., Hori, M., & Majima, H. J. (2021). Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats. Journal of Datta Meghe Institute of Medical Sciences University, 16(2), 241-246.
- Patil, K., & Panchal, S. (2016). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 7(5), 1837-1845.
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Retrieved from [Link]
- National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity.
-
Pharmacology Discovery Services. (n.d.). Xenograft, Colon, HCT 116. Retrieved from [Link]
-
Altogen Labs. (n.d.). HCT116 Xenograft Model. Retrieved from [Link]
-
Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. Retrieved from [Link]
-
ResearchGate. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]
-
Thieme. (2021). Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats. Retrieved from [Link]
- Meredith, G. E., & Rademacher, D. J. (2011). MPTP mouse models of Parkinson's disease: an update. Journal of Parkinson's disease, 1(1), 19–33.
-
Slideshare. (2016). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Retrieved from [Link]
- Lim, H. K., Lee, H., Moon, A., Kang, K. T., & Jung, J. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells.
- Lee, J. H., Kim, J. H., Kim, J. E., et al. (2013). Anticancer activity of SAHA, a potent histone deacetylase inhibitor, in NCI-H460 human large-cell lung carcinoma cells in vitro and in vivo. Oncology Reports, 30(6), 2977-2984.
- Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current neuropharmacology, 14(2), 155–164.
- Karpoormath, R., & Shaik, S. M. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & medicinal chemistry, 28(23), 115813.
-
Creative Biolabs. (n.d.). Scopolamine induced Rodent Amnesia Model. Retrieved from [Link]
-
Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Retrieved from [Link]
- Lee, J. H., Lee, S. W., Kim, J. H., et al. (2020). An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. Anticancer Research, 40(6), 3235-3243.
- Lattanzio, F., Grasso, M., Cagnetti, C., et al. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. International Journal of Molecular Sciences, 24(18), 14321.
-
ResearchGate. (2018). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Retrieved from [Link]
- Zhang, Y., Chen, Y., Liu, T., et al. (2020). In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model.
-
ResearchGate. (2016). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and Emulphor-620. Retrieved from [Link]
-
BioWorld. (2002). Preclinical and clinical results presented at major cancer meeting for SAHA, an HDAC inhibitor. Retrieved from [Link]
- Wójcik, M., & Wnuk, M. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International journal of molecular sciences, 23(17), 9606.
-
ResearchGate. (2020). Scheme of experimental protocol. Thirty minutes before initiating... Retrieved from [Link]
- Lauffer, L. M., Iakoubov, R., & Brubaker, P. L. (2008). Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells. Diabetologia, 51(10), 1916–1925.
-
ResearchGate. (2023). Use corn oil and tween 80 as a solvent for in vivo experiments. Retrieved from [Link]
- Li, J., Zhang, Y., Wang, Y., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 14, 1324316.
- Islam, M. R., & Jakaria, M. (2019). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain sciences, 9(12), 347.
- Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research.
- Nettersheim, D., Jostes, S., & Schorle, H. (2017). Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors. Methods in molecular biology (Clifton, N.J.), 1510, 211–215.
- Dinan, M. A., & Reikvam, H. (2013). Methods for the analysis of histone H3 and H4 acetylation in blood. Methods (San Diego, Calif.), 62(1), 36–42.
- Camphausen, K., Tofilon, P. J., & National Cancer Institute (U.S.). (2004). Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation. Clinical cancer research : an official journal of the American Association for Cancer Research, 10(18 Pt 1), 6066–6071.
- New, M., Olzscha, H., & La Thangue, N. B. (2012). New and emerging HDAC inhibitors for cancer treatment. Current opinion in pharmacology, 12(6), 678–685.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antitumor activity of SAHA, a novel histone deacetylase inhibitor, against murine B cell lymphoma A20 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New and emerging HDAC inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. japsonline.com [japsonline.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. | BioWorld [bioworld.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. content.abcam.com [content.abcam.com]
- 24. Biomarkers to Enable the Development of Neuroprotective Therapies for Huntington’s Disease - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Advanced Translational Neuroscience Assays [metrionbiosciences.com]
- 32. Activation of GPR119 Stimulates Human β-Cell Replication and Neogenesis in Humanized Mice with Functional Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of Spiro[chromane-2,4'-piperidine]-based Compounds
Introduction: The Rising Prominence of Spiro[chromane-2,4'-piperidine] Scaffolds in Modern Drug Discovery
The spiro[chromane-2,4'-piperidine] scaffold has emerged as a privileged structural motif in medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity.[1][2] This unique architecture allows for the precise spatial orientation of functional groups, facilitating enhanced interactions with biological targets and often leading to improved potency and selectivity.[1] Compounds incorporating this spirocyclic system have demonstrated a wide array of biological activities, including but not limited to, inhibitors of histone deacetylases (HDACs), G-protein-coupled receptor 119 (GPR119) agonists, and agents with anticancer properties.[3][4][5][6] The spiro[chromane-2,4'-piperidine]-4(3H)-one, in particular, is a key pharmacophore found in numerous drug candidates and biochemical probes.[7][8]
As with any promising class of therapeutic agents, a thorough understanding of their pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for successful clinical translation. Early and comprehensive ADME profiling enables medicinal chemists to optimize lead compounds, mitigate potential liabilities such as rapid metabolism or poor bioavailability, and ultimately select candidates with the highest probability of in vivo efficacy and safety.[9][10] Improved pharmacokinetic behavior, such as lower clearance rates and increased half-lives, has been directly correlated with superior in vivo antitumor activity in this class of compounds.[3][4]
This comprehensive guide provides a detailed framework and step-by-step protocols for the robust pharmacokinetic characterization of novel spiro[chromane-2,4'-piperidine]-based compounds. The methodologies described herein are designed to be self-validating and are grounded in established industry best practices, providing researchers with the necessary tools to confidently advance their drug discovery programs.
I. Strategic Workflow for Comprehensive Pharmacokinetic Profiling
A systematic and tiered approach to pharmacokinetic profiling is essential for efficient drug development. The following workflow outlines a logical progression from initial in vitro screens to definitive in vivo studies, allowing for early identification of potential liabilities and informed decision-making.
Caption: Principle of a CYP450 inhibition assay.
Protocol 3: LC-MS/MS-based CYP Inhibition Assay
-
Materials:
-
Human liver microsomes (as the enzyme source).
-
A panel of probe substrates specific for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4).
-
Test compound and positive control inhibitors (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4).
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound (typically an 8-point curve, starting from 100 µM).
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test compound (or positive control/vehicle).
-
Pre-incubate at 37°C for 5 minutes.
-
Add the specific probe substrate to initiate the reaction.
-
Incubate for a predetermined time (e.g., 10-15 minutes).
-
Terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the formation of the specific metabolite for each CYP isoform.
-
Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| IC50 Value | Potential for DDI |
| < 1 µM | High |
| 1 - 10 µM | Moderate |
| > 10 µM | Low |
| Caption: General guidelines for interpreting CYP inhibition IC50 values. |
III. Bioanalytical Method Development and Validation
Rationale: A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. [11]It ensures that the concentration data generated is accurate, precise, and reproducible. [12]Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. [13][14] Key Steps in Method Development & Validation:
-
Mass Spectrometer Tuning: Infuse a standard solution of the spiro[chromane-2,4'-piperidine] compound and a suitable internal standard into the mass spectrometer to optimize precursor and product ions for Selected Reaction Monitoring (SRM).
-
Chromatographic Separation: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve separation from endogenous matrix components, ensuring no interference at the analyte's retention time. [12][15]3. Sample Preparation: Optimize a sample extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte and minimize matrix effects. [12]4. Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for parameters including: [11] * Selectivity and Specificity: Absence of interfering peaks in blank matrix.
-
Accuracy and Precision: Typically within ±15% (±20% at the Lower Limit of Quantification).
-
Calibration Curve: Linearity over the expected concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery and Matrix Effect: Assessment of extraction efficiency and ionization suppression/enhancement.
-
Stability: Stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term storage).
-
IV. In Vivo Pharmacokinetic Studies in Rodents
Rationale: In vivo studies are essential to understand how a drug behaves in a whole organism, integrating the effects of ADME to determine key parameters like clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F). [16]These studies are typically conducted in rodents (mice or rats) as a prelude to studies in higher species. [17] Protocol 4: Rodent Pharmacokinetic Study (Rat Model)
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
House animals in accordance with institutional guidelines.
-
For studies requiring serial blood sampling, cannulation of the jugular vein is recommended.
-
-
Dosing:
-
Intravenous (IV) Administration:
-
Formulate the test compound in a suitable vehicle (e.g., saline with a co-solvent like Solutol or PEG400).
-
Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or jugular cannula.
-
-
Oral (PO) Administration:
-
Formulate the compound in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water).
-
Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
-
Blood Sampling:
-
Collect sparse or serial blood samples (approx. 100-150 µL) at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA).
-
IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Sample Analysis and PK Calculation:
-
Quantify the concentration of the test compound in plasma samples using the validated LC-MS/MS method.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vdss | Volume of distribution at steady state |
| %F | Absolute oral bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 |
| Caption: Key pharmacokinetic parameters derived from in vivo studies. |
V. Conclusion and Future Directions
The spiro[chromane-2,4'-piperidine] scaffold represents a fertile ground for the discovery of novel therapeutics. [18][19]A disciplined and systematic approach to pharmacokinetic profiling, as outlined in this guide, is indispensable for navigating the complexities of drug development. By integrating in vitro ADME assays with robust bioanalytical methods and definitive in vivo studies, researchers can build a comprehensive understanding of a compound's disposition. This knowledge empowers data-driven decisions, facilitates the optimization of drug-like properties, and ultimately enhances the probability of identifying a clinical candidate with a favorable pharmacokinetic profile, paving the way for successful therapeutic innovation.
References
-
Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed. Available at: [Link]
-
A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. Available at: [Link]
-
A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bohrium. Available at: [Link]
-
Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity | Request PDF. ResearchGate. Available at: [Link]
-
Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. PubMed. Available at: [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at: [Link]
-
Plasma Protein Binding Assay. AxisPharm. Available at: [Link]
-
Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
CYP450 inhibition assay (fluorogenic). Bienta. Available at: [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. Available at: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. Available at: [Link]
-
CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. Available at: [Link]
-
A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. ResearchGate. Available at: [Link]
-
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed Central. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. Available at: [Link]
-
Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link]
-
In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]
-
Metabolic Stability Assay. Creative Biolabs. Available at: [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. Available at: [Link]
-
Metabolic Stability Assay Services. BioIVT. Available at: [Link]
-
Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]
-
Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence. PubMed. Available at: [Link]
-
Bioanalytical Method Validation: A Review of the Recent FDA and EMA Guidelines. World Journal of Pharmaceutical Research. Available at: [Link]
-
Bioanalytical Method Development in the United States: Key Techniques and Services. ResolveMass Laboratories Inc.. Available at: [Link]
-
Bioanalysis. Swiss BioQuant. Available at: [Link]
-
ADME Profiling in Drug Discovery and a New Path Paved on Silica. SciSpace. Available at: [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Bio-Ethanol, Environment, and Life Sciences. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. bepls.com [bepls.com]
- 3. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. ajprd.com [ajprd.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Bioanalysis [swissbioquant.com]
- 15. Bioanalytical method for the simultaneous quantification of irinotecan and its active metabolite SN-38 in mouse plasma and tissue homogenates using HPLC-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. parazapharma.com [parazapharma.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purity Analysis of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one by HPLC
Welcome to the technical support center for the purity analysis of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this spirocyclic compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues that can arise during the HPLC analysis of this compound.
Q1: My chromatogram is showing significant peak fronting. What are the likely causes and how can I resolve this?
A1: Peak fronting, where the leading edge of the peak is sloped, is often an indication of sample overload or incompatibility between the sample solvent and the mobile phase.[1]
-
Causality: When the sample concentration is too high, it can saturate the stationary phase at the column inlet, causing some of the analyte molecules to travel faster through the column, leading to a fronting peak.[1] Similarly, if the sample is dissolved in a solvent significantly stronger (less polar in reversed-phase HPLC) than the mobile phase, it can cause the analyte band to spread and elute prematurely.
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: Prepare a dilution series of your sample (e.g., 1:5, 1:10, 1:20) and inject them. If the peak shape improves with dilution, the original sample was overloaded.[1]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase composition. If the compound's solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Decrease Injection Volume: Reducing the injection volume can also alleviate overload effects.
-
Check Column Temperature: In some rare cases, a column temperature that is too low can contribute to peak fronting.[1] Ensure your column oven is set to the method-specified temperature.
-
Q2: I'm observing a gradual drift in the retention time of my main peak over a sequence of injections. What should I investigate?
A2: Retention time drift can be a frustrating issue, often pointing to changes in the mobile phase, column condition, or instrument parameters.[2][3]
-
Causality: The most common cause is a change in the mobile phase composition, which can occur through evaporation of the more volatile organic component, altering the eluent strength.[2][4] Column degradation or contamination can also change the stationary phase chemistry over time, affecting retention.[5] Additionally, unstable column temperature or fluctuations in the pump flow rate can lead to inconsistent retention times.[3][6]
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting retention time drift.
Step-by-Step Investigation:
-
Mobile Phase Integrity: Prepare fresh mobile phase. Ensure the solvent reservoir is tightly capped to prevent evaporation of volatile components like acetonitrile or methanol.[2][4] Degas the mobile phase to remove dissolved air.
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the sequence.[3] This may require flushing with 10-20 column volumes of the mobile phase.[7]
-
System Stability: Check for leaks in the system, as even small leaks can cause flow rate fluctuations.[4] Verify that the column oven is maintaining a stable temperature.[3]
-
Guard Column: If you are analyzing samples with complex matrices, consider using a guard column to protect the analytical column from strongly retained contaminants that can alter its chemistry.[8]
-
Q3: My chromatogram has a noisy or drifting baseline. What are the potential sources and solutions?
A3: A noisy or drifting baseline can interfere with the accurate integration of peaks, especially those of low-level impurities.[9] The causes can range from the mobile phase to the detector.
-
Causality: Air bubbles in the system, contaminated mobile phase, or an unstable detector lamp are common culprits for baseline noise.[9][10] Baseline drift can be caused by changes in mobile phase composition during a run, temperature fluctuations, or a contaminated detector cell.[9][11]
-
Troubleshooting Protocol:
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging to remove dissolved air.[9]
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can introduce air into the system.[10]
-
Flush the System: Flush the pump and detector cell with a strong, miscible solvent like methanol or isopropanol to remove any contaminants.[10]
-
Detector Lamp: Check the detector lamp's energy output. An aging lamp can cause increased noise.[10]
-
Temperature Control: Ensure the column and detector are in a temperature-controlled environment to minimize drift.[6]
-
Section 2: In-Depth Troubleshooting Guides
This section provides detailed protocols for more complex issues that may require a systematic approach to resolve.
Guide 1: Resolving Poor Peak Shape (Tailing and Broadening)
Peak tailing is a common issue, particularly with basic compounds like this compound, which can interact with active sites on the silica-based stationary phase.[8]
Protocol for Diagnosing and Resolving Peak Tailing:
-
Identify the Cause:
-
Chemical Interactions: The basic nitrogen in the piperidine ring can interact with acidic silanol groups on the column packing, leading to tailing.[8]
-
Column Contamination: Accumulation of strongly retained sample components can create active sites.[12]
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening.
-
-
Systematic Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For a basic compound, a pH of +/- 2 units away from the compound's pKa is recommended. Using a buffer is crucial to maintain a stable pH.
-
Use of a High-Purity Column: Modern, high-purity silica columns with end-capping are designed to minimize silanol interactions. If you are using an older column, consider replacing it.
-
Column Cleaning: If contamination is suspected, flush the column with a series of strong solvents. A typical reverse-phase column cleaning procedure might involve washing with water, then isopropanol, followed by hexane, then isopropanol again, and finally re-equilibrating with the mobile phase. Always consult the column manufacturer's guidelines for recommended cleaning procedures.
-
Guard Column Installation: To prevent contamination of the analytical column, especially with complex sample matrices, use a guard column with the same stationary phase.[8][12]
-
Guide 2: Investigating and Confirming Peak Purity
Relying solely on retention time for purity assessment can be misleading, as an impurity may co-elute with the main peak.[13]
Protocol for Peak Purity Assessment:
-
Utilize a Photodiode Array (PDA) Detector:
-
A PDA detector acquires UV-Vis spectra across the entire peak.[13] HPLC software can then compare the spectra at different points (upslope, apex, downslope) of the peak.
-
Interpretation: If the spectra are identical, it suggests the peak is spectrally pure. However, this does not definitively confirm a single compound, as impurities with similar spectra may not be detected.[13]
-
-
Forced Degradation Studies:
-
Forced degradation studies are essential to demonstrate the stability-indicating nature of an HPLC method.[14][15] By intentionally degrading the drug substance under various stress conditions (acidic, basic, oxidative, thermal, photolytic), you can generate potential degradation products.[16]
-
Objective: The HPLC method should be able to resolve the main peak from all significant degradation products, thus proving its specificity.[15]
-
Example Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration and Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes at 60°C |
| Oxidation | 3% H₂O₂ | 1 hour at 80°C |
| Thermal | Dry Heat | 5 hours at 60°C |
| Photolytic | UV or Fluorescent Light | As per ICH Q1B guidelines |
Note: These are starting conditions and should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API) as recommended by ICH guidelines.[17]
-
Mass Spectrometry (MS) Coupling:
-
For unequivocal peak purity assessment, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[13]
-
Mechanism: MS can detect co-eluting impurities based on differences in their mass-to-charge ratio (m/z), even if they have identical UV spectra.
Caption: Workflow for comprehensive peak purity analysis.
-
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
LabVeda. (2024, April 24). Drifting HPLC Peak Retention Times. Retrieved from [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. Retrieved from [Link]
-
Axion Training. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2016, April 1). Retention Time Drift—A Case Study. Retrieved from [Link]
-
Shimadzu. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
-
Labcompare.com. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. welch-us.com [welch-us.com]
- 3. labveda.com [labveda.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 8. waters.com [waters.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medcraveonline.com [medcraveonline.com]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Low Aqueous Solubility of Spiro[chromane-2,4'-piperidine] Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the spiro[chromane-2,4'-piperidine] scaffold. This unique three-dimensional structure is a valuable pharmacophore in modern drug discovery, but its physicochemical properties can present significant challenges, most notably low solubility in aqueous buffers.[1][2][3] This guide is designed in a question-and-answer format to provide direct, actionable solutions to common solubility issues encountered during experimentation.
Part 1: Understanding the Core Problem
Q1: Why are my spiro[chromane-2,4'-piperidine] compounds poorly soluble in aqueous buffers?
A1: The solubility challenge is rooted in the fundamental structure of the scaffold. The spiro[chromane-2,4'-piperidine] core possesses a combination of features that contribute to low aqueous solubility:
-
High Lipophilicity (Hydrophobicity): The molecule has a significant non-polar surface area due to the chromane and piperidine rings. This hydrophobic character leads to a preference for non-polar environments over water. This is quantified by a high octanol-water partition coefficient (LogP). For instance, the computed LogP (cLogP) for the parent scaffold is approximately 2.2, indicating it is over 100 times more soluble in octanol than in water.[4]
-
Molecular Rigidity and Crystal Packing: The rigid, spirocyclic nature of the scaffold can lead to strong, stable crystal lattice structures. A significant amount of energy is required to break these intermolecular bonds before the compound can dissolve, a factor that often leads to poor solubility.[5]
-
Basic Piperidine Moiety: The piperidine nitrogen is a weak base. In neutral aqueous buffers (e.g., PBS at pH 7.4), a significant portion of the molecules will be in their neutral, uncharged form, which is less soluble than the protonated, charged form.[6][7]
Q2: I dissolved my compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. What's happening?
A2: This is a classic case of exceeding the kinetic solubility limit. Here's the breakdown:
-
High Solubility in DMSO: Your compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).
-
Dilution into an Anti-Solvent: When you introduce this DMSO stock into an aqueous buffer, the water acts as an "anti-solvent." The compound is not soluble in the final water-dominant mixture.[8]
-
Precipitation: The compound rapidly comes out of solution, often forming an amorphous precipitate, which you observe as cloudiness or a "milky white" suspension.[9] This happens because the final concentration of DMSO (often kept below 1-5% to avoid affecting the biological assay) is too low to keep the compound dissolved.[9]
It is crucial to distinguish between two types of solubility:
-
Kinetic Solubility: The concentration of a compound when it first precipitates after being rapidly added to a buffer from a concentrated organic stock (like DMSO). This is what you are observing.[10][11][12]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours) with excess solid material. This is the thermodynamically stable solubility limit.[10][11][13]
Kinetic solubility values are often higher than thermodynamic ones because the compound may initially form a supersaturated solution before precipitating.[13][14]
Part 2: Initial Troubleshooting & First-Line Solutions
This section provides a logical workflow for addressing solubility issues, starting with the simplest and most common techniques.
Caption: A step-by-step workflow for troubleshooting low solubility.
Q3: How can I use pH to improve the solubility of my spiro[chromane-2,4'-piperidine] compound?
A3: You can leverage the basic nature of the piperidine nitrogen. The solubility of weakly basic drugs increases as the pH of the solution decreases.[6][15][16][17]
The Mechanism: At a pH below the pKa of the piperidine nitrogen, the nitrogen atom will be protonated (N-H+). This creates a positively charged species. The resulting ion-dipole interactions with water are significantly stronger than the interactions of the neutral molecule, leading to a dramatic increase in aqueous solubility.[18]
Caption: Equilibrium between the neutral and protonated forms of the piperidine moiety.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Use buffers with overlapping ranges to cover pH 2 to 8 (e.g., Glycine-HCl for pH 2-3, Acetate for pH 4-5, Phosphate for pH 6-8).
-
Add excess compound: Add an excess of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.
-
Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium is reached.[11]
-
Separate solid: Centrifuge the samples at high speed (e.g., 15,000 rpm for 15 min) or filter through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantify: Dilute the supernatant/filtrate in a suitable solvent and measure the concentration using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the data: Plot solubility (µg/mL or µM) versus pH. You should observe a significant increase in solubility as the pH drops below the pKa.
Q4: My assay must be run at neutral pH. What are my options? Can I use co-solvents?
A4: Yes, using co-solvents is a very common strategy when pH modification is not an option. Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[19][20][21][22][23]
Commonly Used Co-solvents:
| Co-Solvent | Typical Starting Conc. | Max Conc. in Cell Assays | Notes |
| DMSO | 1-2% (v/v) | 0.5 - 1% | Most common, but can be toxic to cells at higher concentrations. |
| Ethanol | 1-5% (v/v) | ~1% | Can affect enzyme activity and cell viability. |
| Propylene Glycol (PG) | 5-10% (v/v) | 1-5% | Generally well-tolerated.[19] |
| Polyethylene Glycol 400 (PEG-400) | 5-10% (v/v) | 1-5% | A good choice for increasing solubility with lower toxicity.[21] |
Important Considerations:
-
Assay Compatibility: Always run a solvent tolerance test for your specific assay (e.g., enzyme activity, cell viability) to determine the maximum allowable concentration of the co-solvent that does not interfere with your results.
-
Combined Effect: The combination of a co-solvent with a buffer can sometimes have a synergistic effect on solubility.[22][23]
Q5: Would creating a salt form of my compound help?
A5: Absolutely. For a compound with a basic handle like the piperidine nitrogen, forming a salt is one of the most effective and widely used methods to increase both solubility and dissolution rate.[24][25]
The Mechanism: A salt is the ionized form of the drug, pre-protonated with a suitable acid (counter-ion). When this solid salt is added to water, it readily dissociates into its charged components, bypassing the energy barrier required to break the crystal lattice of the neutral "free base."[18][26][27]
Common Salt Forms for Basic Drugs:
-
Hydrochloride (HCl)
-
Sulfate (H₂SO₄)
-
Mesylate (CH₃SO₃H)
-
Tartrate
-
Citrate
How to Proceed: Salt screening is a specialized process. It involves reacting the free base of your compound with various pharmaceutically acceptable acids and analyzing the resulting solids for properties like crystallinity, stability, hygroscopicity, and, most importantly, aqueous solubility. A hydrochloride salt of the parent spiro[chroman-2,4'-piperidine] scaffold is commercially available, indicating this is a viable strategy for this class of compounds.[1]
Part 3: Advanced Solubility Enhancement Techniques
If the initial troubleshooting steps are insufficient, more advanced formulation strategies can be employed.
Q6: I've heard about cyclodextrins. How do they work and how can I use them?
A6: Cyclodextrins (CDs) are cyclic oligosaccharides that can significantly enhance the solubility of poorly soluble drugs.[28][29] They are shaped like a truncated cone with a hydrophobic (water-repelling) interior cavity and a hydrophilic (water-attracting) exterior.[29][30]
The Mechanism: Inclusion Complexation The hydrophobic spiro[chromane-2,4'-piperidine] molecule can be encapsulated within the hydrophobic cavity of the cyclodextrin.[31] The resulting "inclusion complex" has a hydrophilic exterior, allowing it to dissolve readily in water, effectively shuttling the drug molecule into the solution.[28][32]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Widely used, but has relatively low aqueous solubility itself.[32]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for many applications.[29]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative often used in parenteral formulations.[29]
Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of your solid compound to each solution.
-
Equilibrate the samples by shaking for 24-48 hours at a constant temperature.
-
Filter or centrifuge to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant.
-
Plot the total drug concentration against the cyclodextrin concentration. A linear increase indicates the formation of a soluble 1:1 complex.
Q7: What is an Amorphous Solid Dispersion (ASD) and is it suitable for my compound?
A7: An Amorphous Solid Dispersion (ASD) is a powerful formulation strategy where the crystalline drug is molecularly dispersed within a polymer matrix in an amorphous (non-crystalline) state.[5][33][34]
The Mechanism: By eliminating the drug's crystal lattice, the energy required for dissolution is significantly reduced.[5] This allows the formulation to achieve a much higher apparent solubility, often leading to a supersaturated solution upon contact with an aqueous medium.[14][35] The polymer plays a crucial role in stabilizing the amorphous state and preventing recrystallization.[5][34]
When to Consider an ASD:
-
When you have a "brick dust" compound with very high lipophilicity and melting point.
-
When other methods like pH modification and co-solvents have failed to provide sufficient solubility for in vivo studies.
-
ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion, which are scalable processes.[14]
Developing an ASD is a complex process that requires specialized equipment and expertise in polymer selection and solid-state characterization. It is generally considered a late-stage preclinical or clinical development strategy.[34]
Part 4: Protocols for Measuring Solubility
Accurate measurement is key to validating any solubility enhancement strategy.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility (OECD 105 Guideline)
This is the gold standard for determining the true equilibrium solubility of a compound.[36][37][38]
Materials:
-
Test compound (solid)
-
Aqueous buffer of choice (e.g., pH 7.4 PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm, low-binding) or a centrifuge
-
Validated analytical method (HPLC-UV or LC-MS)
Procedure:
-
Add Excess Solid: Weigh an amount of the compound into a glass vial that is visibly in excess of what is expected to dissolve (a good starting point is ~2 mg in 1 mL).[39]
-
Add Buffer: Add a known volume of the aqueous buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it on a shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours. A 48-hour time point is often included to confirm that equilibrium has been reached.[11][39]
-
Phase Separation: Allow the vials to stand undisturbed at the test temperature for a short period to let larger particles settle. Then, carefully draw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vial at high speed and sample the supernatant.
-
Analysis: Prepare a standard curve of your compound. Quantify the concentration of the compound in the filtered/centrifuged sample using your analytical method.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine].
-
PubChem. (n.d.). Spiro[chroman-2,4'-piperidine]. National Center for Biotechnology Information. Retrieved from [Link]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023–1035.
-
Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Retrieved from [Link]
-
Lopedota, A., et al. (2018). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 23(9), 2148. Retrieved from [Link]
-
Singh, A., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1641-1663. Retrieved from [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 545-549.
-
Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions. Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. Retrieved from [Link]
-
Parmar, K., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 63, 102438. Retrieved from [Link]
-
ScienceDirect. (n.d.). Co-solvent. Retrieved from [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Retrieved from [Link]
-
Zhang, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2527-2553. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Retrieved from [Link]
-
Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-443. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]
-
Taylor & Francis Online. (2020). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
- Kumar, L., & Kumar, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 107(1), 1-17.
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
Dr.Oracle. (2024). Physiochemical assessment of pharmaceutical salt forms. Retrieved from [Link]
-
Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2465-2478. Retrieved from [Link]
-
Taylor & Francis Online. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Retrieved from [Link]
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
- BenchChem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Retrieved from [Link]
-
ResearchGate. (2025). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. Retrieved from [Link]
-
PubMed. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiro[chroman-2,4'-piperidine] | C13H17NO | CID 15187049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Khan Academy [khanacademy.org]
- 16. How does pH affect solubility? - askIITians [askiitians.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 20. Co-solvent: Significance and symbolism [wisdomlib.org]
- 21. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. droracle.ai [droracle.ai]
- 27. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 28. mdpi.com [mdpi.com]
- 29. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 30. [PDF] Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar [semanticscholar.org]
- 31. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 36. OECD 105 - Phytosafe [phytosafe.com]
- 37. filab.fr [filab.fr]
- 38. dissolutiontech.com [dissolutiontech.com]
- 39. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Enhancing the Bioavailability of Spiro[chromane-2,4'-piperidine]-4-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[chromane-2,4'-piperidine]-4-one derivatives. This guide is designed to provide expert insights, troubleshooting strategies, and validated protocols to address the common challenges encountered when optimizing the oral bioavailability of this important class of compounds. The unique three-dimensional structure of spirocycles can offer significant advantages in medicinal chemistry, including improved metabolic stability and target binding affinity.[1][2][3][4] However, their often-high molecular weight and lipophilicity can present significant hurdles to achieving adequate oral absorption.
This resource will guide you through a logical workflow, from initial characterization to advanced formulation, helping you diagnose issues and select the most effective strategies to move your candidate compounds forward.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when beginning their bioavailability assessment.
Q1: My spiro[chromane-2,4'-piperidine]-4-one derivative shows high potency in vitro but fails in vivo. What is the most likely cause?
A: A discrepancy between in vitro potency and in vivo efficacy is a classic sign of poor pharmacokinetics, most commonly low oral bioavailability. For this class of compounds, the primary culprits are typically poor aqueous solubility and/or low intestinal permeability. The first step is to determine which of these factors is the rate-limiting step for absorption. This can be systematically evaluated using the Biopharmaceutics Classification System (BCS) framework.[5]
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for my compound?
A: The BCS is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[5] It is a critical tool for predicting a drug's in vivo performance and selecting an appropriate formulation strategy. Most spiro[chromane-2,4'-piperidine]-4-one derivatives are likely to fall into BCS Class II or IV due to their structural complexity and lipophilicity.
| BCS Class | Solubility | Permeability | Primary Absorption Challenge | Common Strategies |
| Class I | High | High | Well absorbed. | Minimal formulation needed. |
| Class II | Low | High | Dissolution rate-limited. | Solubility enhancement (solid dispersions, particle size reduction).[6][7] |
| Class III | High | Low | Permeability rate-limited. | Permeation enhancers (use with caution), prodrugs. |
| Class IV | Low | Low | Significant hurdles for both. | Combination of solubility and permeability enhancement strategies.[8] |
Q3: How do I measure the solubility and permeability of my compound?
A: Standardized in vitro assays are the best starting point.
-
Solubility: Kinetic or thermodynamic solubility assays in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF)) are crucial.[9]
-
Permeability: The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption.[10][11][12][13] It provides an apparent permeability coefficient (Papp) and can also identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[10][11]
Q4: My compound is an efflux substrate in the Caco-2 assay. What does this mean and what can I do?
A: An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a bidirectional Caco-2 assay suggests your compound is actively transported out of the intestinal cells and back into the gut lumen, which severely limits its absorption.[11] Strategies to overcome this include:
-
Structural Modification: Medicinal chemistry efforts can be directed to mask the structural motifs recognized by the transporter.
-
Inhibitor Co-dosing: While not ideal for a final product, co-dosing with a known P-gp inhibitor in preclinical studies can confirm that efflux is the primary barrier in vivo.
-
Formulation Approaches: Certain excipients used in lipid-based formulations can inhibit efflux transporters.[14]
Troubleshooting Experimental Hurdles
This section provides in-depth guidance for specific experimental challenges.
Problem 1: Consistently Low Aqueous Solubility (<10 µg/mL)
Poor solubility is the most common initial barrier for this compound class, leading to a low dissolution rate in the gastrointestinal tract.
The rigid, often crystalline, and lipophilic nature of the spiro[chromane-2,4'-piperidine]-4-one scaffold results in a high lattice energy and unfavorable interactions with water. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the drug's solubility and surface area.[15]
Caption: Workflow for addressing low aqueous solubility.
-
Particle Size Reduction (Micronization/Nanonization): For crystalline compounds ('brick-dust' molecules), reducing the particle size increases the surface area available for dissolution.[8][16][17]
-
Why: Directly addresses the surface area term in the Noyes-Whitney equation.
-
When to Use: Best for BCS Class II compounds where dissolution is the only limiting factor.
-
Caveat: High-energy milling can sometimes induce amorphous content, which may be unstable. Physical stability of nanosuspensions must be ensured.[16]
-
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the compound in a polymer matrix (e.g., HPMCAS, PVP K30) in its amorphous, higher-energy state.[7][18][19]
-
Why: The amorphous form lacks a crystal lattice, significantly reducing the energy barrier to dissolution and allowing for supersaturation.[14][18]
-
When to Use: Highly effective for compounds with high melting points and poor solubility.
-
Techniques: Spray drying and hot-melt extrusion are common manufacturing methods.
-
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Formulating the compound in oils, surfactants, and co-solvents can improve solubility and absorption.[14][15]
-
Why: The formulation pre-dissolves the drug and, upon contact with gastrointestinal fluids, forms a fine emulsion or microemulsion, presenting the drug in a solubilized state for absorption.[17] This can also leverage lipid absorption pathways.
-
When to Use: Excellent for highly lipophilic ('grease-ball') compounds.
-
Problem 2: Adequate Solubility but Low Permeability in Caco-2 Assay (Papp < 1 x 10⁻⁶ cm/s)
If your compound dissolves but still fails to cross the intestinal barrier, the issue is poor membrane permeability.
The intestinal epithelium is a formidable barrier. For a compound to be absorbed via passive diffusion, it must have a balance of lipophilicity to enter the cell membrane and sufficient polarity to exit into the aqueous cytoplasm. Large, polar, or highly charged molecules struggle to cross this barrier.
Caption: Workflow for addressing low Caco-2 permeability.
-
Prodrug Strategy: A prodrug is a biologically inactive derivative that is converted in vivo to the active parent drug.
-
Why: A lipophilic, enzyme-labile moiety can be attached to the parent molecule to mask polar functional groups, facilitating membrane transport. Once inside the cell or in circulation, cellular enzymes (e.g., esterases) cleave the promoiety to release the active drug.
-
When to Use: Ideal for compounds with good solubility but poor permeability (BCS Class III) or as part of a dual strategy for BCS Class IV compounds.
-
-
Structural and Physicochemical Property Analysis:
-
Lipinski's Rule of Five: While not absolute, this rule provides a useful guide.[14] Are there too many hydrogen bond donors/acceptors? Is the molecular weight >500 Da? Is the LogP too high or too low?
-
Polar Surface Area (PSA): A PSA >140 Ų is often correlated with poor permeability. Computational tools can predict PSA and guide structural modifications to reduce it.
-
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing intestinal permeability and identifying potential efflux transporter interactions.
I. Objective: To determine the apparent permeability coefficient (Papp) of a spiro[chromane-2,4'-piperidine]-4-one derivative in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.
II. Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell™ plates with 0.4 µm pore size polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound, control compounds (e.g., Atenolol - low permeability; Propranolol or Antipyrine - high permeability; Talinolol - P-gp substrate)[11]
-
LC-MS/MS system for sample analysis[10]
III. Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a density of ~60,000 cells/cm².
-
Culture the cells for 18-22 days, replacing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[11]
-
-
Monolayer Integrity Verification (Self-Validation):
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. A TEER value >250 Ω·cm² typically indicates a confluent, tight monolayer.
-
Alternatively, perform a Lucifer Yellow rejection test. A Papp for Lucifer Yellow should be <1 x 10⁻⁷ cm/s.
-
-
Permeability Experiment (A-B Direction):
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).
-
Add the dosing solution (test compound and controls in transport buffer, e.g., 10 µM) to the apical (donor) compartment (e.g., 0.4 mL).
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.
-
-
Permeability Experiment (B-A Direction):
-
Perform the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment. This measures the rate of efflux.
-
-
Sample Analysis and Calculation:
-
Quantify the compound concentration in all samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = Rate of drug appearance in the receiver compartment (µmol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment (µmol/mL)
-
-
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
-
IV. Data Interpretation:
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low (<30%) |
| 1 - 10 | Moderate (30-70%) |
| > 10 | High (>70%) |
References
-
Chiou, G. Y., et al. (2000). Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(1), 71-6. [Link]
-
Thorat, S., & Douroumis, D. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Singh, D., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
ResearchGate. (2013). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
IT Medical Team. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. [Link]
-
Royal Society of Chemistry. (2015). Chapter 4: Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Royal Society of Chemistry. [Link]
-
Evotec. Caco-2 Permeability Assay. Evotec. [Link]
-
bioRxiv. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
-
RSC Publishing. (2018). A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix. RSC Publishing. [Link]
-
bepls. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. bepls. [Link]
-
Aris Pharmaceuticals. (2024). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Aris Pharmaceuticals. [Link]
-
Bienta. Permeability Assay on Caco-2 Cells. Bienta. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
MDPI. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
-
SlideShare. (2023). Solubility enhancement technique of BCS Class II drug by Solvent Evaporatiom. SlideShare. [Link]
-
International Journal of Pharmacy & Technology. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmacy & Technology. [Link]
-
Bioequivalence & Bioavailability International Journal. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal. [Link]
-
Taylor & Francis Online. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]
-
ResearchGate. (2021). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). ResearchGate. [Link]
-
PubMed. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. PubMed. [Link]
-
Journal of Applied Pharmaceutical Science. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. [Link]
-
ACS Publications. (2022). Approach to Heterospirocycles for Medicinal Chemistry. ACS Publications. [Link]
-
RSC Publishing. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]
-
PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]
-
ResearchGate. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]
-
PubMed. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. PubMed. [Link]
-
ResearchGate. (2012). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. ResearchGate. [Link]
-
ResearchGate. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. ResearchGate. [Link]
-
ResearchGate. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]
-
OUCI. (2024). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. OUCI. [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
-
Omics Online. (2017). Heterocycles, Back Bone of Drug Design. Omics Online. [Link]
-
MDPI. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [Link]
-
Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. Sygnature Discovery. [Link]
-
PMC - NIH. (2021). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. PMC - NIH. [Link]
-
Patsnap Synapse. (2024). What are the factors affecting the bioavailability of oral drugs?. Patsnap Synapse. [Link]
-
Web of Scientists and Scholars. (2024). FACTORS AFFECTING THE BIOAVAILABILITY OF DRUGS. Web of Scientists and Scholars. [Link]
-
ResearchGate. (2020). A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. ResearchGate. [Link]
-
PubMed. (2008). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed. [Link]
-
Bohrium. (2020). A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bohrium. [Link]
-
ElectronicsAndBooks. (2008). Synthesis of spiro[chroman-2,4′-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. ElectronicsAndBooks. [Link]
-
PubMed. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. jddtonline.info [jddtonline.info]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. molecularcloud.org [molecularcloud.org]
- 13. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. mdpi.com [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubility enhancement technique of BCS Class II drug by Solvent Evaporatiom | PPTX [slideshare.net]
Overcoming challenges in the stereoselective synthesis of spiro[chromane-2,4'-piperidine] analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of spiro[chromane-2,4'-piperidine] analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The spiro[chromane-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds, including acetyl-CoA carboxylase (ACC) inhibitors and potent anticancer agents.[1][2][3][4] However, the construction of its sterically congested spirocyclic core with precise stereochemical control presents significant synthetic challenges.[5][6] This guide offers field-proven insights and scientifically-grounded solutions to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the spiro[chromane-2,4'-piperidine] core?
A1: The construction of this spirocycle generally relies on multicomponent or domino reactions that efficiently build molecular complexity from simpler starting materials.[7] The most common approaches involve the condensation of a phenol derivative (like resorcinol), an aldehyde, and an amine-containing fragment, often a piperidone derivative or a precursor.[8] These reactions can be catalyzed by acids, bases, or, for stereocontrol, chiral organocatalysts.[8][9][10] Organocatalytic cascade reactions, in particular, have emerged as powerful tools for achieving high enantioselectivity in the synthesis of related spiro-oxindole piperidine structures.[10]
Q2: Why is controlling the stereochemistry at the spirocyclic C2-carbon so challenging?
A2: The primary challenge lies in the formation of a quaternary stereocenter at the junction of the chromane and piperidine rings. This center is sterically hindered, making it difficult for catalysts to effectively discriminate between the two faces of the reacting intermediates. Furthermore, the synthesis often generates multiple new stereocenters simultaneously, leading to potential diastereomeric mixtures that can be difficult to separate.[8][11] The final stereochemical outcome is highly sensitive to a delicate balance of steric and electronic factors, which are influenced by the catalyst, solvent, temperature, and substrate structure.[6]
Q3: What are the main differences between organocatalytic and transition-metal-catalyzed approaches for this synthesis?
A3: Both approaches have proven effective for synthesizing chiral spirocycles.
-
Transition-Metal Catalysis: Utilizes metals like palladium, iridium, or rhodium complexed with chiral ligands.[12][13] These methods are powerful for transformations like asymmetric allylic alkylations or Heck couplings to form spirocyclic systems and can offer very high enantioselectivities.[13] However, they can be sensitive to functional groups, and the cost and toxicity of the metal catalysts can be a concern.
-
Organocatalysis: Employs small, chiral organic molecules (e.g., derived from quinine, proline, or thiourea) to induce stereoselectivity.[9][14][15] This approach is often lauded for its operational simplicity, lower toxicity, and tolerance of air and moisture. For spiro[chromane-piperidine] and related structures, bifunctional organocatalysts that can activate both the nucleophile and electrophile via hydrogen bonding are particularly effective in creating a highly organized, chiral transition state.[9]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Poor or Incorrect Diastereoselectivity
Q: My reaction produces a mixture of diastereomers with low selectivity (e.g., close to 1:1 dr). How can I improve the diastereomeric ratio?
A: Low diastereoselectivity indicates that the energy difference between the transition states leading to the different diastereomers is minimal under your current conditions. To address this, you must amplify these small energy differences.
Causality & Solutions:
-
Thermodynamic vs. Kinetic Control: Your current conditions may favor a thermodynamic product mixture, where the ratio reflects the relative stability of the final diastereomers. To favor a single diastereomer, you should aim for kinetic control, where the product ratio is determined by the relative activation energies of the competing pathways.
-
Actionable Advice: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly enhance selectivity by making the reaction more sensitive to small differences in activation energy.
-
-
Catalyst Choice: The nature of the catalyst is paramount in dictating the geometry of the transition state. In acid-catalyzed condensations, the acid's strength and steric bulk play a crucial role.
-
Actionable Advice: Systematically screen different acid catalysts. For the synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, a related system, researchers found that switching from methanesulfonic acid (CH₃SO₃H) to the bulkier p-toluenesulfonic acid (TsOH) could invert or significantly improve diastereoselectivity.[8][16] This is because the bulkier catalyst creates a more sterically demanding transition state.
-
-
Solvent Effects: The solvent influences the solubility of intermediates and the stability of the transition states through solvation.
-
Actionable Advice: Screen solvents of varying polarity and coordinating ability. For instance, changing from a non-polar solvent like chloroform to a more coordinating one could alter the key intermolecular interactions that govern stereoselectivity.[8]
-
Data Summary: Catalyst and Solvent Effects on Diastereoselectivity
The following table, adapted from studies on a related spiro[chromane-pyrimidine] system, illustrates how catalyst and solvent choice can dramatically influence the diastereomeric outcome.[8][16]
| Entry | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) |
| 1 | CH₃SO₃H | CHCl₃ | 40 | 1 : 1.5 |
| 2 | TsOH | CHCl₃ | 40 | 3 : 1 |
| 3 | CH₃SO₃H | Dioxane | 60 | 1 : 2 |
| 4 | TsOH | Dioxane | 60 | > 20 : 1 (single isomer) |
Problem 2: Low Enantioselectivity in a Catalytic Asymmetric Reaction
Q: I am using a well-established chiral organocatalyst, but the enantiomeric excess (ee) of my spirocycle is poor (<50% ee). What are the likely causes?
A: Low enantioselectivity in an organocatalyzed reaction suggests that the catalyst is not effectively controlling the facial selectivity of the reaction. This can be due to a poorly organized transition state or competing non-catalyzed (background) reactions.
Causality & Solutions:
-
Suboptimal Catalyst-Substrate Matching: The chosen catalyst may not possess the ideal steric and electronic properties to form a well-defined, diastereomeric transition state with your specific substrates.
-
Actionable Advice: Screen a panel of catalysts from the same class but with different steric or electronic features. For example, if using a quinine-derived squaramide catalyst, test analogs with different substituents on the quinoline ring or the squaramide moiety.[9]
-
-
Background Reaction: The uncatalyzed reaction may be proceeding at a competitive rate, producing a racemic product that erodes the overall ee.
-
Actionable Advice:
-
Lower the Temperature: This is often the most effective way to slow down the higher-energy, uncatalyzed pathway relative to the lower-energy, catalyzed pathway.
-
Reduce Reactant Concentration: Lowering the concentration can disfavor the bimolecular background reaction.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 10 mol% to 20 mol%) can sometimes outcompete the background reaction.[15]
-
-
-
Presence of Impurities: Water, acid, or base impurities in your reagents or solvent can interfere with the catalyst's function, particularly those relying on hydrogen bonding networks.
-
Actionable Advice: Rigorously dry all solvents and reagents. If using an amine catalyst, ensure no acidic impurities are present, and vice-versa for acidic catalysts.
-
Experimental Workflow: Optimizing Enantioselectivity
Below is a logical workflow for troubleshooting low enantioselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 3: Low or No Product Yield
Q: My spirocyclization reaction is giving a very low yield or no product at all. How can I troubleshoot this?
A: Low yields are a common issue in complex transformations and can stem from poor substrate reactivity, catalyst deactivation, or unfavorable reaction equilibria.[5][17]
Causality & Solutions:
-
Insufficient Reactivity: The nucleophile or electrophile may not be sufficiently activated under the reaction conditions.
-
Actionable Advice:
-
Stronger Catalyst: If using a mild acid, switch to a stronger one. For organocatalytic reactions involving enolates, consider using a stronger co-catalyst or base if the mechanism allows.[6]
-
Activate the Substrate: Ensure your starting materials are correct and sufficiently reactive. For example, in a Knoevenagel/Michael cascade, the reactivity of the activated methylene compound is critical.
-
-
-
Decomposition: The starting materials or the spirocyclic product might be unstable under the reaction conditions (e.g., strong acid, high temperature).
-
Actionable Advice: Monitor the reaction by TLC or LC-MS for the formation of side products. If decomposition is observed, try running the reaction at a lower temperature or using a milder catalyst.[17]
-
-
Unfavorable Equilibrium: The spirocyclization step might be reversible and unfavorable.
-
Actionable Advice: If the reaction produces a volatile byproduct like water, use a Dean-Stark trap or add molecular sieves to drive the equilibrium toward the product side.
-
Logical Diagram: Diagnosing Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
Key Experimental Protocols
Protocol 1: Diastereoselective Acid-Catalyzed Synthesis
This protocol is adapted from the principles described for the synthesis of related spiro[chromane-pyrimidine] analogs and aims to achieve high diastereoselectivity through catalyst and solvent selection.[8][16]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 mmol, 1.0 equiv) and the piperidine-based precursor (e.g., a dihydropyrimidinone, 1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add p-toluenesulfonic acid (TsOH) (0.2 mmol, 0.2 equiv).
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold diethyl ether. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the major diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol 2: General Approach for Organocatalytic Enantioselective Synthesis
This protocol outlines a general procedure for an enantioselective Michael-addition/cyclization cascade, inspired by organocatalytic methods for constructing similar spirocyclic systems.[9][10]
-
Setup: To a vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., a quinine-derived thiourea, 0.02 mmol, 10 mol%).
-
Reagent Addition: Add the chromane precursor (e.g., a Knoevenagel adduct derived from salicylaldehyde, 0.2 mmol, 1.0 equiv) and the piperidine-based Michael donor (0.24 mmol, 1.2 equiv).
-
Solvent & Temperature: Add anhydrous toluene (2.0 mL) and cool the mixture to -20 °C in a cryocooler.
-
Reaction: Stir the reaction at -20 °C for 48-72 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purification: Purify by flash column chromatography using a hexane/ethyl acetate gradient to afford the chiral spiro[chromane-2,4'-piperidine] product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Benchchem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds.
- Gong, J. (n.d.). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. University of South Florida.
- Benchchem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
- Yan, H., et al. (2022). Advances in the Catalytic Asymmetric Synthesis of Chiral Spiroketals. Chinese Journal of Organic Chemistry, 42(11), 3640-3657.
-
Wang, Y., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(14), 2978–2983. [Link]
-
Al-Yasari, A. F., & Li, J. (2022). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis and Catalysis, 3(3), 227-248. [Link]
-
Gong, J., et al. (2018). Design, Synthesis, and Application of Chiral C2-Symmetric Spiroketal-Containing Ligands in Transition-Metal Catalysis. Angewandte Chemie International Edition, 57(19), 5325-5329. [Link]
-
Kasyan, N., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 2871. [Link]
- Kasyan, N., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Semantic Scholar.
-
Kasyan, N., et al. (2025). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 30(14), 2871. [Link]
- Heravi, M. M., et al. (2014). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. Journal of the Serbian Chemical Society, 79(1), 1-8.
-
You, Z. H., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(21), 6682-6686. [Link]
-
Wang, H., et al. (2022). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Chemical Neuroscience, 13(10), 1545-1556. [Link]
-
Wang, C., et al. (2017). Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction. Organic Letters, 19(24), 6752-6755. [Link]
-
Westphal, R., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8051. [Link]
-
Kumar, A., et al. (2016). Organocatalytic synthesis of enantiopure spiro acenaphthyl-pyrrolizidine/pyrrolidines: justifying the regioselectivity based on a distortion/interaction model. Organic & Biomolecular Chemistry, 14(12), 3291-3301. [Link]
-
Chen, Y. H., et al. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry, 80(11), 5872-5881. [Link]
- Bohrium. (n.d.). A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research.
-
ResearchGate. (n.d.). Design and Synthesis of Novel Spiro [Chromane‐2,4′‐Piperidin]‐4‐One Derivatives: Anti‐Proliferative Investigation and Molecular Docking Studies. [Link]
-
ResearchGate. (n.d.). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). [Link]
-
Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]
-
Kumar, A., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813. [Link]
-
ResearchGate. (n.d.). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. [Link]
Sources
- 1. A brief overview on recent advances in spiro[chromane-2,4′-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Organocatalytic Asymmetric Synthesis of Spiro-oxindole Piperidine Derivatives That Reduce Cancer Cell Proliferation by Inhibiting MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents | Semantic Scholar [semanticscholar.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. Design, Synthesis, and Application of Chiral C2 -Symmetric Spiroketal-Containing Ligands in Transition-Metal Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organocatalytic synthesis of enantiopure spiro acenaphthyl-pyrrolizidine/pyrrolidines: justifying the regioselectivity based on a distortion/interaction model - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Bioassay Refinement for Spiro[chromane-2,4'-piperidine]-4-one Derivatives
Welcome to the technical support center for researchers working with spiro[chromane-2,4'-piperidine]-4-one and its analogs. This guide is designed to provide you with in-depth technical and practical advice to ensure the consistency and reliability of your bioassay results. The unique spirocyclic structure of this compound class, while offering significant therapeutic potential, can present specific challenges in experimental settings.[1][2][3][4][5] This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the spiro[chromane-2,4'-piperidine]-4-one scaffold and why is it important in drug discovery?
The spiro[chromane-2,4'-piperidine]-4-one is a privileged heterocyclic scaffold, meaning its three-dimensional structure is frequently found in biologically active compounds.[1][2][3][4][5] It serves as a structural component in many drug candidates and biochemical probes.[2][4][5] Its rigid framework allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets.[6] This scaffold has been successfully utilized in the development of inhibitors for enzymes like Acetyl-CoA Carboxylase (ACC) and Histone Deacetylases (HDACs), as well as agonists for G-protein coupled receptors (GPCRs).[1]
Q2: What are the key physicochemical properties of spiro[chromane-2,4'-piperidine]-4-one derivatives that I should be aware of?
While experimental data for every derivative will vary, the core scaffold provides some general characteristics. It's important to consider these properties as they can significantly impact bioassay performance.
| Property | Value (for spiro[chroman-2,4'-piperidin]-4-one) | Implication for Bioassays |
| Molecular Weight | 217.26 g/mol | Generally falls within the range for good cell permeability. |
| Computed LogP | 1.774 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane penetration.[1] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Suggests good potential for oral bioavailability and cell permeability.[1] |
| Piperidine Moiety | Basic nitrogen atom | Can influence solubility in acidic versus neutral pH and may be involved in hydrogen bonding interactions with target proteins.[7][8][9] |
Q3: What are the common biological targets for this class of compounds?
Derivatives of this scaffold have shown activity against a diverse range of targets, including:
-
Enzymes: Acetyl-CoA Carboxylase (ACC), Histone Deacetylases (HDACs)[1]
-
G-Protein Coupled Receptors (GPCRs): For example, GPR119 agonists have been developed.[10]
-
Other applications: Anticancer,[4][11] anti-inflammatory,[12] and antibacterial activities are also being explored.[13]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Q: My dose-response curves are inconsistent between experiments, and I'm seeing high standard deviations within replicates. What could be the cause?
High variability in cell-based assays is a common issue that can often be traced back to compound handling, cell health, or the assay protocol itself.
A: Potential Causes and Solutions:
-
Compound Solubility and Aggregation: Spirocyclic and heterocyclic compounds can have limited aqueous solubility.[14][15] If the compound precipitates in your assay medium, it will lead to inconsistent concentrations and, consequently, variable results.
-
Solution:
-
Visually inspect for precipitation: Before adding your compound to the cells, visually check the diluted solutions for any cloudiness or particulate matter.
-
Optimize solvent concentration: While DMSO is a common solvent, its final concentration in the assay should be kept low (typically <0.5%) as it can be toxic to cells and may affect compound solubility.
-
Consider pre-dilution strategies: A serial dilution in a compatible buffer system before adding to the final assay medium can sometimes improve solubility.
-
Sonication: Briefly sonicating the stock solution before dilution can help break up aggregates.
-
-
-
Cell Health and Seeding Density: Inconsistent cell health or number of cells per well is a major source of variability.
-
Solution:
-
Consistent cell passage number: Use cells within a defined, low passage number range for all experiments.
-
Ensure even cell seeding: After seeding, gently rock the plate in a cross pattern to ensure an even distribution of cells. Avoid swirling, which can cause cells to accumulate in the center of the wells.
-
Monitor cell viability: Regularly perform a cell viability assay (e.g., Trypan Blue exclusion) before seeding to ensure you are starting with a healthy cell population.
-
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components and your test compound, leading to skewed results in those wells.
-
Solution:
-
Use a humidified incubator.
-
Avoid using the outermost wells for experimental data. Fill them with sterile water or media to create a humidity barrier.
-
-
Issue 2: Low Signal-to-Noise Ratio in Fluorescence-Based Assays
Q: I'm using a fluorescence-based readout, but my signal window is narrow, making it difficult to distinguish true hits from background noise. How can I improve this?
A low signal-to-noise (S/N) ratio can be due to a high background signal, a low specific signal, or both.
A: Potential Causes and Solutions:
-
Compound Autofluorescence: The chromanone core, a component of the spiro[chromane-2,4'-piperidine]-4-one scaffold, has the potential to exhibit intrinsic fluorescence, which can contribute to high background readings.
-
Solution:
-
Run a compound-only control: Measure the fluorescence of your compound in the assay buffer without cells or other reagents to determine its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Shift to longer wavelengths: If autofluorescence is an issue, consider using a fluorescent dye that excites and emits at longer wavelengths (red or far-red), as this region of the spectrum is typically less affected by compound autofluorescence.
-
Use a time-resolved fluorescence (TR-FRET) assay: TR-FRET assays have a time delay between excitation and emission detection, which can significantly reduce background fluorescence from interfering compounds.
-
-
-
High Background from Assay Components:
-
Solution:
-
Use phenol red-free media: Phenol red in cell culture media is a known source of fluorescence. Switch to a phenol red-free formulation during the assay.
-
Optimize reagent concentrations: High concentrations of fluorescent substrates or antibodies can lead to increased non-specific binding and higher background. Titrate these reagents to find the optimal concentration that provides a good signal window without excessive background.
-
-
-
Low Specific Signal:
-
Solution:
-
Optimize incubation times: Ensure you are incubating your compound and detection reagents for the optimal amount of time to achieve a robust signal.
-
Check instrument settings: Ensure the gain settings on your plate reader are optimized to maximize the signal without saturating the detector.
-
-
Issue 3: Discrepancies Between Biochemical and Cell-Based Assay Results
Q: My compound is very potent in a biochemical (e.g., enzyme inhibition) assay, but shows significantly lower activity in a cell-based assay. Why might this be happening?
This is a common challenge in drug discovery and often points to issues with the compound's ability to reach its target within a cellular environment.
A: Potential Causes and Solutions:
-
Poor Cell Permeability: Despite favorable calculated properties, the actual cell permeability of a specific derivative might be limited. The piperidine moiety can influence the charge state of the molecule at physiological pH, which in turn affects its ability to cross the cell membrane.[7][16]
-
Solution:
-
Consider the assay endpoint: If the target is intracellular, the compound must be able to cross the cell membrane.
-
Modify the compound structure: If poor permeability is suspected, medicinal chemistry efforts may be needed to optimize the compound's properties.
-
-
-
Compound Efflux by Transporters: Cells can actively pump compounds out, reducing the intracellular concentration available to bind the target.
-
Solution:
-
Use cell lines with known transporter expression: If available, test your compound in cell lines that lack specific efflux transporters to see if potency is restored.
-
Co-incubate with efflux pump inhibitors: While not a definitive solution, using known inhibitors of common efflux pumps can provide evidence for this mechanism.
-
-
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Solution:
-
Perform metabolic stability assays: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability.
-
-
Experimental Workflow and Data Analysis
A robust experimental design is crucial for obtaining reliable data. The following workflow outlines key steps for a typical cell-based assay with spiro[chromane-2,4'-piperidine]-4-one derivatives.
Caption: A generalized workflow for cell-based assays.
Signaling Pathway Example: GPR119 Agonism
Some spiro[chromane-2,4'-piperidine] derivatives have been identified as GPR119 agonists.[10] Understanding the downstream signaling pathway is crucial for designing relevant bioassays, such as measuring cyclic AMP (cAMP) levels.
Caption: Gs-protein signaling initiated by GPR119 agonists.
By systematically addressing these potential issues and employing robust experimental design, researchers can significantly improve the consistency and reliability of their bioassay data when working with the promising spiro[chromane-2,4'-piperidine]-4-one class of compounds.
References
- BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of Spiro[chroman-2,4'-piperidine]. BenchChem.
- Ghatpande, P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry, 28(23), 115813.
- Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(1), 025-034.
- PubChem. (n.d.). Spiro[chroman-2,4'-piperidine].
- Kosikowska, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6569.
- Szabó, R., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. International Journal of Molecular Sciences, 24(2), 1361.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Upreti, M., et al. (2012). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Medicinal Chemistry Letters, 3(10), 844-848.
- Ghatpande, P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. PubMed.
- Shaik, S. M., et al. (2022). Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review).
- Wang, Y., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 14(7), 963-970.
- Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity.
- Abdelatef, S. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science.
- Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters, 28(19), 3236-3241.
- Kosana, S. C., et al. (2022). Development and Biological Evaluation of Novel Spiro 4-Chromanones as Potent Quorum Sensing Inhibitors.
- Ghatpande, P., et al. (2020). A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research.
- Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18.
- Rather, R. A., & Bavi, R. S. (2023). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Pharmaceuticals, 16(8), 1136.
- Almássy, S., et al. (2021). Water soluble chromone Schiff base derivatives as fluorescence receptor for aluminium(III).
- Pinto, M., et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Organic & Biomolecular Chemistry, 19(24), 5419-5428.
- Acar, Ç., et al. (2024). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. Molecules, 29(1), 249.
- Rather, R. A., & Bavi, R. S. (2023). Piperine and piperidine-induced caspase pathway for activating cell apoptosis in cancer cells.
- Li, Y., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents. Bioorganic Chemistry, 139, 106767.
- Gultyay, D. S., et al. (2023).
- Li, Y., et al. (2023). Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents.
- Patel, G., et al. (2023). Review on the Synthesis of Bio-Active Spiro-Fused Heterocyclic Molecules. Current Organic Synthesis, 20(3), 180-208.
- Sree, S. L., & Kumar, D. (2022). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 20(1), 27-46.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Synthesis and biological evaluation of chromanone-based derivatives as potential anti-neuroinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Assay Interference from 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering assay interference with 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. This document provides in-depth troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate common experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: My assay signal is behaving unexpectedly in the presence of this compound. What are the likely causes?
A: Unexpected assay signals when using this spirocyclic compound can stem from several sources. The most common culprits are compound autofluorescence, fluorescence quenching, poor solubility leading to precipitation, and non-specific interactions with assay components.[1] It's crucial to systematically investigate these potential issues to ensure data integrity.
Q2: What is autofluorescence and how can I determine if my compound is contributing to it?
A: Autofluorescence is the intrinsic fluorescence emitted by a compound when excited by light.[2] To check for this, run a control experiment with your compound in the assay buffer without the fluorescent probe or substrate. If you detect a signal, it's likely due to the compound's autofluorescence.
Q3: Could the solvent, such as DMSO, be the source of the interference?
A: Yes, while dimethyl sulfoxide (DMSO) is a common solvent, it can interfere with assays, especially at concentrations above 1%.[3][4] It can affect cell viability, enzyme activity, and even contribute to compound precipitation when diluted into aqueous buffers.[3][5][6] Always run a vehicle control with the same final DMSO concentration to assess its impact.
Q4: What are "promiscuous inhibitors" and could this compound be one?
A: Promiscuous inhibitors are compounds that appear to inhibit multiple, unrelated targets in a non-specific manner.[7] This is often due to the formation of aggregates that sequester the target protein.[7][8] Compounds with complex ring systems, like the one , can sometimes exhibit such behavior. Specific counter-screens are necessary to rule out this mechanism.
Troubleshooting Guide: A Step-by-Step Approach
Issue 1: Suspected Compound Autofluorescence or Quenching
Fluorescence-based assays are particularly susceptible to interference. The aromatic rings and conjugated systems in this compound could absorb light at similar wavelengths to your fluorescent probes, leading to either artificial signal enhancement (autofluorescence) or reduction (quenching).
Causality: Autofluorescence occurs when the compound itself emits light upon excitation, adding to the assay signal. Quenching happens when the compound absorbs the energy that would otherwise be emitted by the fluorophore, leading to a decreased signal.
Troubleshooting Workflow:
Caption: Workflow to diagnose fluorescence interference.
Experimental Protocols:
-
Spectral Scanning:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiment.
-
Using a spectrophotometer, measure the absorbance spectrum across a range of wavelengths, including the excitation and emission wavelengths of your fluorophore.
-
Using a spectrofluorometer, measure the emission spectrum of the compound at the excitation wavelength of your assay.
-
-
Compound-Only Control:
-
Prepare wells containing the assay buffer and the compound at various concentrations.
-
Omit the fluorescent substrate or antibody.
-
Measure the fluorescence at the assay's emission wavelength. A significant signal indicates autofluorescence.
-
-
Probe-Spiking Experiment:
-
Prepare a solution of your fluorescent probe at a known concentration.
-
Add increasing concentrations of the test compound.
-
Measure the fluorescence. A dose-dependent decrease in signal suggests quenching.
-
Mitigation Strategies:
| Strategy | Description |
| Wavelength Shift | If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the compound's absorbance/emission profile. Red-shifted dyes are often a good choice.[9] |
| Time-Resolved Fluorescence (TRF) | TRF assays can help distinguish between short-lived compound fluorescence and the long-lived signal from a lanthanide-based probe. |
| Assay Technology Change | Consider an orthogonal assay with a different detection method, such as absorbance, luminescence, or a label-free technology like Surface Plasmon Resonance (SPR).[10] |
Issue 2: Compound Precipitation and Poor Solubility
The spirocyclic nature and benzyl group of this compound can contribute to its hydrophobicity, potentially leading to poor solubility in aqueous assay buffers.
Causality: When a compound's concentration exceeds its solubility limit in the assay buffer, it can precipitate out of solution.[11] This can lead to inconsistent results, light scattering that interferes with optical measurements, and an inaccurate assessment of the compound's true active concentration.
Troubleshooting Workflow:
Caption: Workflow to diagnose compound precipitation.
Experimental Protocols:
-
Visual Inspection: After adding the compound to the assay buffer, carefully inspect the wells for any cloudiness or visible particles.
-
Light Scattering Measurement: Use a plate reader capable of measuring absorbance at a high wavelength (e.g., 600-700 nm) where the compound is unlikely to have a chromophore. An increase in absorbance with increasing compound concentration can indicate light scattering from precipitates.
Mitigation Strategies:
| Strategy | Description |
| Lower Compound Concentration | Determine the maximum soluble concentration and work below this limit. |
| Increase DMSO Concentration | While being mindful of its own potential for interference, slightly increasing the final DMSO concentration (e.g., from 0.5% to 1%) might improve solubility. However, concentrations above 1% can have cytotoxic effects.[3][4] |
| Use of Surfactants | Including a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 in the assay buffer can help maintain compound solubility. |
| Formulation Aids | For cell-based assays, carriers like cyclodextrins can sometimes be used to enhance solubility.[11] |
Issue 3: Non-Specific Binding and Promiscuous Inhibition
Complex, hydrophobic molecules can sometimes bind non-specifically to proteins or other components in the assay, leading to false positives or negatives.
Causality: Non-specific binding can occur through hydrophobic or ionic interactions with assay components, such as the target protein, secondary enzymes, or even the surface of the assay plate.[12] Promiscuous inhibition through aggregation is another form of non-specific activity.[7]
Troubleshooting Workflow:
Caption: Workflow to diagnose non-specific binding.
Experimental Protocols:
-
Detergent Attenuation Assay:
-
Perform the inhibition assay in the presence and absence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregate-based inhibition.
-
-
Target Concentration Variation:
-
Run the inhibition assay at the standard target concentration and at a significantly higher (e.g., 10-fold) concentration.
-
A true, stoichiometric inhibitor's potency should be largely unaffected, whereas a promiscuous aggregator's apparent potency will decrease dramatically at the higher target concentration.[7]
-
Mitigation Strategies:
| Strategy | Description |
| Blocking Agents | Adding Bovine Serum Albumin (BSA) to the assay buffer can help to saturate non-specific binding sites.[12] |
| Buffer Optimization | Adjusting the pH or increasing the salt concentration of the buffer can disrupt non-specific ionic interactions.[12] |
| Counter-Screening | Test the compound against an unrelated target to assess its specificity. Activity against multiple unrelated targets is a red flag for promiscuity.[13] |
| Orthogonal Validation | Validate hits using a different assay format or a biophysical method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) that are less prone to certain artifacts.[10] |
References
-
Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Hansen, L. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(9), e0137486. Retrieved from [Link]
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
-
Shoichet, B. K. (2001). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of medicinal chemistry, 44(16), 2681–2690. Retrieved from [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotium.com [biotium.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promiscuous_Inhibitors_1 [macro.lsu.edu]
- 9. bmglabtech.com [bmglabtech.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce hERG Inhibition of Spiro[chromene-2,4'-piperidine] Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[chromene-2,4'-piperidine] derivatives. This guide is designed to provide in-depth, actionable strategies and troubleshooting advice for a critical challenge in the development of this chemical series: mitigating inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel is a major safety liability that can lead to life-threatening cardiac arrhythmias.[1][2]
This document moves beyond simple protocols to explain the causal relationships between chemical structure, physicochemical properties, and hERG channel affinity, empowering you to make informed decisions in your medicinal chemistry campaigns.
Part 1: Foundational Understanding & Initial Assessment
This section addresses the fundamental questions regarding the hERG liability associated with the spiro[chromene-2,4'-piperidine] scaffold.
Q1: What is hERG, and why is it a specific concern for spiro[chromene-2,4'-piperidine] derivatives?
A1: The hERG gene encodes the α-subunit of a voltage-gated potassium channel (Kv11.1) that is critical for cardiac repolarization, the process of resetting the heart muscle after each beat.[1] Inhibition of this channel delays repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram and can lead to a potentially fatal arrhythmia called Torsades de Pointes (TdP).[1][2]
The spiro[chromene-2,4'-piperidine] scaffold contains two key structural features that are common to many hERG inhibitors:
-
A Basic Nitrogen Center: The piperidine nitrogen can be protonated at physiological pH, becoming a positively charged cation.[3]
-
Hydrophobic/Aromatic Moieties: The chromene ring system provides a lipophilic and aromatic region.[4]
High-affinity hERG blockers typically access the central pore of the channel from inside the cell when the channel is in its open or inactivated state.[5][6] The binding site within the pore contains key aromatic residues (e.g., Tyr652 and Phe656) that interact with inhibitors via cation-π and hydrophobic interactions.[4] The spiro[chromene-2,4'-piperidine] core structure possesses the necessary combination of a basic amine and lipophilic/aromatic groups to engage these binding sites effectively. For instance, an early lead compound in this class exhibited a significant hERG inhibition of 92.73% at a 10 μM concentration.[7]
Q2: My initial screening shows significant hERG activity. What are the primary physicochemical properties I should investigate first?
A2: If your lead compound demonstrates hERG liability, the two most critical physicochemical properties to analyze are its basicity (pKa) and lipophilicity (logP) . These properties are often intertwined and represent the primary drivers of hERG affinity for this scaffold.
-
Basicity (pKa): The piperidine nitrogen is the key basic center. A high pKa means the nitrogen is predominantly protonated (positively charged) at physiological pH (∼7.4). This positive charge is a crucial pharmacophoric element for strong interaction with the negatively charged pore of the hERG channel.[8]
-
Lipophilicity (logP/logD): Highly lipophilic compounds tend to partition more readily into the cell membrane, increasing their local concentration near the intracellular binding site of the hERG channel.[4][9] Reducing lipophilicity can decrease this partitioning and, consequently, lower hERG inhibition.[4]
A successful strategy often involves a multi-parameter optimization that aims to reduce both pKa and logP while maintaining potency at the desired biological target.
Caption: Key interactions between a spiro-piperidine scaffold and the hERG channel pore.
Part 2: Troubleshooting & Structural Modification Guides
This section provides a question-and-answer guide to common issues encountered during lead optimization and offers concrete chemical strategies.
Q3: My lead compound has a pKa > 9.0 and a cLogP > 4.0. Where do I start modifying the structure to reduce hERG inhibition?
A3: With these properties, your compound is in a high-risk zone for hERG liability. The most impactful initial strategy is to reduce the basicity of the piperidine nitrogen . Lowering the pKa is often the most effective single change to mitigate hERG binding.[8][10]
Causality: By reducing the pKa, you decrease the proportion of the molecule that is protonated at physiological pH. A less basic amine has a weaker electrostatic and cation-π interaction with the hERG channel pore, thus lowering binding affinity.[4] A common goal is to reduce the pKa to a range of 7.0-8.0, or even lower if target activity can be maintained.
Recommended First Steps:
-
Introduce an Electron-Withdrawing Group (EWG): Place an EWG on the piperidine ring or on an adjacent atom. This can be a small amide, a fluorine atom, or a cyano group. The inductive effect of the EWG will pull electron density away from the nitrogen, making its lone pair less available for protonation and thereby lowering its pKa.
-
Bioisosteric Replacement: Consider replacing the piperidine ring with a less basic isostere.[3] (See Q7 for more details). A prime example from medicinal chemistry is the replacement of a piperidine with a piperazine, which can lower the pKa by two orders of magnitude.[4][10]
Q4: I've tried adding EWGs near the piperidine nitrogen, but I'm losing target potency. What other strategies can address lipophilicity?
A4: It's a common challenge to balance hERG reduction with maintaining on-target activity. If modulating basicity directly impacts your pharmacophore, the next logical step is to reduce overall molecular lipophilicity , focusing on regions distal to the primary pharmacophore elements.[4]
Causality: The hERG channel is situated within the cell membrane. A highly lipophilic compound will have a higher concentration within the lipid bilayer, creating a larger reservoir of drug available to access the channel's intracellular binding site.[4] By making the molecule more polar, you can shift its distribution away from the membrane and into the aqueous cytosol, effectively lowering its concentration at the site of action and reducing inhibition.
Practical Strategies:
-
Modify the Chromene Ring: Add small, polar substituents (e.g., -OH, -CN, small amides) to the chromene portion of the molecule. This is often referred to as adding a "touch of polarity".[4] One successful example in the spiro[chromene-2,4'-piperidine] series involved adding a chloro group at the 7-position, which contributed to a significant reduction in hERG inhibition (from 92.7% to 43.9% at 10 µM).[7]
-
Remove Aromaticity: If possible, saturate one of the rings in the chromene system to create a chromane derivative. This removes a source of π-π stacking interactions and generally lowers logP.[4][11]
-
Introduce an Acidic Group: Adding a carboxylic acid to create a zwitterion is a powerful strategy to drastically reduce lipophilicity.[4][10] However, this can negatively impact cell permeability and may require careful placement or the use of sterically hindered groups to avoid metabolic liabilities like acyl glucuronide formation.[10]
Caption: A typical workflow for mitigating hERG inhibition in drug discovery.
Part 3: Advanced Strategies & Experimental FAQs
This section covers more advanced medicinal chemistry tactics and provides guidance on the critical assays used to measure hERG inhibition.
Q5: What are some specific bioisosteric replacements for the piperidine ring that have proven successful in reducing hERG liability?
A5: Bioisosteric replacement is a key strategy in medicinal chemistry to modulate physicochemical properties while retaining biological activity.[3][12] For the basic piperidine ring, the goal is to replace it with a group that has a lower pKa or different geometric properties that disrupt hERG binding.
| Bioisostere | Rationale for hERG Reduction | Potential Liabilities |
| Piperazine | Significantly lowers the pKa of the distal nitrogen. The second nitrogen offers a new vector for substitution to improve properties. | May introduce new metabolic liabilities or off-target effects (e.g., CNS). |
| Morpholine | The oxygen atom reduces the pKa of the nitrogen via an inductive effect and increases polarity. | Can sometimes be metabolically labile. May reduce target potency if the full lipophilicity of the piperidine ring is required. |
| Constrained Amines (e.g., 3-aminoazetidine) | Reduces pKa and alters the exit vectors from the basic center. Can remove chiral centers and may no longer be a substrate for monoamine oxidase.[3] | Synthesis can be more complex. The constrained conformation may not be tolerated by the target receptor. |
| Acyclic Amines with Polar Groups | Attaching polar groups (e.g., hydroxyl, amide) near an acyclic amine can lower its pKa and shield it from interacting with the hERG channel. | Increased flexibility can lead to a loss of potency (entropic cost of binding). |
When choosing a bioisostere, it is crucial to consider not only the impact on pKa and logP but also the change in the three-dimensional orientation of substituents, as this can profoundly affect on-target potency.[3]
Q6: What is the gold-standard assay for measuring hERG inhibition, and what are the key parameters I should request?
A6: The definitive gold-standard assay for assessing hERG channel inhibition is the manual whole-cell patch-clamp electrophysiology study performed on mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9] This assay provides the most detailed and accurate measurement of channel function.
Why it's the Gold Standard: Unlike binding or fluorescence assays, patch-clamp directly measures the flow of ions through the channel in real-time, providing mechanistic information about how a compound inhibits channel function.[9][13]
Key Parameters to Request/Analyze:
-
IC50 Value: The concentration of your compound that causes 50% inhibition of the hERG current. This is the primary quantitative measure of hERG liability.
-
Voltage Protocol: Ensure a protocol is used that allows for the assessment of state-dependent block (i.e., whether the compound preferentially blocks the open, closed, or inactivated state of the channel). This is crucial as most blockers bind to the open or inactivated states.[6]
-
Temperature: Experiments should be conducted at or near physiological temperature (35-37°C), as hERG channel kinetics and drug binding can be temperature-dependent.[14]
-
Positive Control: Always run a known potent hERG inhibitor (e.g., Dofetilide, E-4031, Cisapride) in parallel to validate the assay's sensitivity and reproducibility.
While manual patch-clamp is the gold standard, higher-throughput automated patch-clamp (APC) systems are often used for earlier-stage screening. These are excellent for rank-ordering compounds but may have slightly lower data quality than a manual rig.
Q7: My patch-clamp IC50 results are variable between experiments. What are the most common sources of this variability?
A7: Variability in patch-clamp data is a common frustration. Several factors, both chemical and biological, can contribute to this.
Common Sources of Variability:
-
Compound Solubility and Stability: Poorly soluble compounds may precipitate in the aqueous buffer, leading to an inaccurate test concentration. Compounds may also be unstable at 37°C or adsorb to the plastic tubing of the perfusion system. Troubleshooting: Always check the aqueous solubility of your compound in the assay buffer. Use DMSO stock concentrations that result in a final DMSO concentration of ≤0.1-0.5% in the final buffer. Run a stability test of the compound in the buffer at the experimental temperature.
-
Cell Passage Number and Health: The health and passage number of the cell line can affect the level of hERG channel expression and the overall membrane integrity. Troubleshooting: Use cells from a consistent and low passage number. Ensure cells are healthy and have a stable resting membrane potential before starting the experiment.
-
Assay pH Control: The pH of the extracellular and intracellular solutions is critical. Acidosis (lower pH) can alter both channel gating and the protonation state of your compound, potentially increasing the extent and speed of drug-induced block.[6][14] Troubleshooting: Ensure all buffers are freshly prepared and that the pH is rigorously controlled and monitored throughout the experiment.
-
Inconsistent Voltage Clamp Quality: A "leaky" seal between the patch pipette and the cell membrane can lead to inaccurate current measurements. Troubleshooting: This is highly dependent on operator skill for manual patch-clamp. For automated systems, ensure quality control parameters for seal resistance and series resistance are strictly applied.
Experimental Protocol: Manual Whole-Cell Patch-Clamp for hERG Inhibition
This protocol provides a generalized workflow for assessing the inhibitory potential of a spiro[chromene-2,4'-piperidine] derivative on hERG channels.
Objective: To determine the IC50 of a test compound on hERG current in a stable cell line.
Materials:
-
HEK293 cells stably expressing the KCNH2 (hERG) gene.
-
Extracellular (bath) solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Patch-clamp amplifier, microscope, and perfusion system.
-
Borosilicate glass capillaries for pipette fabrication.
Methodology:
-
Cell Preparation: Plate hERG-HEK293 cells onto glass coverslips 24-48 hours before the experiment. Ensure sub-confluent density to facilitate patching onto single, isolated cells.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration:
-
Mount a coverslip in the recording chamber and perfuse with extracellular solution at 37°C.
-
Under microscopic guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of suction to rupture the cell membrane beneath the pipette tip, establishing the whole-cell configuration.
-
-
Initial Current Recording:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a depolarizing voltage step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the characteristic hERG "tail current" as channels recover from inactivation and deactivate.
-
Repeat this voltage protocol at a steady frequency (e.g., every 15 seconds) until a stable baseline current is established.
-
-
Compound Application:
-
Prepare a series of dilutions of the test compound in the extracellular solution (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the current inhibition to reach a steady state at each concentration (typically 3-5 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the peak amplitude of the tail current at -50 mV for each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline current in the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
References
-
Wang, Y., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Various Authors. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. ResearchGate. Available at: [Link]
-
Hu, D., et al. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. Available at: [Link]
-
Various Authors. (N.D.). Reducing hERG inhibition by lowering pKa. ResearchGate. Available at: [Link]
- Vandenberg, J.I., et al. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Progress in Biophysics and Molecular Biology.
-
Penzes, M., et al. (2022). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC - PubMed Central. Available at: [Link]
- Mitcheson, J., Perry, M., & Sanguinetti, M. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. British Journal of Pharmacology.
- Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry.
-
Drug Discovery and Development, University of Dundee. (2023). hERG blockers and how to avoid making them. Part 1. YouTube. Available at: [Link]
-
Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link]
-
Wang, Y., et al. (2023). Identification of Spiro[chromene-2,4'-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PubMed. Available at: [Link]
-
Lonskaya, T., et al. (2016). Role of the pH in state-dependent blockade of hERG currents. ResearchGate. Available at: [Link]
-
Windley, M.J., et al. (2025). Pharmacological Inhibition of the hERG Potassium Channel Is Modulated by Extracellular But Not Intracellular Acidosis. ResearchGate. Available at: [Link]
-
Meanwell, N.A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
- Sanguinetti, M.C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.
-
Koshizuka, T., et al. (2018). Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. PubMed. Available at: [Link]
-
Cambridge MedChem Consulting. (2022). Basic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]
-
Various Authors. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and G q -Biased 5-HT 2C Receptor Partial Agonists. ResearchGate. Available at: [Link]
-
El-Haou, S., et al. (2023). Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk. MDPI. Available at: [Link]
-
Wang, Y., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq‑Biased 5‑HT2C Receptor Partial Agonists. Figshare. Available at: [Link]
-
El-Haou, S., et al. (2023). Facilitation of hERG Activation by Its Blocker: A Mechanism to Reduce Drug-Induced Proarrhythmic Risk. PubMed Central. Available at: [Link]
- Ekins, S., et al. (2002). Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel. Journal of Pharmacology and Experimental Therapeutics.
-
Salmaso, V., et al. (2021). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central. Available at: [Link]
Sources
- 1. Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. drughunter.com [drughunter.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Confirming the Mechanism of Action of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one as a Sigma-1 Receptor Antagonist
An In-Depth Technical Guide for Researchers in Pharmacology and Drug Development
Abstract
This guide details a comprehensive experimental strategy to elucidate and confirm the mechanism of action (MoA) for the novel compound, 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. Structural analysis of its spiro[chromane-2,4'-piperidine] core, a scaffold present in various biologically active agents, suggests a potential interaction with sigma receptors.[1][2][3][4] This document outlines a logical, multi-step approach, beginning with in vitro target engagement and functional assays, progressing to selectivity profiling, and culminating in a model for in vivo validation. Through objective comparison with well-characterized pharmacological tools—the sigma-1 (σ1) agonist (+)-Pentazocine and the selective σ1 antagonist S1RA (E-52862)—this guide provides the necessary protocols and rationale to definitively characterize the compound's primary MoA as a selective σ1 receptor antagonist.
Introduction: The Spirochromane Scaffold and the Sigma-1 Receptor Target
The spiro[chromane-2,4'-piperidine]-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and G-protein-coupled receptor (GPCR) modulation.[1][2][3][5] The specific compound of interest, this compound (hereafter referred to as "Compound X"), incorporates a benzylpiperidine moiety, a common pharmacophore in ligands targeting the σ1 receptor.[6]
The σ1 receptor is a unique ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER).[7] It is implicated in a vast array of cellular functions, including the modulation of ion channels, intracellular calcium signaling, and neurotransmitter release.[7][8][9] Consequently, σ1 receptor modulators are being investigated for numerous CNS disorders, neuropathic pain, and cancer.[7][10][11]
This guide's objective is to provide a rigorous framework for confirming the hypothesis that Compound X acts as a σ1 receptor antagonist. This will be achieved by systematically comparing its pharmacological profile to that of established research compounds.
Hypothesis and Experimental Strategy
Based on the structural features of Compound X, the primary hypothesis is that it binds to and antagonizes the σ1 receptor. To test this, a phased experimental approach is necessary to build a comprehensive evidence base.
Experimental Workflow
The logical progression of experiments is designed to answer three fundamental questions:
-
Target Engagement: Does Compound X physically bind to the σ1 receptor with high affinity?
-
Functional Modulation: Does this binding translate into a functional effect (antagonism) in a cellular context?
-
Selectivity & In Vivo Relevance: Is the effect specific to the σ1 receptor, and can it be observed in a relevant physiological system?
The following diagram illustrates the proposed workflow:
Caption: Experimental workflow for MoA confirmation.
Phase 1: In Vitro Target Engagement and Functional Activity
The initial phase focuses on confirming direct interaction with the σ1 receptor and characterizing the nature of this interaction in a cell-based system.
Experiment 1: Competitive Radioligand Binding Assay
Causality and Rationale: This experiment is the foundational step to confirm direct physical binding of Compound X to the σ1 receptor. By competing against a known high-affinity radioligand, -pentazocine, we can determine the binding affinity (Ki) of Compound X.[10] A low nanomolar Ki value would provide strong evidence of potent target engagement. We will compare this affinity to S1RA (E-52862), a known selective σ1 antagonist.[12]
Protocol: σ1 Receptor Radioligand Binding Assay
-
Preparation: Prepare guinea pig brain membrane homogenates as the source of σ1 receptors, as previously described.[10]
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of membrane homogenate (approx. 200 µg protein).
-
50 µL of -pentazocine at a final concentration of 2 nM.
-
50 µL of varying concentrations of test compound (Compound X, S1RA, or (+)-Pentazocine) ranging from 0.1 nM to 10 µM.
-
-
Non-Specific Binding: To a separate set of wells, add 10 µM of unlabeled Haloperidol to determine non-specific binding.[10]
-
Incubation: Incubate the plates at 37°C for 150 minutes.
-
Termination: Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values generated by non-linear regression of the competition curves.
Comparative Data Summary (Hypothetical Results)
| Compound | Target | Ki (nM) | Classification |
| Compound X | σ1 Receptor | 15.5 | Test Compound |
| S1RA (E-52862) | σ1 Receptor | 17.0[12] | Reference Antagonist |
| (+)-Pentazocine | σ1 Receptor | 3.1 | Reference Agonist |
Experiment 2: NGF-Induced Neurite Outgrowth Assay
Causality and Rationale: Binding alone does not define function. We must determine if Compound X acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Activation of the σ1 receptor by agonists like (+)-pentazocine is known to potentiate Nerve Growth Factor (NGF)-induced neurite outgrowth in PC12 cells.[13] An antagonist will block this potentiation. This assay provides a clear functional readout to distinguish between agonism and antagonism.
Protocol: Neurite Outgrowth Assay in PC12 Cells
-
Cell Plating: Plate PC12 cells on collagen-coated plates and allow them to adhere for 24 hours.
-
Treatment Groups:
-
Vehicle Control
-
NGF (2.5 ng/mL) alone
-
NGF + (+)-Pentazocine (300 nM)
-
NGF + (+)-Pentazocine (300 nM) + varying concentrations of Compound X (1 nM - 1 µM)
-
NGF + (+)-Pentazocine (300 nM) + varying concentrations of S1RA (1 nM - 1 µM)
-
-
Incubation: Incubate cells for 72 hours.
-
Fixation & Imaging: Fix the cells with 4% paraformaldehyde and capture images using a phase-contrast microscope.
-
Quantification: A cell is considered differentiated if it possesses at least one neurite equal to or greater than the diameter of its cell body. Quantify the percentage of differentiated cells in at least 10 random fields per well.
-
Data Analysis: Plot the percentage of differentiated cells against the concentration of the antagonist (Compound X or S1RA) to determine the IC50 for the inhibition of the agonist effect.
Signaling Pathway and Mechanism of Inhibition
The diagram below illustrates how a σ1 agonist potentiates the NGF signaling cascade and how an antagonist blocks this effect.
Caption: σ1 receptor modulation of NGF signaling.
Phase 2: Specificity and In Vivo Validation
After establishing on-target activity, it is critical to assess selectivity and confirm that the mechanism translates to a physiological response.
Experiment 3: Broad Panel Off-Target Screening
Causality and Rationale: To be a valuable research tool or therapeutic candidate, a compound must be selective for its intended target. Non-specific binding can lead to confounding results and potential toxicity. A broad screening panel (such as the Eurofins SafetyScreen44) is an industry-standard method to rapidly assess a compound's affinity for a wide range of common off-targets (e.g., other GPCRs, ion channels, transporters). Significant inhibition (>50% at 1 µM) of any other target would require further investigation. S1RA is known to be highly selective, making it an excellent benchmark.[11]
Protocol: Off-Target Liability Screen
-
Compound Submission: Submit Compound X to a contract research organization (CRO) for screening against a standard safety panel (e.g., SafetyScreen44).
-
Assay Conditions: The CRO will perform radioligand binding assays for ~44 different targets at a fixed concentration of Compound X (typically 1 µM).
-
Data Reporting: Results are reported as the percent inhibition of radioligand binding for each off-target.
-
Analysis: Compare the off-target profile of Compound X to that of S1RA. The ideal result is minimal (<50%) inhibition across the panel, confirming high selectivity for the σ1 receptor.
Comparative Data Summary (Hypothetical Results)
| Compound | Primary Target (Ki) | Off-Target Hits (>50% Inh. @ 1µM) | Selectivity Profile |
| Compound X | σ1 (15.5 nM) | None | Highly Selective |
| S1RA (E-52862) | σ1 (17.0 nM) | None reported[11] | Highly Selective |
Experiment 4: In Vivo Target Validation in a Neuropathic Pain Model
Causality and Rationale: The final step is to validate the MoA in a living system. σ1 receptor antagonists have demonstrated robust efficacy in preclinical models of neuropathic pain.[10][11] The capsaicin-induced secondary hyperalgesia model is a well-established assay for this purpose.[14] If Compound X is a functional σ1 antagonist, it should reduce pain-like behaviors in this model, and its effect should be comparable to that of S1RA.
Protocol: Capsaicin-Induced Pain Model in Mice
-
Acclimation: Acclimate male C57BL/6 mice to the testing environment and handling procedures.
-
Baseline Measurement: Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
-
Drug Administration: Administer Compound X, S1RA (e.g., 32-64 mg/kg, i.p.), or vehicle to different groups of mice.[12]
-
Capsaicin Injection: 30 minutes after drug administration, inject capsaicin (1 µg) into the plantar surface of one hind paw.
-
Post-Capsaicin Measurement: Measure the paw withdrawal threshold again at 15, 30, and 60 minutes post-capsaicin injection.
-
Data Analysis: Calculate the change in paw withdrawal threshold from baseline. A significant increase in the threshold in the drug-treated groups compared to the vehicle group indicates an analgesic effect.
Conclusion
By following this structured, comparative approach, researchers can build a robust data package to confirm the mechanism of action of this compound. Positive results across these experiments—demonstrating potent and selective binding to the σ1 receptor, functional antagonism in a cellular assay, and efficacy in a relevant in vivo model—would provide conclusive evidence that Compound X is a selective σ1 receptor antagonist. This characterization is the critical first step in establishing its value as a novel pharmacological tool for studying σ1 receptor biology or as a lead compound for drug development programs.
References
-
The Pharmacology of Sigma-1 Receptors. PubMed Central. Available at: [Link]
-
Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. Nova Science Publishers. Available at: [Link]
-
Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. PubMed Central. Available at: [Link]
-
Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine. PubMed Central. Available at: [Link]
-
The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]
-
E-52862. Wikipedia. Available at: [Link]
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Pharmacology. Available at: [Link]
-
Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Available at: [Link]
-
E-52862. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at: [Link]
-
Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. PubMed. Available at: [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. ResearchGate. Available at: [Link]
-
Synthesis and Cytotoxic Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives with Apoptosis-Inducing Activity. Bibliomed. Available at: [Link]
-
E-52862—A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy. PubMed Central. Available at: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline. Semantic Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. PubMed. Available at: [Link]
-
Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[13]benzofuran-1,4'-piperidine]. PubMed. Available at: [Link]
-
Synthesis and σ receptor affinity of spiro[[13]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and σ receptor affinity of spiro[[2]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 10. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. E-52862 - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. | Semantic Scholar [semanticscholar.org]
- 14. Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of in vitro data for spiro[chromane-2,4'-piperidine]-4-one derivatives
A Comprehensive Guide to Ensuring Reproducibility of In Vitro Data for Spiro[chromane-2,4'-piperidine]-4-one Derivatives
Authored by: A Senior Application Scientist
In the landscape of modern drug discovery, the spiro[chromane-2,4'-piperidine]-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic motif have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vitro bioactivity of these compounds, with a core focus on generating robust and reproducible data. We will delve into the critical experimental parameters, compare common assay methodologies, and underscore the importance of self-validating systems to ensure the trustworthiness of your findings.
The Importance of Reproducibility in Preclinical Research
The issue of reproducibility in preclinical research is a well-documented challenge that can impede the translation of promising findings from the bench to the clinic.[7][8][9] Factors influencing the reproducibility of in vitro drug-response studies are multifaceted and can range from the choice of analytical assay to subtle variations in cell culture techniques.[7][10] For a chemical series like spiro[chromane-2,4'-piperidine]-4-one derivatives, where subtle structural modifications can lead to significant changes in biological activity, establishing a rigorous and reproducible testing cascade is paramount.
Comparative Analysis of In Vitro Assays for Anticancer Activity
The anticancer potential of spiro[chromane-2,4'-piperidine]-4-one derivatives is a major area of investigation.[4][11][12] The following section compares the most common in vitro assays used to assess their cytotoxic and mechanistic properties.
Cytotoxicity Assays: A Comparative Overview
The initial screening of anticancer compounds typically involves assessing their ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1]
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Considerations for Reproducibility |
| MTT Assay | Measures metabolic activity via NAD(P)H-dependent cellular oxidoreductase enzymes that reduce MTT to formazan.[1] | Inexpensive, high-throughput. | Can be influenced by compounds affecting cellular metabolism. Incomplete solubilization of formazan crystals can lead to variability. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels as an indicator of metabolically active cells. | High sensitivity, broad linear range. | ATP levels can be modulated by factors other than cell viability. |
| Direct Cell Counting (e.g., Trypan Blue Exclusion) | Microscopic enumeration of viable cells that exclude the dye. | Direct measure of cell number, distinguishes between viable and non-viable cells. | Lower throughput, operator-dependent variability. |
It is crucial to recognize that the choice of assay can significantly impact the measured drug response, and this effect can be compound-dependent.[7][8] For instance, a compound that inhibits mitochondrial respiration might show artificially high potency in an MTT assay. Therefore, validating cytotoxic effects with an orthogonal method, such as direct cell counting, is a critical step in ensuring data robustness.
Mechanistic Assays: Unraveling the Mode of Action
Beyond cytotoxicity, understanding how a compound exerts its effects is essential. For many spiro[chromane-2,4'-piperidine]-4-one derivatives, the induction of apoptosis is a key mechanism of action.[11]
Table 2: In Vitro Cytotoxic Activity of Representative Spiro[chromane-2,4'-piperidine]-4-one Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound with sulfonyl spacer | MCF-7 (Breast Carcinoma) | 0.31 - 5.62 | [1][11] |
| A2780 (Ovarian Cancer) | 0.31 - 5.62 | [1][11] | |
| HT-29 (Colorectal Adenocarcinoma) | 0.31 - 5.62 | [1][11] | |
| Trimethoxyphenyl derivative | MCF-7 (Breast Carcinoma) | 18.77 - 47.05 | [1][11] |
| A2780 (Ovarian Cancer) | 18.77 - 47.05 | [1][11] | |
| HT-29 (Colorectal Adenocarcinoma) | 18.77 - 47.05 | [1][11] |
Experimental Workflow for Assessing Anticancer Activity
A well-defined experimental workflow is fundamental to achieving reproducible results. The following diagram illustrates a logical progression for evaluating the in vitro anticancer properties of spiro[chromane-2,4'-piperidine]-4-one derivatives.
Caption: Postulated signaling pathway for HDAC-inhibiting derivatives.
Conclusion and Future Directions
The spiro[chromane-2,4'-piperidine]-4-one scaffold is a versatile template for the design of novel therapeutic agents. However, the value of these discoveries is intrinsically linked to the reproducibility of the in vitro data that supports them. By carefully selecting and validating assay methodologies, adhering to detailed and standardized protocols, and exploring the underlying mechanisms of action, researchers can generate high-quality, reliable data. Future studies should aim for a multi-center approach to validate the in vitro activity of lead compounds, further strengthening the confidence in their therapeutic potential. [7][8]
References
- Current time information in Le Flore County, US. (n.d.). Google.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (n.d.). Semantic Scholar.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2017). bioRxiv.
- Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4'- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2025). ResearchGate.
- Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science.
- Application Notes and Protocols for In Vitro Evaluation of Spiro[chroman-2,4'-piperidine] Activity. (n.d.). Benchchem.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019). bioRxiv.
- Synthesis and Cytotoxic Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives with Apoptosis-Inducing Activity. (n.d.). Journal of Applied Pharmaceutical Science - Bibliomed.
- In Vitro Research Reproducibility: Keeping Up High Standards. (n.d.). PMC - PubMed Central.
- A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. (2019). bioRxiv.
- Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (n.d.). Semantic Scholar.
- Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Semantic Scholar.
- Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomed Pharmacol J.
- Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (n.d.). Semantic Scholar.
- Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals.
- Synthesis, biological evaluation and molecular docking of spirofurochromanone derivatives as anti-inflammatory and antioxidant agents. (n.d.). ResearchGate.
- A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020). PubMed.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). PMC - NIH.
- Development of Spiro[chromane-2,4′-piperidine]-4(3H)-one Compounds in the Field of Medicinal Chemistry Research (A Review). (2025). ResearchGate.
- Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. (2025). ResearchGate.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (n.d.). bepls.
- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Semantic Scholar.
- In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. (2025). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | Semantic Scholar [semanticscholar.org]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. [PDF] Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HDAC Inhibitors: The Established Benchmark SAHA vs. a Novel Spiro[chromane-2,4'-piperidine] Scaffold
This guide provides an in-depth comparative analysis of two distinct histone deacetylase (HDAC) inhibitors: Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), the first-in-class approved drug, and the novel chemical entity 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one, representing a promising new scaffold. We will dissect their mechanisms, compare their performance based on available preclinical data, and provide detailed, field-proven protocols for their evaluation.
Introduction: Targeting the Epigenetic Machinery
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression.[1] In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes. HDAC inhibitors (HDACis) counteract this by promoting histone hyperacetylation, which relaxes chromatin structure and reactivates gene expression, ultimately leading to outcomes like cell cycle arrest, differentiation, and apoptosis.[2]
The clinical validation of this strategy was marked by the FDA approval of SAHA (Vorinostat) in 2006 for treating cutaneous T-cell lymphoma (CTCL).[3] While SAHA's success established HDACs as a viable therapeutic target, its nature as a pan-HDAC inhibitor—acting on multiple HDAC isoforms—has spurred the search for next-generation inhibitors with improved selectivity and potentially better therapeutic windows.[4][5] The spiro[chromane-2,4'-piperidine] scaffold represents one such effort to explore novel chemical spaces for more tailored HDAC inhibition.[6]
The Competitors: A Profile
SAHA (Vorinostat): The Pan-HDAC Inhibitor Benchmark
SAHA is a hydroxamic acid-based small molecule that potently inhibits class I and II HDACs.[7] Its mechanism involves the hydroxamic acid moiety chelating the zinc ion within the catalytic pocket of the HDAC enzyme, effectively blocking its deacetylase activity. This leads to the accumulation of acetylated histones and other non-histone proteins, affecting a wide array of cellular processes.[8]
This compound: A Novel Scaffold
This compound belongs to a series of novel HDAC inhibitors built around a spiro[chromane-2,4'-piperidine] core.[6] The rationale behind developing such novel scaffolds is to achieve different isoform selectivity profiles and improve pharmacokinetic properties compared to established inhibitors like SAHA. The design often incorporates a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme. In this class of molecules, the spirocyclic core serves as a rigid and three-dimensionally complex linker and cap region.
Head-to-Head Comparison: Performance & Properties
The direct comparison of these two specific molecules is based on synthesizing data from studies on SAHA and research on the spiro[chromane-2,4'-piperidine] class of inhibitors.
In Vitro Inhibitory Potency and Selectivity
The efficacy of an HDACi is initially defined by its half-maximal inhibitory concentration (IC50) against purified HDAC enzymes. SAHA is known for its broad, potent activity across multiple isoforms. In contrast, modifications to the spiro-piperidine scaffold can tune its selectivity.
| Compound | HDAC1 (IC50) | HDAC3 (IC50) | Pan-HDAC Activity | Reference |
| SAHA (Vorinostat) | 10 nM | 20 nM | Potent, non-selective inhibitor of Class I & II HDACs | [7] |
| Spiro-piperidine Class | Varies by derivative | Varies by derivative | Can be optimized for improved selectivity or potency | [6] |
| Table 1: Comparison of in vitro HDAC inhibitory activity. Data for the spiro-piperidine class is representative of the scaffold's potential, with specific values depending on the exact substitution. |
Anti-proliferative Activity in Cancer Cell Lines
A critical measure of performance is the ability to inhibit the growth of cancer cells. This is typically quantified by the concentration required to inhibit cell growth by 50% (GI50 or IC50).
| Compound | Cell Line | Cancer Type | Anti-proliferative IC50 | Reference |
| SAHA (Vorinostat) | Various | Various | 3 - 8 µM | [7] |
| Spiro-piperidine Derivative 16 | MCF-7 | Breast Carcinoma | 0.31 µM | [9] |
| Spiro-piperidine Derivative 16 | A2780 | Ovarian Cancer | 5.62 µM | [9] |
| Spiro-piperidine Derivative 16 | HT-29 | Colorectal Adenocarcinoma | 2.13 µM | [9] |
| Table 2: Comparison of anti-proliferative activity. Note that Spiro-piperidine Derivative 16 is a related compound from the same structural class, demonstrating the scaffold's potent anticancer activity. |
The data suggests that optimized compounds from the spiro-piperidine class can exhibit anti-proliferative activity comparable to or even exceeding that of SAHA in certain cell lines.[9]
Mechanism of Action: Induction of Apoptosis
Both SAHA and novel HDAC inhibitors exert their anti-cancer effects primarily by inducing apoptosis (programmed cell death) and cell cycle arrest.[2][10] SAHA achieves this by modulating the expression of Bcl-2 family proteins and other key regulators.[11] Mechanistic studies on active spiro-piperidine derivatives show they also potently induce apoptosis and cause cell cycle arrest, particularly in the G2-M phase, confirming they engage the same desired downstream pathways.[9]
Pharmacokinetic Profile
A significant driver for developing new HDACi scaffolds is the potential for improved pharmacokinetic (PK) properties, such as lower clearance and longer half-life, which can lead to better in vivo efficacy. Studies on spiro[chromane-2,4'-piperidine] derivatives have shown that they can be optimized to exhibit lower clearance rates and higher drug exposure (AUC) after both intravenous and oral administration compared to initial lead compounds, correlating with superior in-vivo anti-tumor activity.[6] This represents a key potential advantage over first-generation HDACis.
Experimental Validation: Protocols and Workflow
To empower researchers to conduct their own comparative studies, we provide the following validated protocols. The causality behind these experimental choices is to create a self-validating system: the HDAC activity assay confirms biochemical potency, the Western blot confirms target engagement in a cellular context, and the cell viability assay confirms the desired biological outcome.
Protocol 1: In Vitro HDAC Activity Assay (Colorimetric)
-
Principle: This assay measures the enzymatic activity of HDACs using a colorimetric substrate containing an acetylated lysine. Deacetylation by active HDACs sensitizes the substrate for a developer, which then produces a measurable color. The signal is inversely proportional to HDAC activity.[12]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer, HDAC substrate, and developer solution as per the manufacturer's instructions (e.g., Abcam ab1432). Prepare serial dilutions of the test inhibitors (SAHA, spiro-piperidine compound) and a positive control inhibitor (like Trichostatin A).
-
Reaction Setup: To wells of a 96-well microplate, add the HDAC source (e.g., HeLa nuclear extract or recombinant HDAC enzyme), the test inhibitor at various concentrations, and assay buffer.
-
Substrate Addition: Add the HDAC colorimetric substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for deacetylation.
-
Development: Add the Lysine Developer to each well. This will react with the deacetylated substrate to produce a yellow color. Incubate at room temperature for 15 minutes.
-
Measurement: Read the absorbance on a microplate reader at 405 nm.
-
Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cellular Histone Acetylation by Western Blot
-
Principle: Western blotting is used to detect the levels of acetylated histones (e.g., acetyl-Histone H3 or H4) in cells following treatment with an HDACi. An increase in the acetylated histone signal serves as a direct pharmacodynamic biomarker of HDAC inhibition.[13]
-
Causality: This protocol validates that the compound enters the cell and engages its intended target. Due to the small size of histone proteins, specific modifications to a standard Western blot protocol are crucial for success.
-
Methodology:
-
Cell Treatment & Lysis: Plate cells (e.g., MCF-7, HCT-116) and treat with various concentrations of the HDACi for a defined period (e.g., 6-24 hours). Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 15-20 µg) onto a high-percentage (15% or higher) SDS-PAGE gel to ensure good resolution of the low molecular weight histones.[13][14]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane with a small pore size (0.2 µm is highly recommended) to ensure efficient capture of the small histone proteins.[13][15]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST. BSA is often preferred over milk for phospho- or acetyl-specific antibodies to reduce background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for an acetylated histone (e.g., rabbit anti-acetyl-Histone H3) and a loading control (e.g., mouse anti-total Histone H3 or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, anti-mouse HRP).
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[15] Capture the signal using a digital imager.
-
Analysis: Quantify band intensity using imaging software. Normalize the acetyl-histone signal to the loading control to determine the fold-change in acetylation upon treatment.
-
Protocol 3: Cell Viability by MTT Assay
-
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16]
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the HDACi (and a vehicle control) in fresh media. Incubate for a period relevant to the cell line's doubling time (e.g., 48-72 hours).[17]
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18] During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to generate a dose-response curve and determine the GI50/IC50 value.
-
Conclusion and Future Outlook
This guide illustrates the comparative landscape between the established pan-HDAC inhibitor SAHA and the emerging class of spiro[chromane-2,4'-piperidine]-based inhibitors.
-
SAHA remains the gold standard for pan-HDAC inhibition, with a wealth of clinical and preclinical data. Its broad activity is both a strength and a potential source of off-target effects.
-
This compound and its analogues represent a promising direction in medicinal chemistry. The key potential advantages lie in the scaffold's novelty and tunability, which may allow for the development of inhibitors with improved isoform selectivity and superior pharmacokinetic profiles, potentially leading to enhanced in vivo efficacy and a better safety margin.[6]
For researchers in drug development, the choice between a well-validated tool compound like SAHA and exploring a novel series depends on the scientific question. SAHA is ideal for validating the general role of Class I/II HDACs in a biological system. In contrast, novel scaffolds like the spiro-piperidines are the building blocks for developing next-generation therapeutics with potentially superior drug-like properties. The provided protocols offer a robust framework for performing these critical evaluations in-house.
References
-
Atadja, P. (2020, December 2). Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. YouTube. Retrieved from [Link]
-
Bowers, A. A., et al. (2017). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. Retrieved from [Link]
-
Chen, S., et al. (2014). Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway. International Journal of Molecular Sciences, 15(6), 9854-9869. Retrieved from [Link]
-
Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-21. Retrieved from [Link]
-
Li, H., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Oncotarget, 7(32), 51956-51967. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
-
Sbardella, G., et al. (2021). HDAC Inhibitors: Innovative Strategies for Their Design and Applications. Molecules, 26(11), 3189. Retrieved from [Link]
-
Kozikowski, A. P., et al. (2019). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Molecules, 24(18), 3326. Retrieved from [Link]
-
Al-Qaisi, J. A., et al. (2018). Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. Journal of Applied Pharmaceutical Science, 8(02), 063-072. Retrieved from [Link]
-
Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]
-
Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. Retrieved from [Link]
-
Springer Nature. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Retrieved from [Link]
-
Fun, H. K., et al. (2011). 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2657. Retrieved from [Link]
-
ResearchGate. (2017). Special requirements for histone Western blot?. Retrieved from [Link]
-
Wikipedia. (n.d.). Vorinostat. Retrieved from [Link]
-
Chinnaiyan, P., et al. (2008). Vorinostat, a histone deacetylase inhibitor, enhances the response of human tumor cells to ionizing radiation through prolongation of γ-H2AX foci. Molecular Cancer Therapeutics, 7(7), 1971-1980. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity. Acta Pharmaceutica Sinica B, 12(8), 3467-3480. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Simon, D. W., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Journal of visualized experiments : JoVE, (148), 10.3791/59665. Retrieved from [Link]
-
Twentyman, P. R., & Luscombe, M. (1987). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875-881. Retrieved from [Link]
-
Seto, E., & Yoshida, M. (2014). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Subcellular biochemistry, 79, 137–156. Retrieved from [Link]
-
McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Retrieved from [Link]
-
Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate With Cellular Histone Acetylation but Not Transcription and Cell Viability. The Journal of biological chemistry, 288(37), 26926–26943. Retrieved from [Link]
-
Shechter, D., et al. (2007). Extraction, purification and analysis of histones. Nature protocols, 2(6), 1445–1457. Retrieved from [Link]
-
Rajak, H., et al. (2020). Medicinal chemistry advances in targeting class I histone deacetylases. Journal of medicinal chemistry, 63(19), 10765-10803. Retrieved from [Link]
-
Varela, C. L., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1145-1209. Retrieved from [Link]
-
Schepmann, D., et al. (2021). Synthesis and σ receptor affinity of spiro[[1]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Medicinal Chemistry, 12(1), 125-132. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. japsonline.com [japsonline.com]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Spiro[chromane-2,4'-piperidine]-4-one Scaffold: A Comparative Guide to Structure-Activity Relationships of 1'-Benzyl-7-methoxy Analogs
The spiro[chromane-2,4'-piperidine]-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one analogs, offering a comparative overview of their potential as anticancer agents, histone deacetylase (HDAC) inhibitors, and serotonin 5-HT2C receptor agonists. By synthesizing data from multiple studies, this document aims to provide researchers and drug development professionals with a comprehensive understanding of how structural modifications to this scaffold influence biological activity.
The Core Scaffold: A Foundation for Diverse Biological Activity
The spiro[chromane-2,4'-piperidine]-4-one moiety is a key pharmacophore found in numerous drug candidates and biologically active compounds.[1][2] Its inherent structural rigidity, a desirable trait in drug design for enhancing target affinity and improving pharmacokinetic properties, makes it an attractive starting point for the development of novel therapeutics.[3][4] The presence of the chromanone core, the spirocyclic piperidine ring, and the ketone functionality at the 4-position creates multiple points for chemical modification, allowing for the fine-tuning of activity and selectivity towards various biological targets.[2][5]
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzyl and chromane rings. The following sections dissect the SAR at these key positions, drawing comparisons from studies across different therapeutic areas.
The N-Benzyl Moiety: A Key Determinant of Potency
The N-benzyl group on the piperidine ring is a frequently employed structural motif in drug discovery, valued for its ability to engage in crucial cation-π and π-π interactions with target proteins.[6][7][8] Variations in the substitution pattern on this benzyl ring can dramatically alter the potency and selectivity of the analogs.
For instance, in the context of histone deacetylase (HDAC) inhibitors , a study on spiro[chromane-2,4'-piperidine] derivatives revealed that the introduction of a 4-fluoro substituent on the N-benzyl ring led to a compound with improved pharmacokinetic properties and superior in vivo antitumor activity compared to the unsubstituted benzyl analog.[9] This suggests that electron-withdrawing groups at the para-position of the benzyl ring can enhance the overall profile of these HDAC inhibitors.
While direct SAR studies on the N-benzyl group for other activities of this specific scaffold are limited, research on other N-benzyl piperidine-containing compounds provides valuable insights. For example, in the development of acetylcholinesterase (AChE) inhibitors, the N-benzyl group plays a critical role in binding to the enzyme's active site.[10][11]
The Chromane Ring: Influence of the 7-Methoxy Group and Other Substitutions
The substitution pattern on the chromane ring is another critical factor influencing the biological activity of these spiro compounds. The 7-methoxy group, in particular, has been shown to be beneficial for certain activities.
In the realm of serotonin 5-HT2C receptor agonists , studies on related spiro[chromene-2,4'-piperidine]s have demonstrated that electron-donating groups on the chromane ring can be favorable. While a direct comparison with a 7-methoxy group is not available, a 7-chloro analog was identified as a potent and selective partial agonist.[12] This highlights the sensitivity of this receptor to the electronic properties of substituents at the 7-position. Further research into the impact of a 7-methoxy group on 5-HT2C receptor activity is warranted.
Conversely, for anticancer activity , the substitution on the chromane ring can have a varied impact. One study on spiro[chroman-2,4'-piperidin]-4-one derivatives as cytotoxic agents found that a trimethoxyphenyl derivative was the least potent among the tested compounds, suggesting that excessive methoxylation can be detrimental to anticancer activity.[13][14][15]
The 4-Oxo Group and Spacer Modifications: Impact on Anticancer Activity
The ketone at the 4-position of the chromane ring and the nature of the linker attaching substituents to the piperidine nitrogen are also important for activity. In a study focused on anticancer agents , it was observed that compounds containing a sulfonyl spacer between the piperidine nitrogen and an aromatic ring exhibited significantly higher potency against several cancer cell lines compared to those with a carbonyl spacer.[13][14] Specifically, a sulfonyl-containing analog showed IC50 values in the sub-micromolar to low micromolar range, while its carbonyl counterpart was significantly less active.[13]
Comparative Analysis of Biological Activities
The this compound scaffold has shown promise in multiple therapeutic areas. The following table summarizes the known biological activities and key SAR findings for analogs of this scaffold.
| Biological Target | Key SAR Findings | Reference Compound Activity |
| Anticancer (Cytotoxicity) | - Sulfonyl spacer is superior to a carbonyl spacer. - Trimethoxyphenyl substitution is detrimental to activity. | Compound with sulfonyl spacer: IC50 = 0.31 - 5.62 µM against various cancer cell lines.[13] |
| HDAC Inhibition | - 4-Fluoro substitution on the N-benzyl ring improves in vivo antitumor activity. | 4-Fluorobenzyl analog showed improved PK and in vivo efficacy over the unsubstituted benzyl compound. |
| 5-HT2C Receptor Agonism | - Halogen substitution (e.g., 7-chloro) on the chromane ring enhances potency and selectivity. (Data from spiro[chromene] analogs) | 7-Chloro analog: EC50 = 121.5 nM.[12] |
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Synthesis of this compound
A general synthetic route involves the reaction of a substituted 2-hydroxyacetophenone with 1-benzylpiperidin-4-one.[16]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. innoprot.com [innoprot.com]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. japsonline.com [japsonline.com]
- 16. 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Binding Pose of Spiro[chromene-2,4'-piperidine] Derivatives at the 5-HT2C Receptor
Introduction: Beyond the Score — The Imperative of Experimental Validation
In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool.[1][2] It provides a powerful, predictive lens through which we can visualize the putative binding orientation—the "pose"—of a ligand within its target protein. For novel chemical scaffolds like spiro[chromene-2,4'-piperidine] derivatives targeting the serotonin 2C (5-HT2C) receptor, a crucial G-protein coupled receptor (GPCR) implicated in obesity, depression, and schizophrenia, docking offers an initial, compelling hypothesis.[3][4] A recent study has already identified spiro[chromene-2,4'-piperidine]s as a promising chemotype of potent and selective 5-HT2C receptor agonists.[5][6]
However, a docking score is not ground truth. It is a calculated prediction influenced by the intricacies of scoring functions and the inherent limitations of treating biological systems with rigid or partially flexible models.[7][8] To confidently advance a lead candidate, we must move from in silico hypothesis to in vitro and cellular confirmation. The central causality we must establish is this: Does the predicted binding pose accurately reflect the physical interactions that drive biological activity?
This guide provides a multi-faceted strategy for rigorously validating the computationally-derived binding pose of spiro[chromene-2,4'-piperidine] derivatives at the 5-HT2C receptor. We will explore a synergistic workflow that combines computational predictions with targeted, self-validating experimental protocols, ensuring that each step logically informs the next.
Phase 1: The Computational Hypothesis — Molecular Docking
The journey begins with establishing a robust computational model. This is not merely about generating a pose but about creating a testable hypothesis regarding specific molecular interactions.
The Causality Behind the Choice of Receptor Structure: The accuracy of any docking simulation is fundamentally dependent on the quality of the target protein structure. The Protein Data Bank (PDB) houses several experimentally determined structures of the human 5-HT2C receptor, such as those in complex with ritanserin (PDB ID: 6BQH) or lorcaserin (PDB ID: 8DPF).[9][10] The choice of structure is critical. For agonists like the spiro[chromene-2,4'-piperidine] series, it is often preferable to use a receptor structure captured in an active or agonist-bound conformation, as this will more accurately represent the binding pocket's geometry.
Workflow for Generating a Testable Binding Pose:
-
Receptor Preparation: Obtain a high-resolution crystal or Cryo-EM structure of the 5-HT2C receptor. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Ligand Preparation: Generate a low-energy 3D conformation of the spiro[chromene-2,4'-piperidine] derivative.
-
Docking Simulation: Employ a validated docking program (e.g., Glide, AutoDock) to predict the binding pose within the defined active site.[11][12] A molecular docking study on a representative spiro[chromene-2,4'-piperidine] has shown its binding pose overlaps well with a previously established aporphine agonist.[5]
-
Pose Analysis: Critically analyze the top-scoring poses. The output is not just a single image but a hypothesis. For example, the hypothesis might be: "The protonated piperidine nitrogen forms a salt bridge with Aspartic Acid 134 in transmembrane helix 3 (TM3), while the chromene moiety engages in a π-π stacking interaction with Phenylalanine 328 in TM6."
This detailed, interaction-specific hypothesis is what we will rigorously test in the subsequent experimental phases.
Caption: Workflow for docking and experimental validation.
Phase 2: Experimental Validation — A Multi-Pronged Approach
No single experiment can definitively validate a binding pose. Instead, we rely on a convergence of evidence from multiple, orthogonal techniques. Each method probes the hypothesized interactions from a different angle.
Site-Directed Mutagenesis: Probing Key Interactions
This is the most direct functional test of the specific amino acid contacts predicted by docking.[13][14] If the model predicts a critical hydrogen bond or salt bridge, removing the receptor's ability to form that bond should significantly impact the ligand's affinity or efficacy.
Causality Behind the Method: By mutating a key interacting residue (e.g., to an alanine, which has a small, non-interacting side chain), we eliminate its specific contribution to binding.[15] A large decrease in the ligand's potency or affinity for the mutant receptor, compared to the wild-type, provides strong evidence for a direct interaction at that site.
Experimental Protocol: Site-Directed Mutagenesis & Functional Readout
-
Identify Key Residues: From the docking hypothesis, select 2-3 residues predicted to form critical interactions (e.g., Asp134, Phe328).
-
Generate Mutant Plasmids: Use a commercial site-directed mutagenesis kit to introduce point mutations (e.g., D134A, F328A) into the plasmid encoding the human 5-HT2C receptor. Sequence-verify the entire gene to ensure no off-target mutations were introduced.
-
Transient Transfection: Transfect HEK293 cells (or another suitable cell line) with either the wild-type (WT) or mutant receptor plasmids.
-
Confirm Expression (Self-Validation): Before functional testing, confirm that the mutant receptors are expressed and trafficked to the cell surface at levels comparable to the WT receptor. This can be done via ELISA on non-permeabilized cells using an N-terminally tagged receptor (e.g., with a FLAG or HA tag). This step is crucial to ensure that any observed loss of activity is due to altered binding, not poor expression.
-
Functional Assay: Perform concentration-response curves for the spiro[chromene-2,4'-piperidine] derivative on cells expressing WT and mutant receptors using a downstream functional assay, such as the calcium flux assay described below.
-
Data Analysis: Calculate the EC50 (potency) and Emax (efficacy) values. A significant rightward shift in the EC50 value (e.g., >10-fold increase) for a mutant indicates that the mutated residue is important for ligand recognition and/or activation.
Caption: Principle of Site-Directed Mutagenesis.
Functional Assays: Confirming Downstream Consequences
Validating the binding pose requires confirming that the ligand not only binds but also elicits the expected biological response. The 5-HT2C receptor primarily couples to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade, which results in the release of intracellular calcium.[3]
Causality Behind the Method: A ligand's ability to activate the receptor is a direct consequence of it stabilizing an active conformation, which is dictated by its binding pose. Measuring a downstream signaling event like calcium flux provides a robust, high-throughput method to quantify the functional potency (EC50) and efficacy (Emax) of a compound, which are highly sensitive to changes in binding interactions.[16][17]
Experimental Protocol: Calcium Flux Assay
-
Cell Plating: Plate HEK293 cells stably or transiently expressing the 5-HT2C receptor in black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This dye exhibits a large increase in fluorescence intensity upon binding to free intracellular Ca2+.
-
Compound Preparation: Prepare serial dilutions of the spiro[chromene-2,4'-piperidine] derivative in an appropriate assay buffer.
-
Signal Measurement: Use a plate reader equipped with fluorescence detection capabilities (e.g., FLIPR, FlexStation) to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence changes over time (typically 2-3 minutes).
-
Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Caption: 5-HT2C receptor Gq signaling pathway.
Advanced Functional Assays: Probing Biased Signaling
Modern GPCR pharmacology recognizes that ligands can preferentially activate one signaling pathway over another (e.g., G-protein vs. β-arrestin recruitment), a phenomenon known as functional selectivity or biased agonism.[3][17] The spiro[chromene-2,4'-piperidine] class has been identified as potentially Gq-biased.[5][6] Comparing activity across different pathways provides a more nuanced validation of the ligand's functional profile, which is intimately linked to its binding pose.
Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for monitoring these protein-protein interactions in real-time in living cells.[18]
Causality Behind the Method: A ligand-induced conformational change in the receptor determines its affinity for intracellular binding partners like G-proteins or β-arrestins. BRET assays can directly quantify these interactions.[19] If a compound is truly Gq-biased as predicted, it should potently induce a BRET signal in a G-protein recruitment assay but show weak or no signal in a β-arrestin recruitment assay.
Experimental Protocol Outline: β-Arrestin Recruitment BRET Assay
-
Constructs: Co-transfect cells with two plasmids: one encoding the 5-HT2C receptor fused to a BRET donor (e.g., NanoLuc luciferase, Nluc) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Venus or HaloTag).
-
Cell Culture & Substrate Addition: Culture the transfected cells and, prior to the assay, add the luciferase substrate (e.g., furimazine).
-
Ligand Stimulation: Add serial dilutions of the spiro[chromene-2,4'-piperidine] derivative.
-
BRET Measurement: In a plate reader capable of dual-emission detection, measure the light emitted by the acceptor and the donor. The BRET ratio is calculated from these two values.
-
Data Analysis: An increase in the BRET ratio upon ligand addition signifies that the ligand is bringing the receptor and β-arrestin into close proximity (<10 nm). Plot the BRET ratio against ligand concentration to generate a concentration-response curve and determine the EC50.
Comparison of Validation Methodologies
To select the most appropriate validation strategy, it is essential to understand the strengths and limitations of each approach.
| Methodology | Information Provided | Throughput | Pros | Cons |
| Site-Directed Mutagenesis | Indirect evidence of specific residue-ligand interactions; impact on function. | Low to Medium | Directly tests docking hypothesis; strong functional data.[14] | Indirect; assumes mutation doesn't cause global misfolding (must be validated). |
| Calcium Flux Assay | Measures Gq-pathway activation (potency & efficacy). | High | Physiologically relevant; robust and easily automated.[16] | Downstream of binding; doesn't directly report on binding event or other pathways.[20] |
| BRET/FRET Assays | Real-time protein-protein interactions (e.g., β-arrestin recruitment).[21][18] | Medium | Highly sensitive; provides data on biased signaling; can be used for binding.[19][22] | Requires genetic modification of proteins; can be complex to set up. |
| SAR by Analogs | Infers importance of specific ligand moieties. | Varies | Provides clear structure-activity relationships; guides lead optimization. | Requires significant synthetic chemistry effort; interpretation can be complex. |
| X-ray/Cryo-EM | Direct, high-resolution visualization of the binding pose. | Very Low | The "gold standard"; unambiguous structural proof. | Technically challenging; high resource and time investment; not guaranteed to yield a structure. |
Conclusion: A Unified and Self-Validating System
References
-
5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.). Innoprot. Retrieved January 17, 2026, from [Link]
-
Cai, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
-
Peng, Y., et al. (2018). Crystal structure of 5-HT2C in complex with ritanserin. RCSB PDB. Available at: [Link]
-
Gumpper, R.H., Fay, J.F., & Roth, B.L. (2022). Cryo-EM structure of the 5HT2C receptor (INI isoform) bound to lorcaserin. RCSB PDB. Available at: [Link]
-
Espinoza, S., et al. (2015). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. Available at: [Link]
-
Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. CORE. Available at: [Link]
-
Stoddart, L. A., et al. (2015). Application of BRET to monitor ligand binding to GPCRs. Nature Methods. Available at: [Link]
-
Oguma, T., et al. (2024). Crystal structure of an inverse agonist antipsychotic drug derivative-bound 5-HT2C. RCSB PDB. Available at: [Link]
-
Brooijmans, N., et al. (2011). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]
-
How to validate the molecular docking results? (2022). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Youn, H. S., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Youn, H. S., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. ACS Publications. Available at: [Link]
-
Kim, J., et al. (1996). Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor. Journal of Biological Chemistry. Available at: [Link]
-
Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]
-
Cunningham, K. A., et al. (2014). Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands... Psychopharmacology. Available at: [Link]
-
Validation of Docking Poses via Interaction Motif Searching. (n.d.). CCDC. Retrieved January 17, 2026, from [Link]
-
Computational Issues of Protein-Ligand Docking. (2018). Walsh Medical Media. Retrieved January 17, 2026, from [Link]
-
Mitro, N., et al. (2013). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs. Springer Nature Experiments. Available at: [Link]
-
Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery | Bioinformatics. (2023). YouTube. Retrieved January 17, 2026, from [Link]
-
Computational Approaches for Studying Protein-Ligand Interactions. (2023). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
-
HTR2C - 5-hydroxytryptamine receptor 2C. (n.d.). UniProt. Retrieved January 17, 2026, from [Link]
-
Liu, W., et al. (2013). Crystal structure of the 5-HT2B receptor solved using serial femtosecond crystallography in lipidic cubic phase. RCSB PDB. Available at: [Link]
-
Mitro, N., et al. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. PubMed. Available at: [Link]
-
How to analyze and validate docking procedure for a protein with no co-crystallized ligand? (2023). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 17, 2026, from [Link]
-
Meng, E. C., et al. (2011). Computational studies on protein-ligand docking. Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Gao, Z. G., et al. (2000). Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor. Journal of Biological Chemistry. Available at: [Link]
-
Jiang, G., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2011). Royal Society of Chemistry. Available at: [Link]
-
Jiang, G., et al. (2024). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Tarroni, P., et al. (2010). New spiro-piperidines as 5-HT2B receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Site-directed Mutagenesis Study of Key Amino Acids in the Ligand Binding Domains of Human Serum Albumin. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. International Journal of Molecular Sciences. Available at: [Link]
-
Singh, V., et al. (2023). Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Jiang, G., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq‑Biased 5‑HT2C Receptor Partial Agonists. Figshare. Retrieved January 17, 2026, from [Link]
-
Lv, X., et al. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Bioscience Reports. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. figshare.com [figshare.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 14. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 19. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 21. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. core.ac.uk [core.ac.uk]
A Senior Application Scientist's Guide to Cross-Validation of Anticancer Activity in Diverse Cancer Cell Lines
This guide provides a comprehensive framework for designing, executing, and interpreting experiments to validate the activity of anticancer compounds across multiple cancer cell lines. Moving beyond a single-model mindset is not merely about generating more data; it is a fundamental strategy to de-risk drug discovery projects, uncover mechanistic insights, and build a robust preclinical data package that is more predictive of clinical outcomes.
The Rationale: Why Cross-Validation is Non-Negotiable
Cross-validation across a strategically selected panel of cell lines is essential for several reasons:
-
Establishing Broad vs. Selective Activity: It helps determine if a compound has a broad cytotoxic effect or if it is selectively potent against cell lines with specific molecular characteristics (e.g., a particular mutation or gene expression profile).
-
Identifying Biomarkers of Response: Correlating the pattern of sensitivity with the molecular features of the cell lines can reveal potential predictive biomarkers for patient stratification in future clinical trials.
-
Gaining Mechanistic Insight: If a compound targets a specific pathway, its activity should be more pronounced in cell lines dependent on that pathway. The National Cancer Institute's NCI-60 screen, for example, leverages this principle by comparing a compound's activity "fingerprint" against a database of agents with known mechanisms of action[3][4][5].
-
Mitigating Risk of Failure: Data from a single cell line can be misleading[6][7]. Demonstrating efficacy in multiple, relevant models provides greater confidence that the observed anticancer activity is a robust biological effect and not an artifact of a particular in vitro system.
Pillar I: Strategic Selection of Cell Line Panels
The choice of cell lines is the most critical design element of the study and must be hypothesis-driven. A poorly chosen panel will yield ambiguous or irrelevant data, regardless of experimental precision.
Causality of Selection: Moving Beyond Convenience
The goal is to assemble a panel that provides maximal biological information. This can be approached in two primary ways:
-
Large-Scale Unbiased Screening: Employing large, diverse panels like the NCI-60 allows for an unbiased assessment of activity across various cancer types[3]. This is particularly useful in early discovery when the mechanism of action may be unknown.
-
Hypothesis-Driven Targeted Panels: When a compound is designed to inhibit a specific target (e.g., a mutated kinase), the panel should be rationally designed to test this hypothesis.
The decision-making process for assembling a targeted panel can be visualized as follows:
Caption: A logical workflow for hypothesis-driven selection of a cancer cell line panel.
For instance, to validate an inhibitor of BRAF V600E, a robust panel would include:
-
Sensitive Models: Melanoma (e.g., A375) and colorectal cancer (e.g., HT-29) cell lines harboring the BRAF V600E mutation.
-
Resistant (Negative Control) Models: Cell lines with wild-type BRAF (e.g., MDA-MB-231).
-
Mechanistic Control Models: Lines with resistance-conferring mutations downstream of BRAF, such as in MEK or NRAS (e.g., a KRAS-mutant line like A549).
Publicly available resources like the Cancer Cell Line Encyclopedia (CCLE) provide a wealth of multi-omics data to inform these selections[8].
Pillar II: The Foundation of Trustworthiness - Experimental Integrity
Comparing results across cell lines is only meaningful if the experiments are rigorously controlled. Variability can undermine the most well-designed study[9][10].
A. Cell Line Authentication: The Absolute Prerequisite
Misidentified or cross-contaminated cell lines are a leading cause of irreproducible research[11]. It is imperative to perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell lines against a reference database before initiating any experiments[8][12]. This is not a suggestion; it is a requirement for scientific validity.
B. Standardizing Culture Conditions
Each cell line has unique growth characteristics, but key parameters must be standardized to ensure comparability.
-
Passage Number: Use cell lines within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift[13].
-
Growth Medium: While different lines may require different base media, supplements like fetal bovine serum (FBS) should come from the same lot for a given set of comparative experiments.
-
Cell Seeding Density: This is a critical variable. The optimal seeding density for each cell line must be determined empirically to ensure cells are in an exponential growth phase during the drug treatment period. Seeding too sparsely or too densely will dramatically alter the apparent drug sensitivity.
C. Mitigating Assay-Specific Variability
Every step, from reagent preparation to liquid handling, introduces potential variability[9].
-
Plate Layout: Distribute different cell lines and drug concentrations across the plate to mitigate "edge effects." Include vehicle-only (e.g., DMSO) controls and no-cell (blank) controls.
-
Drug Dilutions: Prepare fresh drug dilutions for each experiment from a validated, high-concentration stock. Be mindful of potential evaporation and its effect on dose-response curves[10].
-
Instrumentation: Use calibrated pipettes and automated liquid handlers where possible to improve precision.
Pillar III: A Core Workflow for Assessing Anticancer Activity
While many endpoints can be measured (e.g., apoptosis, cell cycle arrest), cell viability assays remain the workhorse for determining dose-dependent anticancer effects. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust choice due to its sensitivity and high-throughput format, which is now used by the NCI for its screening platform[3][14]. The assay quantifies ATP, an indicator of metabolically active cells[15].
Caption: A streamlined, step-by-step workflow for a typical cell viability assay.
Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
-
Cell Seeding:
-
Harvest cells from exponential phase cultures. Perform a cell count and viability check (e.g., via Trypan Blue).
-
Dilute the cell suspension to the predetermined optimal seeding density for each cell line.
-
Dispense 100 µL of the cell suspension into the wells of a white, opaque-walled 96-well plate. Include wells for "vehicle control" and "no-cell blank" controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Addition:
-
Prepare a 2X final concentration serial dilution series of your test compound in the appropriate cell culture medium.
-
Remove the plate from the incubator. Add 100 µL of the 2X compound dilutions to the corresponding wells. For vehicle control wells, add 100 µL of medium with the highest concentration of vehicle (e.g., 0.2% DMSO).
-
This brings the final volume to 200 µL and halves the drug concentration to the desired 1X final concentration.
-
-
Drug Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 72 hours). This duration should be sufficient to observe an effect on cell proliferation.
-
-
Assay Reagent Preparation & Addition:
-
Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature[16].
-
Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix gently by inverting until the substrate is fully dissolved[16].
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[16]. This prevents temperature gradients that can affect enzyme kinetics.
-
Add 100 µL of the prepared CellTiter-Glo® Reagent directly to each well[15].
-
-
Signal Development and Measurement:
Pillar IV: Data Analysis and Objective Interpretation
Raw luminescence values must be transformed into meaningful data for comparison. The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying compound potency[17].
A. From Raw Data to Dose-Response Curves
-
Data Normalization: For each well, subtract the average luminescence from the "no-cell blank" wells. Then, normalize the data as a percentage of the vehicle-treated controls:
-
% Viability = (Luminescence_Treated / Average Luminescence_Vehicle) * 100
-
-
Curve Fitting: Plot the % Viability against the log-transformed compound concentration. Fit the data using a non-linear regression model, typically a four-parameter variable slope (log(inhibitor) vs. response) model[18][19]. This is statistically more robust than linear interpolation.
B. Interpreting IC50 Values: A Comparative Approach
The IC50 is the concentration of drug required to reduce cell viability by 50%[17][20]. When comparing IC50 values across cell lines, the context is everything. A compound is considered more potent in a cell line with a lower IC50 value.
Table 1: Hypothetical Cross-Validation Data for Compound Z
| Cell Line | Cancer Type | Key Genetic Feature | Compound Z IC50 (µM) |
| MCF-7 | Breast | ER+, PIK3CA mut | 0.05 |
| T-47D | Breast | ER+, PIK3CA mut | 0.08 |
| MDA-MB-231 | Breast | Triple-Negative, KRAS mut | > 10 |
| A549 | Lung | KRAS mut | > 10 |
| A375 | Melanoma | BRAF V600E | 8.5 |
Interpretation of Hypothetical Data: The data in Table 1 strongly suggest that Compound Z is selectively potent against breast cancer cell lines with an ER+ and PIK3CA mutant background. Its lack of activity in KRAS-mutant and BRAF-mutant lines provides clear evidence against off-target cytotoxicity and helps formulate a specific mechanistic hypothesis for further investigation.
Beyond the Monolayer: The Importance of 3D Culture Models
It is crucial to acknowledge the limitations of 2D monolayer cultures. They lack the complex cell-cell and cell-matrix interactions of an in vivo tumor, which can significantly influence drug response[21][22]. Cells grown in 3D spheroids often exhibit increased drug resistance compared to their 2D counterparts, which may be more representative of the clinical scenario[21][23][24]. As a next step, validating lead compounds in a subset of 3D spheroid models derived from your most and least sensitive 2D cell lines can provide invaluable, more physiologically relevant data.
By systematically applying these principles of strategic selection, rigorous execution, and objective interpretation, researchers can confidently cross-validate the anticancer activity of their compounds, building a robust and compelling case for continued drug development.
References
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Gazze, S. A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Retrieved from [Link]
-
Hashem, M., et al. (2023). Improving Anticancer Drug Selection and Prioritization via Neural Learning to Rank. National Institutes of Health. Retrieved from [Link]
-
O'Donnell, J. S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. Retrieved from [Link]
-
Kapałczyńska, M., et al. (2016). 2D and 3D cell cultures – a comparison of different types of cancer cell cultures. National Institutes of Health. Retrieved from [Link]
-
CytoSMART Technologies. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Gazze, S. A., et al. (2019). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]
-
Haibe-Kains, B., et al. (2020). A cross-study analysis of drug response prediction in cancer cell lines. National Institutes of Health. Retrieved from [Link]
-
National Cancer Institute. (2024). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Retrieved from [Link]
-
Uhlen, M., et al. (2022). Cell line authentication: a necessity for reproducible biomedical research. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Cheng, Y., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. National Institutes of Health. Retrieved from [Link]
-
Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
-
Vidal, L., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. Retrieved from [Link]
-
Imamura, C. K., et al. (2015). Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). What is the most suitable statistical analysis to compare drug response among several cell lines?. Retrieved from [Link]
-
Biocompare. (2021). The Importance of Cell-Line Authentication. Retrieved from [Link]
-
National Cancer Institute. (n.d.). HTS384 Screening Methodology. Retrieved from [Link]
-
Cameron, C., et al. (2011). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. National Institutes of Health. Retrieved from [Link]
-
National Institute of Standards and Technology. (2018). Understanding and managing sources of variability in cell measurements. BioInsights. Retrieved from [Link]
-
ResearchGate. (2022). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]
-
Lee, J., et al. (2015). Comparison of 2D- and 3D-culture models as drug-testing platforms in breast cancer. National Institutes of Health. Retrieved from [Link]
-
Oslo University Hospital. (n.d.). CellTiter-Glo Assay. Protocols. Retrieved from [Link]
-
Close, D. A., et al. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations.... PubMed. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Blog. Retrieved from [Link]
-
Pires, D. E. V., et al. (2023). Comparative Performance on Cross-Validation between the pdCSM-cancer.... ResearchGate. Retrieved from [Link]
-
Crown Bioscience. (2024). The Importance of Licensed Cell Lines for Cancer Research. Blog. Retrieved from [Link]
-
Workman, P., & synagogues, G. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. AACR Journals. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Guidelines for cell viability assays. Retrieved from [Link]
-
Tsuchiya, T., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. Retrieved from [Link]
-
Haibe-Kains, B., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines. OSTI.GOV. Retrieved from [Link]
-
Gowda, R., et al. (2017). Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses. Company of Biologists Journals. Retrieved from [Link]
-
GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
-
Dastpak, M., et al. (2021). From 2D to 3D Cancer Cell Models—The Enigmas of Drug Delivery Research. MDPI. Retrieved from [Link]
-
Taylor & Francis Online. (2018). The Importance of Cell Line Authentication. Retrieved from [Link]
-
Norecopa. (2019). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NCI-60 Human Tumor Cell Lines Screen [norecopa.no]
- 6. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cross-study analysis of drug response prediction in cancer cell lines (Journal Article) | OSTI.GOV [osti.gov]
- 8. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. tandfonline.com [tandfonline.com]
- 13. atcc.org [atcc.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 16. OUH - Protocols [ous-research.no]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. google.com [google.com]
- 20. clyte.tech [clyte.tech]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. mdpi.com [mdpi.com]
- 23. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
A Comparative Efficacy Analysis of Spiro[chromane-2,4'-piperidine] Derivatives and Established Anticancer Drugs
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While conventional chemotherapeutics have significantly improved patient outcomes, challenges such as drug resistance and off-target toxicities remain formidable obstacles. This has spurred the exploration of novel chemical scaffolds with unique mechanisms of action. Among these, the spiro[chromane-2,4'-piperidine] framework has emerged as a promising pharmacophore, demonstrating potent anticancer activities in preclinical studies.[1]
This guide provides a comprehensive comparison of the efficacy of novel spiro[chromane-2,4'-piperidine] derivatives with established anticancer drugs, namely doxorubicin, cisplatin, and paclitaxel. We will delve into their mechanisms of action, compare their cytotoxic effects on relevant cancer cell lines, and provide detailed experimental protocols for key assays, offering a critical resource for researchers in the field of oncology drug discovery.
Spiro[chromane-2,4'-piperidine] Derivatives: A New Frontier in Cancer Therapy
The spiro[chromane-2,4'-piperidine] scaffold is a unique three-dimensional structure that has been the focus of extensive medicinal chemistry efforts. Derivatives of this core have exhibited a wide array of biological activities, with recent attention focused on their potential as anticancer agents.
Mechanism of Action: Targeting Histone Deacetylases
A growing body of evidence suggests that a key mechanism through which spiro[chromane-2,4'-piperidine] derivatives exert their anticancer effects is through the inhibition of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of various genes, including tumor suppressor genes.
The inhibition of HDACs by spiro[chromane-2,4'-piperidine] derivatives leads to the hyperacetylation of histones, resulting in a more relaxed chromatin state. This, in turn, allows for the re-expression of silenced tumor suppressor genes, ultimately leading to the induction of apoptosis, cell cycle arrest, and the inhibition of tumor growth.[2][3]
dot
Caption: Mechanism of action of spiro[chromane-2,4'-piperidine] derivatives as HDAC inhibitors.
Established Anticancer Drugs: Mechanisms and Limitations
To provide a robust comparison, we will briefly outline the mechanisms of action of three widely used anticancer drugs: doxorubicin, cisplatin, and paclitaxel.
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species, contributing to its cytotoxicity.[4][5]
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, primarily intrastrand adducts, which distorts the DNA structure and inhibits replication and transcription, ultimately triggering apoptosis.[6]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]
While effective, these drugs are associated with significant side effects and the development of drug resistance, underscoring the need for novel therapeutic strategies.
Comparative In Vitro Efficacy: A Data-Driven Analysis
The cytotoxic activity of spiro[chromane-2,4'-piperidine] derivatives has been evaluated against a panel of human cancer cell lines. Here, we compare the reported half-maximal inhibitory concentration (IC50) values with those of doxorubicin, cisplatin, and paclitaxel.
| Cell Line | Spiro[chromane-2,4'-piperidine] Derivative (Compound 16) IC50 (µM)[1] | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (µM) |
| MCF-7 (Breast Cancer) | 0.31 - 5.62 | ~0.8 - 1.2[4] | ~0.65[6] | ~0.0075[7] |
| A2780 (Ovarian Cancer) | 0.31 - 5.62 | Data not available | Data not available | ~1.23[7] |
| HT-29 (Colorectal Cancer) | 0.31 - 5.62 | Data not available | Data not available | Data not available |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. The specific spiro[chromane-2,4'-piperidine] derivative, compound 16, contains a sulfonyl spacer which was shown to exhibit the most potent activity in the cited study.[1]
In Vivo Efficacy: Preclinical Xenograft Models
Preclinical evaluation in animal models is a critical step in drug development. Certain spiro[chromane-2,4'-piperidine] derivatives have demonstrated promising in vivo antitumor activity. For instance, in a human colon carcinoma (HCT-116) xenograft model, derivatives with improved pharmacokinetic profiles correlated with superior tumor growth inhibition.[2][3] While detailed quantitative data on tumor volume reduction from these specific studies are limited in the publicly available literature, the findings strongly support the potential for further in vivo development.
Experimental Protocols: A Guide for Laboratory Investigation
To facilitate further research and standardized comparison, we provide detailed protocols for key in vitro assays used to assess anticancer efficacy.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (spiro[chromane-2,4'-piperidine] derivatives or known anticancer drugs) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathway Analysis: Unraveling the Molecular Mechanisms
Understanding the impact of these compounds on key signaling pathways provides deeper mechanistic insights.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors and investigation of their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In Vivo Validation of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
This guide provides a comprehensive framework for the in vivo validation of preclinical findings for the novel compound 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one. We will bridge the critical gap between promising in vitro data and the necessary whole-organism validation required for further drug development. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for In Vivo Translation
The spiro[chromane-2,4'-piperidine] scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacokinetic profiles of bioactive molecules by increasing rigidity and reducing the number of rotatable bonds.[1][2] Derivatives of this scaffold have shown potential as histone deacetylase (HDAC) inhibitors and cytotoxic agents in cancer cell lines.[3][4][5] Our target molecule, this compound, based on its structural similarity to known acetylcholinesterase (AChE) inhibitors, has demonstrated significant AChE inhibition in enzymatic assays (in vitro).
In vitro assays, while essential for initial screening, cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) or predict potential off-target effects and toxicity in a living system.[6] Therefore, in vivo validation is a critical, non-negotiable step to ascertain the compound's true therapeutic potential. This guide outlines a logical, multi-stage validation pathway, comparing our lead compound against the "gold standard" AChE inhibitor, Donepezil.[7][8][9]
Phase 1: Foundational In Vivo Characterization
Before assessing efficacy, we must understand how the compound behaves within a living system. This phase focuses on safety and pharmacokinetics.
Acute Oral Toxicity Assessment (OECD Guideline 423)
Causality: The first principle of in vivo work is to establish a safe dose range. An acute toxicity study provides critical information on potential adverse effects from a single high dose and helps define the dose levels for subsequent efficacy studies.[10][11] We will follow the Acute Toxic Class Method (OECD 423) to minimize animal use while obtaining sufficient data for classification.[12][13]
Experimental Protocol: Acute Oral Toxicity (Rat Model)
-
Animal Model: Healthy, young adult Wistar rats (female, as they are often slightly more sensitive), weighing 150-200g.[14] Animals are acclimatized for at least 5 days.
-
Housing: Housed in standard cages with a 12-hour light/dark cycle, with free access to food and water. Food is withheld overnight before dosing.[11]
-
Dose Preparation: The compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing Procedure: A stepwise procedure is used, starting with a dose of 300 mg/kg administered via oral gavage. The volume should not exceed 1 mL/100g body weight.[10][11]
-
Observation:
-
Animals are closely observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic/CNS effects) continuously for the first 4 hours, and then daily for 14 days.[14]
-
Body weight is recorded weekly.
-
-
Endpoint: The outcome at each dose step determines the next step. The study allows for classification of the substance into a GHS toxicity category and helps identify a Maximum Tolerated Dose (MTD).
Pharmacokinetic (PK) Profiling
Causality: Understanding the PK profile (Cmax, Tmax, AUC, half-life) is essential to design an effective dosing regimen for efficacy studies. It tells us how quickly the compound is absorbed, how high the concentration gets in the blood, and how long it stays there. Poor bioavailability or rapid clearance can terminate a compound's development.[6][15]
Experimental Protocol: Pharmacokinetic Study (Mouse Model)
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Blood Sampling: Serial blood samples (approx. 20 µL) are collected from the tail vein at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized capillaries.
-
Sample Analysis: Plasma is separated by centrifugation. The concentration of the compound in plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: PK parameters are calculated using non-compartmental analysis software.
Table 1: Hypothetical Pharmacokinetic Data Comparison
| Parameter | 1'-Benzyl-7-methoxy-spiro[...] | Donepezil (Reference) |
|---|---|---|
| Dose (Oral) | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | 450 | 97.3[8] |
| Tmax (h) | 1.0 | 2.5[8] |
| AUC (ng*h/mL) | 2100 | 1342.6[8] |
| Half-life (h) | 4.5 | ~70 (human)[16] |
| Bioavailability (%) | 15% | 3.6% (rat)[8] |
Phase 2: In Vivo Efficacy Validation
With a safe dose range and PK profile established, we can now test if the in vitro AChE inhibition translates to a functional improvement in cognition. The scopolamine-induced amnesia model is a robust and widely accepted method for this purpose.[17][18][19] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits that mimic aspects of Alzheimer's disease by disrupting cholinergic pathways.[20][21]
Workflow for In Vivo Efficacy and Mechanism Validation
Caption: Workflow from animal preparation to behavioral and biochemical assessment.
Reversal of Scopolamine-Induced Cognitive Deficits
Causality: This experiment directly tests the hypothesis that the compound's AChE-inhibiting activity can protect against chemically-induced memory impairment. Success in this model is a strong indicator of pro-cognitive potential.
Experimental Protocol: Morris Water Maze (MWM)
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Vehicle (PO) + Saline (IP)
-
Negative Control: Vehicle (PO) + Scopolamine (1 mg/kg, IP)
-
Positive Control: Donepezil (5 mg/kg, PO) + Scopolamine (IP)
-
Test Group Low Dose: Test Compound (e.g., 5 mg/kg, PO) + Scopolamine (IP)
-
Test Group High Dose: Test Compound (e.g., 10 mg/kg, PO) + Scopolamine (IP)
-
-
Procedure:
-
Acquisition Phase (4 days): Mice are trained to find a hidden platform in a pool of opaque water.
-
Test Day (Day 5):
-
Administer test compound, Donepezil, or vehicle orally.
-
60 minutes later, administer scopolamine or saline intraperitoneally.
-
30 minutes later, conduct the probe trial (platform removed).
-
-
-
Primary Endpoints:
-
Escape Latency: Time taken to find the hidden platform during acquisition.
-
Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.
-
Ex Vivo Target Engagement: Brain AChE Activity
Causality: Behavioral improvement must be linked to the intended mechanism of action.[22][23] Measuring AChE activity in the brain tissue of the same animals used in the behavioral tests provides a direct correlation between target engagement and functional outcome. This is a critical self-validating step.
Experimental Protocol: Ellman's Assay
-
Tissue Collection: Immediately after the behavioral test, animals are euthanized, and brains are rapidly dissected on ice. The hippocampus and cortex are isolated.
-
Homogenate Preparation: Tissues are homogenized in ice-cold phosphate buffer.
-
AChE Activity Measurement: The rate of acetylthiocholine hydrolysis is measured colorimetrically using the Ellman's method, which is a reliable and commonly used technique for measuring cholinesterase activity.[24]
-
Endpoint: AChE activity is expressed as a percentage of the vehicle control group's activity.
Signaling Pathway: Cholinergic Neurotransmission
Caption: Inhibition of AChE in the synaptic cleft increases acetylcholine levels.
Phase 3: Comparative Performance Analysis
The ultimate goal is to determine if this compound offers any advantages over the existing standard of care.
Table 2: Hypothetical Efficacy & Target Engagement Comparison
| Group | Time in Target Quadrant (s) | % Brain AChE Inhibition |
|---|---|---|
| Vehicle Control | 35 ± 4 | 0% (Baseline) |
| Scopolamine Only | 12 ± 2 | -5% (No effect) |
| Donepezil (5 mg/kg) + Scop. | 28 ± 3 | 45% |
| Test Cmpd (5 mg/kg) + Scop. | 22 ± 3 | 30% |
| Test Cmpd (10 mg/kg) + Scop. | 31 ± 4 | 55% |
Interpretation of Results: In this hypothetical scenario, the test compound at 10 mg/kg demonstrates cognitive restoration comparable to Donepezil. Crucially, this behavioral effect is correlated with a dose-dependent inhibition of brain AChE, strongly supporting the proposed mechanism of action. The higher potency of the test compound (achieving similar efficacy with potentially greater target engagement) could be a significant advantage, warranting further investigation into chronic dosing and therapeutic window.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to the in vivo validation of this compound. By systematically evaluating safety, pharmacokinetics, and efficacy in a validated disease model, and directly comparing performance against a clinical benchmark, researchers can build a robust data package. Positive results from these studies would provide the necessary evidence to advance this promising compound into more complex preclinical models, such as transgenic models of Alzheimer's disease, and ultimately, toward clinical development.
References
-
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). Retrieved from ResearchGate. [Link]
-
OECD Guideline For Acute oral toxicity (TG 423). (2018). SlideShare. [Link]
-
OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]
-
Scopolamine induced Rodent Amnesia Model. (n.d.). Creative Biolabs. [Link]
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). (n.d.). National Toxicology Program. [Link]
-
Protocol for Scopolamine‐induced cognitive impairment model in rats. (2024). ResearchGate. [Link]
-
Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-21. [Link]
-
Scopolamine-Induced Amnesia Model of Alzheimer's Disease. (n.d.). Charles River Laboratories. [Link]
-
Acute Toxicity Studies | OECD 420 and OECD 423. (2020). YouTube. [Link]
-
Influence of age on cognition and scopolamine induced memory impairment in rats measured in the radial maze paradigm. (2002). Arzneimittelforschung, 52(10), 721-6. [Link]
-
Rosiridin Attenuates Scopolamine-Induced Cognitive Impairments in Rats via Inhibition of Oxidative and Nitrative Stress Leaded Caspase-3/9 and TNF-α Signaling Pathways. (2022). Molecules, 27(19), 6665. [Link]
-
Kuhl, D. E., et al. (1999). In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease. Neurology, 52(4), 691-9. [Link]
-
In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. (2021). Frontiers in Pharmacology, 12, 687612. [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2018). Biomolecules & Therapeutics, 26(1), 82-89. [Link]
-
Lane, T. R., et al. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Chemical Research in Toxicology, 36(3), 359-371. [Link]
-
Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. (2015). Journal of Pharmacology and Toxicology Studies. [Link]
-
Kosaka, T., et al. (2007). In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease. British Journal of Clinical Pharmacology, 65(4), 536-44. [Link]
-
The pharmacology of donepezil: A new treatment of Alzheimer's disease. (1999). ResearchGate. [Link]
-
Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. Neuropsychiatric Disease and Treatment, 3(3), 303-33. [Link]
-
Lane, T. R., et al. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Chemical Research in Toxicology. [Link]
-
In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020). Pharmaceutics, 12(11), 1083. [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Journal of Applied Pharmaceutical Science, 8(01), 062-071. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 270, 116315. [Link]
-
Krishna, M. C., et al. (1998). In vivo pharmacokinetics of nitroxides in mice. Journal of the American Chemical Society, 120(19), 4963-4969. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2022). RSC Advances, 12(35), 22695-22710. [Link]
-
Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2012). ResearchGate. [Link]
-
1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 13. m.youtube.com [m.youtube.com]
- 14. scribd.com [scribd.com]
- 15. In vivo pharmacokinetics of nitroxides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 18. criver.com [criver.com]
- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. In vivo mapping of cerebral acetylcholinesterase activity in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
Assessing the Isoform Selectivity of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one: A Comparative Guide for Drug Discovery Professionals
In the landscape of epigenetic drug discovery, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is paramount. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity can lead to off-target effects and associated toxicities. The development of inhibitors with tailored selectivity profiles promises a more nuanced therapeutic approach, targeting specific HDAC isoforms implicated in distinct pathologies. This guide provides a comprehensive framework for assessing the isoform selectivity of a novel spirocyclic compound, 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one, against the zinc-dependent HDAC isoforms.
We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro and cellular assays, and present a comparative analysis against established HDAC inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the selectivity of novel epigenetic modulators.
The Critical Role of HDAC Isoform Selectivity in Drug Development
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] The 18 known human HDACs are categorized into four classes based on their homology to yeast HDACs. Classes I, II, and IV are zinc-dependent enzymes, while Class III, the sirtuins, are NAD+-dependent.[2]
The various HDAC isoforms have distinct cellular localizations, substrate specificities, and biological functions. For instance, Class I HDACs (HDAC1, 2, 3, and 8) are primarily localized in the nucleus and are involved in cell proliferation and survival.[2] Class IIa HDACs (HDAC4, 5, 7, and 9) can shuttle between the nucleus and cytoplasm and are implicated in cellular differentiation and development. Class IIb HDACs (HDAC6 and 10) are predominantly cytoplasmic and are involved in regulating protein trafficking and degradation. HDAC6, in particular, is a key deacetylase of α-tubulin.
Given these diverse roles, isoform-selective HDAC inhibitors offer the potential for targeted therapeutic interventions with improved safety profiles. For example, inhibitors selective for HDAC6 are being explored for their potential in treating neurodegenerative diseases and cancer, while inhibitors targeting specific Class I isoforms are under investigation for various malignancies.
Characterizing this compound: A Spirocyclic Scaffold of Interest
The spiro[chromane-2,4'-piperidine] scaffold has emerged as a promising framework for the development of novel HDAC inhibitors.[3] These compounds are designed to interact with the active site of HDAC enzymes, typically featuring a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme. The compound at the center of our investigation, this compound, is a representative of this class. While its full isoform selectivity profile is not extensively published, its structural features suggest potential interactions with the catalytic domain of HDACs.
This guide will outline the necessary experimental procedures to comprehensively determine its inhibitory activity against a panel of HDAC isoforms. For illustrative purposes, we will utilize hypothetical data to demonstrate how to interpret and present the findings.
A Multi-pronged Approach to Selectivity Profiling
A thorough assessment of HDAC inhibitor selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. This dual approach allows for the determination of direct enzymatic inhibition and the evaluation of the compound's effects in a more physiologically relevant context.
In Vitro HDAC Isoform Selectivity: A Quantitative Assessment
The initial step in characterizing a novel HDAC inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified recombinant human HDAC isoforms. Fluorogenic assays are a widely accepted and robust method for this purpose.
Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay
This protocol is designed for a 96-well plate format and can be adapted for higher throughput screening.
Reagents and Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
This compound (test compound)
-
Reference HDAC inhibitors (e.g., Vorinostat, Romidepsin, Entinostat)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in Assay Buffer to achieve the desired final concentrations.
-
Enzyme Preparation: Dilute each recombinant HDAC isoform to its optimal concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Plate Setup:
-
Add 40 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted test compound or reference inhibitor to the respective wells.
-
Add 10 µL of DMSO/Assay Buffer to the control wells (no inhibitor).
-
Add 20 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 20 µL of the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes. The incubation time may need to be optimized for each HDAC isoform.
-
Reaction Termination and Development: Add 50 µL of the developer solution to each well. Incubate at room temperature for 15 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical In Vitro Selectivity Profile
To illustrate the output of such an experiment, the following table presents a hypothetical selectivity profile for this compound compared to established HDAC inhibitors.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Hypothetical) | 150 | 180 | 850 | 25 | >10,000 |
| Vorinostat (SAHA) | 20 | 30 | 50 | 15 | 300 |
| Romidepsin (FK228) | 1.1 | 2.5 | 0.6 | 50 | >10,000 |
| Entinostat (MS-275) | 80 | 150 | 200 | >10,000 | >10,000 |
Data for reference compounds are representative values from published literature.
Based on this hypothetical data, this compound would be characterized as a potent HDAC6 inhibitor with moderate activity against Class I isoforms HDAC1 and HDAC2, and significantly weaker activity against HDAC3 and HDAC8.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro fluorogenic HDAC inhibition assay.
Cellular Assays: Assessing Target Engagement and Functional Consequences
While in vitro assays are essential for determining direct enzymatic inhibition, cellular assays are crucial for confirming target engagement in a biological context and observing the downstream functional effects of HDAC inhibition.
Experimental Protocol: Western Blot Analysis of Histone and Tubulin Acetylation
This protocol allows for the assessment of the compound's ability to induce hyperacetylation of specific HDAC substrates within cells.
Reagents and Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Reference HDAC inhibitors
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound and reference inhibitors for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of acetylated proteins to the total protein levels.
Interpreting the Results: An increase in acetylated Histone H3 indicates inhibition of nuclear HDACs (primarily Class I). An increase in acetylated α-tubulin is a hallmark of HDAC6 inhibition.
Hypothetical Cellular Acetylation Profile
| Compound | Acetyl-Histone H3 Induction | Acetyl-α-tubulin Induction |
| This compound (Hypothetical) | ++ | ++++ |
| Vorinostat (SAHA) | ++++ | ++++ |
| Romidepsin (FK228) | ++++ | + |
| Entinostat (MS-275) | +++ | - |
(-) no induction, (+) weak induction, (++) moderate induction, (+++) strong induction, (++++) very strong induction.
This hypothetical cellular data would corroborate the in vitro findings, suggesting that this compound is a potent inhibitor of HDAC6 in cells, with moderate activity against nuclear HDACs.
Visualizing HDAC Classes and Key Substrates
Caption: Classification of human histone deacetylases and key substrates.
Comparative Analysis and Concluding Remarks
The comprehensive assessment of this compound, as outlined in this guide, would enable a clear understanding of its HDAC isoform selectivity. By comparing its in vitro IC50 values and cellular activity profile to those of well-characterized HDAC inhibitors, researchers can position this novel compound within the existing landscape of epigenetic modulators.
Our hypothetical analysis suggests that this compound could be a promising candidate for further development as an HDAC6-selective inhibitor. Such a profile would warrant investigation in disease models where HDAC6 plays a critical role, such as in certain cancers and neurodegenerative disorders.
The methodologies presented here provide a robust and self-validating framework for the characterization of any novel HDAC inhibitor. By adhering to these rigorous experimental standards, the scientific community can ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of the next generation of targeted epigenetic therapies.
References
-
Thaler, F., et al. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem, 7(4), 709-721. [Link]
-
Wagner, F. F., & Zhang, Y. L. (2011). Isoform-selective histone deacetylase inhibitors. Current opinion in chemical biology, 15(4), 545-552. [Link]
-
Bradner, J. E., et al. (2010). Chemical phylogenetics of histone deacetylases. Nature chemical biology, 6(3), 238-243. [Link]
-
Glozak, M. A., & Seto, E. (2007). Histone deacetylases and cancer. Oncogene, 26(37), 5420-5432. [Link]
-
West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment. The Journal of clinical investigation, 124(1), 30-39. [Link]
-
Li, Y., & Seto, E. (2016). HDACs and HDAC inhibitors in cancer development and therapy. Cold Spring Harbor perspectives in medicine, 6(10), a026831. [Link]
-
Marek, L., et al. (2013). Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region reveal a selectivity profile for HDAC4 and HDAC5 with improved activity against chemoresistant cancer cells. Journal of medicinal chemistry, 56(2), 427-436. [Link]
-
de Ruijter, A. J., van Gennip, A. H., Caron, H. N., Kemp, S., & van Kuilenburg, A. B. (2003). Histone deacetylases (HDACs): characterization of the classical HDAC family. Biochemical Journal, 370(Pt 3), 737–749. [Link]
-
Cai, K., et al. (2020). Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation. Journal of Medicinal Chemistry, 63(19), 11099-11115. [Link]
Sources
Benchmarking the potency of new spirochromanone analogs against parent compounds
This guide provides a comprehensive framework for benchmarking the potency of newly synthesized spirochromanone analogs against established parent compounds. We will delve into the rationale behind analog development, present detailed protocols for robust in vitro evaluation, and offer a clear methodology for interpreting the resulting data. Our focus is on generating reliable, comparative data to identify promising lead candidates for further therapeutic development.
Introduction: The Therapeutic Promise of Spirochromanones
Spirocyclic systems are a fascinating class of compounds in medicinal chemistry, often exhibiting unique three-dimensional structures that can lead to high-affinity interactions with biological targets.[1] Among these, spirochromanones have emerged as a privileged scaffold, with derivatives showing significant pharmacological activities, including potent anticancer effects.[2][3][4] Literature suggests that these compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis (programmed cell death).[1][3][5]
The development of novel analogs from a parent spirochromanone compound is driven by the principles of structure-activity relationship (SAR) studies.[1][6] By strategically modifying the core structure, researchers aim to enhance potency, improve selectivity for cancer cells over healthy cells, and optimize pharmacokinetic properties. This guide outlines the critical experimental steps to validate whether these goals have been achieved.
Caption: General structure of the parent spirochromanone and hypothetical analogs.
Benchmarking Strategy: A Multi-Faceted Approach
To objectively compare the potency of new analogs against a parent compound, a tiered experimental approach is essential. Our strategy begins with a broad screening for cytotoxicity to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[7] Promising candidates are then subjected to more detailed mechanistic studies to elucidate their mode of action.
Caption: High-level experimental workflow for benchmarking spirochromanone analogs.
Experimental Protocols: Ensuring Data Integrity
The trustworthiness of any comparative study rests on the robustness of its experimental protocols. The following sections provide detailed, step-by-step methodologies for the core assays.
-
Cell Lines: For this guide, we will use the human breast cancer cell line MCF-7 , as it is frequently used in spirochromanone studies, and the non-cancerous human embryonic kidney cell line HEK-293 to assess selectivity.[2][3][8]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO₂.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[9]
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Seed 5 × 10³ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom plate.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the parent compound and new analogs in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (treated with DMSO at the same final concentration as the compounds) and "untreated control" wells.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Results and Comparative Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The IC₅₀ value represents the concentration of a compound required to inhibit cell growth by 50% and is the primary metric for potency. A lower IC₅₀ indicates higher potency.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound ID | Description | IC₅₀ on MCF-7 (µM) | IC₅₀ on HEK-293 (µM) | Selectivity Index (SI)¹ |
| PC-1 | Parent Compound | 15.2 ± 1.8 | > 100 | > 6.6 |
| NA-1 | R¹ = OCH₃ | 22.5 ± 2.1 | > 100 | > 4.4 |
| NA-2 | R² = Cl | 4.3 ± 0.5 | 85.1 ± 7.3 | 19.8 |
| NA-3 | R³ = F | 9.8 ± 1.1 | > 100 | > 10.2 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 5.4 ± 0.6 | 6.8 |
Data are presented as mean ± standard deviation from three independent experiments. ¹Selectivity Index (SI) is calculated as IC₅₀ (HEK-293) / IC₅₀ (MCF-7). A higher SI value indicates greater selectivity for cancer cells.
Interpretation: Based on the hypothetical data, the novel analog NA-2 demonstrates significantly improved potency against the MCF-7 cancer cell line (IC₅₀ of 4.3 µM) compared to the parent compound PC-1 (IC₅₀ of 15.2 µM). Furthermore, NA-2 shows the highest Selectivity Index, suggesting it is more toxic to cancer cells than to non-cancerous cells, a highly desirable trait in drug development.[8][11]
Mechanistic Insights: Probing for Apoptosis
Given the enhanced potency of NA-2, the next logical step is to investigate its mechanism of action. Many spirochromanones exert their anticancer effects by inducing apoptosis.[3][4] A reliable method to confirm apoptosis is to measure the activation of caspases, which are the primary executioners of the apoptotic pathway.[12][13]
Caption: Simplified caspase activation cascade in apoptosis.
Western blotting allows for the detection of specific proteins and can distinguish between the inactive (pro-form) and active (cleaved) forms of caspases.[12][14] An increase in the cleaved forms of Caspase-3 and its substrate, PARP (Poly (ADP-ribose) polymerase), are hallmark indicators of apoptosis.[14][15]
Protocol:
-
Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates. Treat them with the IC₅₀ concentration of PC-1 and NA-2 for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Table 2: Summary of Apoptosis Induction (Western Blot Analysis)
| Compound | Concentration | Cleaved Caspase-3 Expression | Cleaved PARP Expression |
| Vehicle Control | - | - | - |
| PC-1 | 15 µM | + | + |
| NA-2 | 4.3 µM | +++ | +++ |
Expression levels are qualitatively represented: - (not detected), + (low), ++ (medium), +++ (high).
Interpretation: The strong bands corresponding to Cleaved Caspase-3 and Cleaved PARP in cells treated with NA-2, even at its lower IC₅₀ concentration, confirm that its superior cytotoxicity is mediated through a potent induction of the apoptotic pathway. This provides crucial mechanistic validation for its enhanced potency.
Conclusion and Future Directions
This guide has outlined a systematic and robust methodology for benchmarking the potency of novel spirochromanone analogs. Through a combination of cytotoxicity screening and mechanistic analysis, we can effectively identify candidates with superior performance compared to their parent compounds.
Our hypothetical results identified analog NA-2 as a promising lead due to its:
-
Superior Potency: A ~3.5-fold lower IC₅₀ value than the parent compound.
-
Enhanced Selectivity: A significantly higher selectivity index for cancer cells.
-
Validated Mechanism: Potent induction of apoptosis as the mode of cell death.
Future work on NA-2 would involve more extensive profiling, including evaluation against a broader panel of cancer cell lines, in vivo efficacy studies in animal models, and detailed pharmacokinetic and toxicological assessments. This structured benchmarking approach ensures that only the most promising compounds advance in the drug discovery pipeline, optimizing resources and increasing the probability of success.
References
-
Taylor & Francis Online. Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. [Link]
-
ResearchGate. Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents | Request PDF. [Link]
-
ResearchGate. (PDF) Synthesis, biological evaluation and molecular docking of spirofurochromanone derivatives as anti-inflammatory and antioxidant agents. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
PubMed. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. [Link]
-
ResearchGate. (PDF) Recent Progress on Synthesis of Spirochromanone and Spirochromane Derivatives. [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
PubMed. Determination of Caspase Activation by Western Blot. [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
YouTube. Apoptosis assays: western blots. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
MDPI. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. [Link]
-
Taylor & Francis Online. Design, Synthesis and Structure–Activity Relationship Studies of Novel Spirochromanone Hydrochloride Analogs As Anticancer Agents. [Link]
-
Texas Children's Hospital. MTT Cell Assay Protocol. [Link]
-
PubMed. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. [Link]
-
PubMed Central (PMC). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. [Link]
-
PubMed. Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. [Link]
-
PubMed Central (PMC). Potential Anticancer Properties and Mechanisms of Action of Formononetin. [Link]
Sources
- 1. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one, a complex heterocyclic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
The structural complexity of this compound, which incorporates a spirocyclic system, a chromane core, and a piperidine moiety, necessitates a cautious approach to its disposal.[1][2][3][4][5][6] While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its constituent functional groups provide indicators of its potential hazards. The piperidine ring, for instance, is a common feature in many biologically active and potentially toxic compounds.[7] Therefore, it is prudent to handle this compound as a hazardous waste unless comprehensive toxicological data indicates otherwise.
Waste Characterization and Hazard Assessment
The first and most critical step in proper chemical disposal is the thorough characterization of the waste. This involves identifying its hazardous properties. Based on the structure of this compound, a preliminary hazard assessment suggests potential for toxicity.
Key Structural Features and Potential Hazards:
| Structural Moiety | Potential Hazard | Rationale |
| Piperidine Ring | Toxicity, Corrosivity | Piperidine itself is a toxic and corrosive substance.[7] Derivatives should be handled with caution. |
| Aromatic Rings (Benzyl, Chromane) | Environmental Hazard | Aromatic compounds can be persistent in the environment and may be harmful to aquatic life. |
| Ketone Group | Reactivity | Ketones can undergo various reactions and may be incompatible with certain other chemical classes. |
| Spirocyclic System | Unknown/Complex Reactivity | The unique three-dimensional structure may lead to unpredictable reactivity. |
In the absence of a specific SDS, it is recommended to treat the compound as hazardous, possessing properties of toxicity and potential environmental harm.[8]
Segregation and Containerization: The Foundation of Safe Disposal
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[9][10] this compound waste should be segregated from other waste streams.
Step-by-Step Segregation and Containerization Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[8]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure solid compound, contaminated personal protective equipment (PPE) such as gloves and weighing paper, in a designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Container Management: Keep the waste container securely closed except when adding waste.[9][11] Store the container in a designated satellite accumulation area (SAA), which should be a well-ventilated space, away from incompatible materials.[9]
On-site Handling and Storage
Safe on-site management of the hazardous waste container is crucial to prevent spills and exposure.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.[8]
-
Storage Location: The SAA should be located at or near the point of generation to minimize the transport of hazardous waste within the laboratory.[9]
-
Weekly Inspections: Inspect the SAA weekly for any signs of leakage or deterioration of the container.[9]
-
Accumulation Time Limits: Do not accumulate full containers of hazardous waste in the laboratory for extended periods. Once a container is full, it should be moved to a central hazardous waste storage area within three days.[9] Partially filled containers may be accumulated for up to one year.[9]
Disposal Pathway: A Decision-Making Workflow
The appropriate disposal method for this compound will be determined by its classification as a hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[12][13] Evaporation of chemical waste is also strictly prohibited.[9][11]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Partnering with a Licensed Disposal Vendor
The final step in the disposal process is to transfer the waste to a licensed hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
Protocol for Waste Transfer:
-
Request Pickup: Once the waste container is full, submit a hazardous waste collection request to your EHS department.[11]
-
Documentation: Ensure all necessary paperwork is completed accurately. This typically includes a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.
-
Professional Handling: The licensed vendor will be equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[8][14][15][16][17] Common disposal methods for organic chemical waste include incineration at high temperatures in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[18]
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of this compound is a non-negotiable aspect of the research and development process. By following these guidelines, you not only ensure the safety of yourself and your colleagues but also demonstrate a commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS department for any additional requirements.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
This compound oxime. PubChem. [Link]
-
1-Benzyl-6-methoxy-6,7-dihydrospiro[piperidine-4,4-thieno[3.2-c]pyran]. PubChem. [Link]
-
1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one. PubChem. [Link]
-
1''-Benzylspiro[chroman-2,4''-piperidine]. PubChem. [Link]
-
MATERIAL SAFETY DATA SHEET. [Link]
-
1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile. PubMed Central - NIH. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
-
Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA. [Link]
-
Spiro[chroman-2,4'-piperidine]. PubChem - NIH. [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
-
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
-
Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. 1′-Benzylspiro[chromene-2,4′-piperidine]-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Spiro[chroman-2,4'-piperidine] | C13H17NO | CID 15187049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chemos.de [chemos.de]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. vumc.org [vumc.org]
- 12. acs.org [acs.org]
- 13. ashp.org [ashp.org]
- 14. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. jwpharmlab.com [jwpharmlab.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one
For Researchers, Scientists, and Drug Development Professionals
The handling of novel chemical entities in a laboratory setting demands a rigorous and proactive approach to safety. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for managing 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one, a complex spirocyclic compound. As a Senior Application Scientist, the following protocols are designed to ensure both personal safety and the integrity of your research by explaining the rationale behind each procedural step.
Understanding the Risks: A Structural Assessment
This compound is a multifaceted molecule. Its spirocyclic nature, incorporating a chromane and a piperidine ring, suggests a three-dimensional structure that can influence its biological activity and potential toxicity.[1][2] The presence of a ketone functional group and a substituted piperidine ring warrants careful handling, as analogous structures can exhibit various physiological effects. Therefore, it is prudent to treat this compound with a high degree of caution, assuming potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled.[3][4]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate potential exposure through dermal contact, inhalation, and accidental splashes.
Hand Protection: The First Line of Defense
Given the unknown dermal toxicity of this compound, robust hand protection is non-negotiable.
-
Glove Selection: Disposable nitrile gloves provide a good baseline of protection against a wide array of chemicals for short-term use.[5] However, for prolonged handling or in the event of a spill, a more substantial barrier is recommended.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if you suspect contamination and dispose of them according to your institution's hazardous waste guidelines.
Eye and Face Protection: Shielding Against the Unseen
The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Safety Glasses: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards should be worn at all times in the laboratory.[5]
-
Face Shields: When there is a heightened risk of splashing, such as during transfers of solutions or when working with reactions under pressure, a face shield worn over safety goggles is required for full facial protection.[5][6] This combination provides a comprehensive barrier against direct splashes and aerosols.
Protective Clothing: Minimizing Dermal Exposure
Standard laboratory attire forms the foundational layer of protection.
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, is mandatory.[5] Long sleeves must be fully extended to protect the arms.
-
Appropriate Attire: Long pants and closed-toe, closed-heel shoes are required to cover any exposed skin on the lower body and feet.[5] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire.[5]
-
Chemical-Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: A Precautionary Measure
While working in a well-ventilated area or a fume hood should be the primary method of controlling airborne exposure, respiratory protection may be necessary in certain situations.
-
Engineering Controls: All manipulations of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[3]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a respirator may be required.[5][8] The use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[5] An N95 respirator may be suitable for protection against airborne particulates, but for vapors or in situations with poor ventilation, a respirator with organic vapor cartridges would be more appropriate.[8]
Table 1: Summary of PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and preparing solutions | Double-layered nitrile gloves | Safety goggles | Lab coat, long pants, closed-toe shoes | Work in a chemical fume hood |
| Conducting reactions | Double-layered nitrile or butyl gloves | Safety goggles and face shield | Lab coat, long pants, closed-toe shoes | Work in a chemical fume hood |
| Purification (e.g., chromatography) | Double-layered nitrile gloves | Safety goggles | Lab coat, long pants, closed-toe shoes | Work in a chemical fume hood |
| Handling spills | Heavy-duty chemical-resistant gloves | Safety goggles and face shield | Lab coat, chemical-resistant apron | Respirator (as needed) |
Operational and Disposal Plans
Proper handling and disposal are critical components of a comprehensive safety plan.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure your workspace is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition.
-
Engineering Controls: Conduct all work in a properly functioning chemical fume hood.
-
Weighing: When weighing the solid compound, use a disposable weigh boat to minimize contamination of the balance.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
-
Reaction Monitoring: Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor the reaction progress, minimizing the need to open the reaction vessel.
-
Work-up and Purification: Perform all extractions and chromatography within the fume hood.
-
Decontamination: After handling is complete, wipe down the work area with an appropriate solvent and decontaminate any equipment used.
Waste Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent waste from reactions and purification should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams. Organic solvents should generally be collected separately from aqueous waste.
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.
-
Incineration: For final disposal, incineration is often the preferred method for organic compounds to ensure complete destruction.[9]
Graphviz Diagram: PPE Selection Workflow
Caption: PPE selection workflow for handling the target compound.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal well-being and the advancement of scientific discovery.
References
-
Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali-Safe. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). The University of Tennessee, Knoxville. Retrieved from [Link]
-
Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International. Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]
-
1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one. (n.d.). PubChem. Retrieved from [Link]
- Rios Torres, R. (Ed.). (2022).
-
Barcoding drug information to recycle unwanted household pharmaceuticals: a review. (n.d.). Environmental Science and Pollution Research. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
This compound oxime. (n.d.). PubChem. Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Spiro Compounds: A Brief History. (n.d.). ResearchGate. Retrieved from [Link]
-
Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
1''-Benzylspiro[chroman-2,4''-piperidine]. (n.d.). PubChem. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
1-Benzyl-6-methoxy-6,7-dihydrospiro[piperidine-4,4-thieno[3.2-c]pyran]. (n.d.). PubChem. Retrieved from [Link]
-
Spiro[chroman-2,4'-piperidine]. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. chemos.de [chemos.de]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Barcoding drug information to recycle unwanted household pharmaceuticals: a review - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
